(R)-3-Amino-3-(pyridin-2-YL)propanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-amino-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651159 | |
| Record name | (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149196-86-1 | |
| Record name | (βR)-β-Amino-2-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149196-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Amino-3-(pyridin-2-YL)propanoic acid basic properties
An In-depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
Abstract
This compound is a chiral β-amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, incorporating a carboxylic acid, a β-amino group, and a pyridine moiety, confers a complex acid-base profile that is critical to its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the basic properties of this molecule, grounded in theoretical principles and established experimental methodologies. We will explore the theoretical framework governing its ionization states, present a detailed protocol for the empirical determination of its pKa values via potentiometric titration, and discuss the implications of these properties for drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's physicochemical characteristics.
Introduction: A Molecule of Medicinal Significance
This compound belongs to the class of β-amino acids, which are distinguished from their α-amino acid counterparts by the presence of two carbon atoms separating the amino and carboxyl functional groups.[1] This structural difference provides unique conformational flexibility and, critically, enhanced resistance to proteolytic degradation.[1][2] As a result, β-amino acids and the peptides derived from them have become vital building blocks in the design of novel therapeutics with improved stability and potency.[3][4]
The subject molecule incorporates three key ionizable groups:
-
A carboxylic acid group (-COOH)
-
A primary amino group (-NH₂) at the β-position
-
A pyridin-2-yl group, which contains a basic nitrogen atom within the aromatic ring
The interplay of these groups dictates the molecule's overall charge and physicochemical properties at any given pH. A thorough understanding of its basicity, quantified by its acid dissociation constants (pKa values), is therefore indispensable for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[5]
Theoretical Framework: Understanding the Ionization Landscape
The basicity of this compound is not defined by a single value but by a series of equilibria corresponding to the protonation and deprotonation of its three ionizable centers. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[6][7]
-
Carboxylic Acid Group: This group is acidic. For typical amino acids, the pKa of the carboxyl group is in the range of 2-3.[8] At pH values above this pKa, it will be predominantly deprotonated (-COO⁻).
-
Amino Group: The primary amino group is basic. For the α-amino group of standard amino acids, the pKa is typically around 9-10.[8] We can expect a similar range for this β-amino group. At pH values below this pKa, it will be predominantly protonated (-NH₃⁺).
-
Pyridine Ring: The nitrogen atom in a pyridine ring possesses a lone pair of electrons that is not involved in the aromatic π-system, making it available for protonation.[9][10] Pyridine itself is a modest base, with the pKa of its conjugate acid (pyridinium) being approximately 5.25.[11] Therefore, at pH values below ~5.2, the pyridine nitrogen will be largely protonated.
The molecule will thus exist in several different protonation states depending on the ambient pH, as illustrated in the diagram below. Understanding which species predominates at physiological pH (≈7.4) is critical for drug development.
Caption: Predicted ionization states of this compound.
Experimental Determination of pKa: A Potentiometric Titration Protocol
While theoretical values provide a useful estimate, the precise pKa values must be determined empirically. Potentiometric titration is the gold-standard method, offering high precision and accuracy.[12] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[5] The pKa values are then derived from the inflection points on the resulting titration curve.[7]
Causality Behind Experimental Design
The choice of potentiometric titration is based on its direct measurement of proton activity (pH) as a function of added base/acid, allowing for the precise identification of the pH at which each functional group is half-neutralized.[13] To ensure data integrity, the protocol is designed as a self-validating system:
-
Calibration: A three-point calibration of the pH meter (e.g., pH 4, 7, and 10) is mandatory to ensure linearity and accuracy across the measurement range.[13]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic groups, especially those with higher pKa values.[5]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due solely to the acid-base reactions.[13]
-
Titration from Low pH: To characterize all pKa values, the molecule is first fully protonated by dissolving it in a known excess of strong acid (e.g., HCl). This solution is then titrated with a standardized strong base (e.g., NaOH), allowing for the sequential observation of each deprotonation event.
Detailed Step-by-Step Methodology
-
Preparation of Reagents:
-
Analyte Solution: Accurately weigh approximately 1 mmol of this compound and dissolve it in a solution containing a known excess of 0.1 M HCl (e.g., 3.5 equivalents) and 0.15 M KCl in CO₂-free deionized water. The total volume should be recorded (e.g., 50 mL).
-
Titrant Solution: Prepare and standardize a 0.1 M NaOH solution using a primary standard (e.g., potassium hydrogen phthalate). Ensure this solution is also prepared with CO₂-free water.
-
Calibration Buffers: Use commercially available, certified pH buffers (pH 4.01, 7.00, 10.01).
-
-
Instrumentation Setup & Calibration:
-
Assemble the titration apparatus, consisting of a high-precision pH meter, a combination pH electrode, a magnetic stirrer, and a calibrated burette or automated titrator.
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Calibrate the pH meter using the three standard buffers.
-
-
Titration Procedure:
-
Immerse the pH electrode in the analyte solution and begin gentle, consistent stirring.
-
Begin purging the solution with a gentle stream of nitrogen gas and maintain this throughout the experiment.[5]
-
Allow the initial pH reading to stabilize and record it.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12), ensuring all titration endpoints have been passed.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points (inflection points) are where the first derivative is maximal and the second derivative is zero.
-
The pKa values are determined from the pH at the half-equivalence points. For example, pKa₂ is the pH at the midpoint volume between the first and second equivalence points.[13] The Henderson-Hasselbalch equation confirms that at the half-equivalence point, pH = pKa.[7]
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Complementary Analysis: Computational pKa Prediction
In modern drug discovery, computational methods are frequently used alongside experimental techniques. Density Functional Theory (DFT) calculations, combined with an implicit solvation model (like the SMD model), can provide accurate pKa predictions.[14]
-
Causality: This approach calculates the standard Gibbs free energy (ΔG°) of the deprotonation reaction in solution. The pKa is then derived directly from this free energy value.[14] While computationally intensive, this method allows for the early-stage prediction of basicity before a molecule is synthesized and can help interpret complex experimental results. The accuracy of these predictions is highly dependent on the chosen theoretical model and solvation parameters.[14]
Summary of Basic Properties and Implications
The basic properties of this compound are defined by its three ionizable functional groups. The expected pKa values, based on analogous structures, are summarized below.
| Ionizable Group | Type | Expected pKa Range | Predominant State at pH 7.4 |
| Carboxylic Acid | Acidic | 2.0 - 3.0 | Deprotonated (-COO⁻) |
| Pyridin-2-yl | Basic | 5.0 - 5.5 | Neutral |
| β-Amino | Basic | 9.0 - 10.0 | Protonated (-NH₃⁺) |
Implications for Drug Development:
Based on this profile, at physiological pH (~7.4), the molecule is expected to exist predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged amino group, resulting in a net charge of zero. This zwitterionic state has profound consequences:
-
Solubility: Zwitterions often exhibit moderate aqueous solubility but can have lower solubility near their isoelectric point.
-
Membrane Permeability: The presence of formal charges generally hinders passive diffusion across biological membranes (e.g., the blood-brain barrier).
-
Target Binding: The specific charge distribution is critical for forming ionic bonds and hydrogen bonds with amino acid residues in a protein binding pocket, directly influencing drug potency and selectivity.
By precisely determining the pKa values, researchers can build accurate models to predict these properties, enabling the rational design of more effective drug candidates and formulations.
References
- G. Guichard, J. D. Huc. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- N. N. Riaz, F. Rehman, M. M. Ahmad. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.
- N. N. Riaz, F. Rehman, M. M. Ahmad. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
-
M. K. Kesharwani, A. K. Singh, D. Patel, P. R. P. Verma. (2015). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PMC. [Link]
-
G. Guichard, J. D. Huc. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd. [Link]
-
Wikipedia. (n.d.). Protein pKa calculations. Wikipedia. [Link]
-
D. L. Steer, R. A. Lew, P. Perlmutter, A. Smith, M-I. Aguilar. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers. [Link]
-
GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
ResearchGate. (2013). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. ResearchGate. [Link]
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Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Evidentic. (n.d.). Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride. Evidentic. [Link]
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Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
- Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
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Quora. (2017). Why is pyridine more basic?. Quora. [Link]
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Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
TSI Journals. (2011). A new developed potentiometric method for the determination of pKa values. TSI Journals. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
ACS Publications. (2000). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development. [Link]
-
PMC. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]
-
BuyersGuideChem. (n.d.). (R)-3-Amino-3-(2-pyridinyl)propionic acid suppliers and producers. BuyersGuideChem. [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-3-(pyridin-3-yl)propanoic Acid. Pharmaffiliates. [Link]
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PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. PubChem. [Link]
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PubChem. (n.d.). 3-Amino-3-(pyridin-3-yl)propanoic acid. PubChem. [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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BuyersGuideChem. (n.d.). This compound suppliers and producers. BuyersGuideChem. [Link]
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Wikipedia. (n.d.). Tryptophan. Wikipedia. [Link]
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(R)-3-Amino-3-(pyridin-2-YL)propanoic acid molecular structure
An in-depth technical guide on the molecular structure, synthesis, and applications of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
Executive Summary
This compound (CAS: 149196-86-1) is a non-proteinogenic
This compound serves as a critical chiral building block in the synthesis of peptidomimetics , specifically integrin antagonists (e.g., RGD mimetics targeting
Molecular Structure & Stereochemistry
Chemical Identity[1]
-
IUPAC Name: (3R)-3-amino-3-(pyridin-2-yl)propanoic acid
-
Common Names: (R)-
-(2-pyridyl)- -alanine -
Molecular Formula:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
CAS Number: 149196-86-1 (R-isomer)[1]
Structural Topology
The molecule features a chiral center at the C3 position. The absolute configuration is (R) according to Cahn-Ingold-Prelog (CIP) priority rules:
-
-NH2 (Highest priority, Atomic Number 7)
-
-Pyridin-2-yl (Aromatic ring C attached to N)
-
-CH2COOH (Aliphatic C attached to C=O)
-
-H (Lowest priority)
In the zwitterionic state (physiological pH), the carboxyl group is deprotonated (
Structural Diagram (DOT)
The following diagram illustrates the connectivity and stereochemical orientation.
Physicochemical Properties[7][8]
| Property | Value | Context |
| LogP | -0.4 to 0.1 | Highly hydrophilic due to zwitterionic character. |
| pKa (COOH) | ~3.6 | Acidic moiety; deprotonated at pH 7.4. |
| pKa (Pyridine) | ~5.2 | Weakly basic; mostly unprotonated at pH 7.4. |
| pKa (NH2) | ~9.5 | Basic; protonated at pH 7.4. |
| Solubility | High (Water) | Soluble in water/methanol; insoluble in non-polar solvents (hexane). |
| Isoelectric Point (pI) | ~6.8 | Calculated average of pKa values. |
Synthetic Methodology
Achieving the (R)-enantiomer with high optical purity (>98% ee) is critical for pharmaceutical applications. The most robust laboratory-scale method involves Ellman’s Sulfinamide Auxiliary , which provides predictable stereocontrol.
Protocol: Asymmetric Synthesis via Ellman Auxiliary
This pathway avoids the resolution of racemates and directly yields the chiral amine.
Mechanism:
-
Condensation: 2-Pyridinecarboxaldehyde condenses with (R)-tert-butanesulfinamide to form a chiral sulfinimine.
-
Diastereoselective Addition: A lithium enolate (derived from methyl acetate) adds to the sulfinimine. The bulky tert-butyl group directs the addition to the Re-face or Si-face depending on the transition state (Zimmerman-Traxler), establishing the C3 stereocenter.
-
Deprotection: Acidic hydrolysis removes the sulfinyl group and the ester, yielding the free amino acid.
Synthesis Workflow (DOT)
Alternative: Enzymatic Resolution
For industrial scaling, the Rodionov reaction (aldehyde + malonic acid + ammonium acetate) produces the racemic compound. This is followed by kinetic resolution using Penicillin G Acylase (PGA) , which selectively hydrolyzes the N-phenylacetyl derivative of the (S)-enantiomer, leaving the desired (R)-derivative (or vice versa depending on enzyme specificity) [1].
Applications in Drug Discovery[9]
Integrin Antagonists (RGD Mimetics)
The this compound scaffold mimics the Aspartic Acid (D) residue in the RGD (Arg-Gly-Asp) sequence.
-
Mechanism: The carboxylate coordinates the metal ion (
or ) in the integrin receptor (e.g., or ). -
Advantage: The pyridine ring provides
-stacking interactions with aromatic residues (e.g., Tyrosine) in the receptor pocket, enhancing potency compared to a simple phenyl ring.
Beta-Peptides (Foldamers)
-Amino acids are incorporated into peptides to create "foldamers" that adopt stable helical structures (e.g.,-
Stability: The extra methylene group prevents recognition by standard peptidases, significantly increasing the in vivo half-life of the drug candidate.
-
Design: The (R)-configuration is often chosen to match the twist of natural protein secondary structures or to induce specific helical turns [2].
Analytical Characterization
To validate the structure and purity, the following analytical parameters are standard:
-
1H NMR (400 MHz, D2O):
- 8.50 (d, 1H, Py-H6)
- 7.85 (t, 1H, Py-H4)
- 7.45 (d, 1H, Py-H3)
- 7.35 (t, 1H, Py-H5)
- 4.80 (t, 1H, CH-NH2) - Shifted downfield due to pyridine ring.
- 2.80-3.00 (m, 2H, CH2-COOH)
-
Chiral HPLC:
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
-
Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid or TFA).
-
Separation relies on the zwitterionic interaction with the chiral stationary phase.
-
References
-
Soloshonok, V. A., et al. (2014). Asymmetric Synthesis of β-Amino Acids via the Biomimetic Transamination of β-Keto Carboxylic Acids. Journal of Organic Chemistry.
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
-
PubChem Database. (2024). 3-(Pyridin-2-yl)propanoic acid Structure and Data. National Library of Medicine.
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The Discovery of Novel Pyridinylpropanoic Acid Derivatives: A Technical Guide for Drug Development
Introduction: The Pyridine Ring as a Privileged Scaffold in Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and its capacity for structural modification make it a highly versatile scaffold for designing biologically active molecules.[3][4] When incorporated into a propanoic acid framework, the resulting pyridinylpropanoic acid derivatives represent a class of compounds with significant therapeutic potential across a wide range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[5][6][7]
This guide provides an in-depth technical overview of the discovery process for novel pyridinylpropanoic acid derivatives, from initial target identification and rational design to synthesis and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their own discovery programs.
Chapter 1: Target Identification and Rationale for Pyridinylpropanoic Acids
The journey to discovering a new therapeutic agent begins with the identification and validation of a biological target implicated in a disease state. The choice to pursue pyridinylpropanoic acid derivatives is often driven by prior knowledge of the target class or by screening campaigns that identify this scaffold as a promising starting point.
For instance, the structural similarity of these compounds to endogenous ligands or known inhibitors can provide a strong rationale for their development. A notable example is their application as dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists for the treatment of type 2 diabetes.[5] PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism. The propanoic acid moiety can mimic the carboxylic acid headgroup of fatty acids, which are the natural ligands for PPARs, while the substituted pyridine core allows for fine-tuning of potency and selectivity.
Another area of interest is oncology, where pyridine derivatives have shown broad antiproliferative activity against various cancer cell lines.[1][2] The mechanism of action can be diverse, ranging from the inhibition of key enzymes like cyclooxygenase-2 (COX-2) to the modulation of complex signaling pathways.[8] The structural versatility of the pyridinylpropanoic acid scaffold allows for the exploration of diverse chemical space to identify compounds with novel anticancer mechanisms.[9]
Chapter 2: The Drug Discovery and Lead Optimization Workflow
The process of discovering and optimizing a novel pyridinylpropanoic acid derivative follows a well-established, albeit iterative, workflow. This process is designed to systematically enhance the potency, selectivity, and drug-like properties of an initial "hit" compound.
Caption: A generalized workflow for drug discovery, from target identification to preclinical candidate selection.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization. They involve the systematic modification of the lead compound's structure to understand how these changes affect its biological activity. For pyridinylpropanoic acid derivatives, key areas for modification include:
-
The Pyridine Ring: Substitution at various positions on the pyridine ring can dramatically impact potency and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, influencing its interactions with the target protein.[10]
-
The Propanoic Acid Chain: The length and stereochemistry of the propanoic acid side chain are often critical for activity. The carboxylic acid group is frequently a key pharmacophore, forming important interactions with the target.[6][11]
-
Aromatic Substituents: The addition of other aromatic or heterocyclic rings can introduce new binding interactions and modulate the compound's physicochemical properties.
Table 1: Illustrative SAR Data for a Hypothetical Series of Pyridinylpropanoic Acid Derivatives Targeting PPARγ
| Compound ID | R1 (Pyridine Position 4) | R2 (Pyridine Position 6) | PPARγ EC50 (nM) |
| 1a | -H | -CH3 | 850 |
| 1b | -Cl | -CH3 | 220 |
| 1c | -OCH3 | -CH3 | 450 |
| 1d | -Cl | -CF3 | 55 |
This is a hypothetical table for illustrative purposes.
Chapter 3: Synthetic Strategies
The efficient synthesis of a diverse library of pyridinylpropanoic acid derivatives is crucial for successful SAR exploration. A variety of synthetic routes are available, often leveraging well-established organic chemistry reactions.
One common approach involves a multi-component synthesis where different building blocks are combined to rapidly generate structural diversity.[12] For example, a substituted pyridine-N-oxide can be reacted with a Meldrum's acid derivative, which then undergoes ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative.[12]
Caption: A schematic of a multi-component synthesis route for pyridinylpropanoic acid derivatives.
Detailed Synthetic Protocol: Example Synthesis
Objective: To synthesize a 2-(substituted-pyridinyl)propanoic acid derivative.
Materials:
-
Substituted 2-chloropyridine
-
Diethyl 2-methylmalonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide
-
Hydrochloric acid
-
Standard workup and purification reagents
Procedure:
-
Malonate Alkylation: To a stirred suspension of sodium hydride in anhydrous THF at 0°C, add diethyl 2-methylmalonate dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Nucleophilic Aromatic Substitution: Add the substituted 2-chloropyridine to the reaction mixture and heat to reflux for 12-18 hours. Monitor the reaction by TLC.
-
Workup and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Saponification and Decarboxylation: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the saponification is complete. Acidify the reaction mixture with hydrochloric acid and heat to 60°C to effect decarboxylation.
-
Final Isolation: Extract the final product with ethyl acetate, dry the organic layer, and concentrate to yield the desired pyridinylpropanoic acid derivative.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 4: Biological Evaluation
Once synthesized, the novel derivatives must be subjected to a battery of biological assays to determine their potency, selectivity, and mechanism of action.
In Vitro Assays
-
Primary Potency Assay: This assay measures the direct interaction of the compound with its intended target. For an enzyme target, this would be an inhibition assay to determine the IC50 value. For a receptor target, it would be a binding or functional assay to determine the EC50 or Ki value.
-
Selectivity Assays: To ensure the compound is not acting off-target, it should be tested against a panel of related proteins or receptors. High selectivity is a key attribute of a good drug candidate, as it minimizes the potential for side effects.
-
Cell-Based Assays: These assays confirm that the compound is active in a more biologically relevant context. For example, an anticancer compound would be tested for its ability to inhibit the proliferation of cancer cell lines.[13]
In Vivo Studies
Promising compounds from in vitro testing are advanced to in vivo studies in animal models of the disease. These studies are designed to assess:
-
Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME).
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the target.
-
Efficacy: Whether the compound produces the desired therapeutic effect in the animal model.[5]
Conclusion and Future Directions
The discovery of novel pyridinylpropanoic acid derivatives is a dynamic and promising area of drug development. The versatility of this scaffold allows for the creation of compounds with a wide range of biological activities.[1][3] Future research will likely focus on exploring new therapeutic areas for these compounds, as well as leveraging advanced computational methods for more rational drug design. By combining innovative synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of pyridinylpropanoic acid derivatives can be realized.
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Foreword: Chirality, The Silent Architect of Biological Function
An In-depth Technical Guide to the Biological Activity of Chiral Amino Acid Derivatives
In the intricate molecular dance of life, shape is paramount. Biological systems, from the enzymes that catalyze our metabolism to the receptors that transmit neural signals, are built from chiral building blocks, predominantly L-amino acids and D-sugars. This inherent "handedness" creates a stereospecific environment where the three-dimensional arrangement of a molecule dictates its function. Consequently, the enantiomers of a chiral molecule, while chemically identical, are often treated as entirely different entities by the body. This guide provides an in-depth exploration of the biological activities of chiral amino acid derivatives, a class of molecules central to drug discovery and chemical biology. We will move beyond a simple cataloging of facts to dissect the underlying principles, experimental strategies, and future frontiers, offering researchers and drug development professionals a robust framework for understanding and harnessing the power of stereochemistry.
Section 1: The Foundation: Stereoselectivity in Pharmacodynamics and Pharmacokinetics
The differential biological activity of enantiomers is not a mere scientific curiosity; it is a fundamental principle with profound implications for therapeutic efficacy and safety. Biological systems recognize and interact with chiral molecules stereoselectively, leading to distinct pharmacological and pharmacokinetic profiles for each enantiomer.[1][2]
-
Pharmacodynamic Stereoselectivity : The interaction between a drug and its target (e.g., receptor, enzyme) is highly dependent on a precise three-dimensional fit. One enantiomer (the eutomer) may bind with high affinity to elicit a desired therapeutic response, while the other (the distomer) may be significantly less active, inactive, or even bind to a different target, causing off-target effects or toxicity.[1][2] A classic example is the β-blocker propranolol, where the (S)-enantiomer is approximately 100 times more potent than the (R)-enantiomer.
-
Pharmacokinetic Stereoselectivity : The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is mediated by chiral macromolecules like enzymes and transporters.[3][4] This can lead to significant differences in the plasma concentrations and half-lives of enantiomers administered as a racemic mixture.[3][4] For instance, the enzyme systems responsible for metabolism, such as cytochrome P450s, often exhibit a preference for one enantiomer, leading to its faster clearance.[1] This underscores the potential inadequacy of monitoring total drug concentrations for a racemate, as the ratio of enantiomers can change over time and vary between individuals.[3]
The following diagram illustrates the divergent paths enantiomers can take within a biological system, highlighting why single-enantiomer drugs are often preferred.
Caption: Divergent biological pathways of enantiomers after administration of a racemic drug.
Section 2: The Workhorses: Biologically Active L-Amino Acid Derivatives
Derivatives of the 20 proteinogenic L-amino acids form the bedrock of many therapeutic agents and chemical probes. Their inherent chirality and diverse side-chain functionalities make them ideal starting points for designing molecules with high target specificity.
-
Enzyme Inhibition : Many drugs function by inhibiting enzymes. Chiral amino acid derivatives can be designed as substrate mimics that block the active site. For example, chiral pyrimidinyl-piperazine carboxamides have been developed as potent α-glucosidase inhibitors for managing diabetes, with the (S)-configuration showing significantly higher activity.[5] Similarly, chiral amino acid urea derivatives have shown promise as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes.[6]
-
Peptidomimetics : Natural peptides are often poor drug candidates due to rapid degradation by proteases.[7] Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to increase stability.[7] Introducing unnatural amino acid derivatives, such as β-amino acids, can create novel secondary structures and enhance resistance to enzymatic hydrolysis, leading to improved pharmacokinetic properties.[8][9]
-
Asymmetric Catalysis : Beyond direct therapeutic roles, chiral amino acid derivatives are crucial tools in chemical synthesis. They can act as chiral ligands or organocatalysts to control the stereochemical outcome of a reaction, enabling the efficient production of other chiral molecules.[10][11] Chiral aldehyde catalysis, for instance, mimics biological processes to facilitate the asymmetric synthesis of complex amino acid derivatives.[10][11][12]
Section 3: The New Frontier: Biological Roles of D-Amino Acid Derivatives
Once considered "unnatural," D-amino acids are now recognized as critical players in the physiology and pathology of organisms from bacteria to humans.[13][14][15][16]
-
Neurotransmission : The D-amino acids D-serine and D-aspartate are potent neuromodulators in the mammalian central nervous system.[13][14] D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a crucial co-agonist at the NMDA receptor, a key player in learning, memory, and synaptic plasticity.[13][15] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[13][14][15]
Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.
-
Bacterial Physiology : D-amino acids are essential components of the peptidoglycan layer in bacterial cell walls, providing structural integrity and resistance to common proteases that target L-amino acid linkages.[14][15][17][18] This makes enzymes involved in D-amino acid metabolism attractive targets for novel antibiotics.
-
Disease Biomarkers and Aging : The accumulation of D-amino acids in tissues through non-enzymatic racemization is associated with aging and age-related diseases like cataracts and atherosclerosis.[13][17] Furthermore, fluctuating levels of free D-amino acids in plasma have been identified as potential biomarkers for conditions such as chronic kidney disease.[19]
-
Protease-Resistant Therapeutics : The knowledge that proteases are stereospecific for L-amino acids is being exploited to design highly stable peptide drugs. Retro-inverso peptides, which are synthesized with a reversed sequence order using D-amino acids, can sometimes mimic the topology of the parent L-peptide while being completely resistant to degradation by proteases.[20]
Section 4: Enabling Technologies: Synthesis and Chiral Analysis Protocols
The exploration and application of chiral amino acid derivatives are critically dependent on robust methods for their stereoselective synthesis and analysis.
Key Methodologies in Asymmetric Synthesis
Achieving high enantiomeric purity is a central goal of modern organic synthesis. Several powerful strategies are employed:
-
Chiral Pool Synthesis : This method utilizes naturally occurring enantiomerically pure compounds, such as L-amino acids, as starting materials.[21]
-
Catalytic Asymmetric Hydrogenation : This is one of the most efficient methods for producing chiral β-amino acid derivatives. A prochiral substrate, such as a β-(acylamino)acrylate, is hydrogenated using a metal catalyst (e.g., Rhodium) complexed with a chiral phosphine ligand (e.g., TangPhos), which directs the reaction to favor one enantiomer.[8] High enantioselectivities (up to 99.6% ee) have been achieved with this method.[8]
-
Copper-Catalyzed Hydroamination : This approach allows for the synthesis of enantioenriched β-amino acid derivatives from α,β-unsaturated carbonyl compounds. The choice of a specific chiral ligand can control the regioselectivity of the reaction, a significant advancement in the field.[22]
Protocol: Chiral Analysis of Amino Acids by HPLC with Pre-column Derivatization
Determining the enantiomeric excess (ee) or quantifying specific enantiomers in a biological matrix is a common analytical challenge. The indirect method, where enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, allows for separation on standard achiral HPLC columns.[19][23]
Objective: To separate and quantify D- and L-amino acid enantiomers in a sample.
Principle: Amino acid enantiomers (R and S) are reacted with a single enantiomer of a chiral derivatizing agent (S') to form diastereomeric pairs (R-S' and S-S'). These diastereomers have different physical properties and can be separated by standard reversed-phase chromatography. Here, we use o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), as the derivatization reagents.[23]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
o-Phthalaldehyde (OPA) solution
-
N-acetyl-L-cysteine (NAC) solution
-
Boric acid buffer
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Amino acid standards (D- and L-isomers) and sample
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of OPA and NAC in a boric acid buffer.
-
Sample Derivatization: a. Mix a specific volume of the amino acid sample (or standard) with the boric acid buffer. b. Add the NAC solution and mix. c. Add the OPA solution, mix thoroughly, and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature. The reaction forms fluorescent diastereomeric isoindoles.
-
HPLC Analysis: a. Inject a fixed volume of the derivatized sample onto the C18 column. b. Elute the diastereomers using a gradient of Mobile Phase B into Mobile Phase A. c. Detect the separated diastereomers using a fluorescence detector (e.g., Excitation: 340 nm, Emission: 450 nm).
-
Data Analysis: a. Identify the peaks corresponding to the L- and D-amino acid derivatives by running derivatized standards. b. Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
Senior Application Scientist's Note: The success of this protocol hinges on the purity of the chiral derivatizing agent (NAC). Any contamination with N-acetyl-D-cysteine will result in the formation of four diastereomers, complicating the chromatogram and leading to inaccurate quantification. Additionally, the use of ion-pair reagents in the mobile phase can sometimes be employed to improve the resolution between the diastereomeric peaks.[23]
Caption: Experimental workflow for the analysis of chiral amino acids via HPLC.
Section 5: Data Summary: Enantioselective Biological Activity
The differential activity between enantiomers can be stark. The following table provides examples of chiral amino acid derivatives where the biological activity is highly dependent on the stereochemistry.
| Compound Class | Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference |
| Pyrimidinyl-piperazine carboxamides | Yeast α-glucosidase | IC₅₀ = 1.5 µM | IC₅₀ = 7.5 µM (5-fold less active) | [5] |
| 4-Amino-4,5-dihydro-2-thiophenecarboxylic acid (ADTA) | D-Amino Acid Aminotransferase | Inactive | Irreversible Inactivator | [24] |
| ADTA | L-Aspartate Aminotransferase | Irreversible Inactivator | Inactive | [24] |
| Propranolol | β-adrenergic receptor | High Potency Blocker | ~100x Less Potent | General Knowledge |
Conclusion and Future Outlook
The study of chiral amino acid derivatives has moved from a niche area of stereochemistry to a central pillar of modern drug discovery and chemical biology. The realization that enantiomers are distinct biological entities has fundamentally reshaped pharmaceutical development, mandating a stereospecific approach from synthesis to clinical evaluation. L-amino acid derivatives will continue to be a rich source for designing novel therapeutics, particularly through peptidomimetic and enzyme inhibitor strategies. Simultaneously, the burgeoning field of D-amino acids is unlocking new paradigms in our understanding of physiology and pathology, presenting novel diagnostic biomarkers and therapeutic targets related to neurotransmission, bacterial infections, and aging. Future progress will be driven by the continued development of more efficient and scalable asymmetric synthetic methods and increasingly sensitive analytical techniques capable of detecting trace levels of enantiomers in complex biological systems.
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(R)-3-Amino-3-(pyridin-2-YL)propanoic Acid: A Scaffolding Perspective in Modern Medicinal Chemistry
Abstract
(R)-3-Amino-3-(pyridin-2-YL)propanoic acid is a chiral, non-proteinogenic β-amino acid that stands at the intersection of several key areas of medicinal chemistry. Its structure, featuring a stereochemically defined β-amino acid backbone and a pyridin-2-yl moiety, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential roles of this molecule in drug discovery and development. While specific biological data for this exact compound is limited in publicly accessible literature, this guide will extrapolate from the well-established principles of medicinal chemistry and the known activities of structurally related compounds to provide a strategic perspective for researchers. We will delve into its potential synthesis, its value as a chiral building block, and its prospective applications in areas such as neuroscience and beyond.
Introduction: The Strategic Value of a Chiral Pyridyl β-Amino Acid
The landscape of drug discovery is in constant pursuit of novel molecular architectures that can offer improved efficacy, selectivity, and pharmacokinetic profiles.[1] Unnatural amino acids, particularly chiral β-amino acids, have emerged as invaluable tools in this endeavor.[2][] The β-amino acid motif imparts unique conformational constraints and increased metabolic stability to peptide-based drugs.[2] When combined with a heterocyclic ring system like pyridine, the resulting molecule gains additional properties conducive to drug-like behavior. The pyridine ring, an isostere of benzene, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve solubility.[4][5]
This compound embodies these desirable features. The 'R' configuration at the stereocenter is crucial for specific interactions with chiral biological targets such as enzymes and receptors. The pyridin-2-yl group, with its nitrogen atom positioned ortho to the point of attachment, can act as a hydrogen bond acceptor and a metal-chelating moiety, influencing the molecule's binding properties and potential mechanisms of action. This guide will explore the untapped potential of this specific scaffold for the medicinal chemist.
Synthesis and Chiral Resolution: Pathways to a Key Intermediate
The enantiomerically pure synthesis of chiral β-amino acids is a well-established field in organic chemistry.[6] While a specific, optimized synthesis for this compound is not readily found in the literature, several established methodologies for analogous compounds can be adapted.
Proposed Synthetic Strategies
A plausible and scalable approach would involve the asymmetric synthesis from readily available starting materials. One such strategy is the enantioselective hydrogenation of a prochiral β-amino acrylic acid derivative. This method has been successfully employed for a variety of β-amino acids and offers high enantiomeric excess.[7]
Another viable route is the diastereoselective addition of a nucleophile to an imine derived from pyridine-2-carboxaldehyde. The use of a chiral auxiliary would allow for the separation of diastereomers, followed by the removal of the auxiliary to yield the desired enantiomer.
Finally, enzymatic resolution of a racemic mixture of 3-amino-3-(pyridin-2-yl)propanoic acid represents a green and efficient alternative. Lipases, such as Candida antarctica lipase A (CAL-A), have been shown to be effective in the enantioselective N-acylation of similar racemic β-amino esters, allowing for the separation of the two enantiomers.[8]
Experimental Protocol: Conceptual Asymmetric Hydrogenation
-
Substrate Synthesis: The synthesis of the prochiral β-amino acrylic acid substrate can be achieved by the condensation of pyridine-2-carboxaldehyde with malonic acid and a source of ammonia, such as ammonium acetate.
-
Asymmetric Hydrogenation: The resulting β-amino acrylic acid derivative is then subjected to asymmetric hydrogenation using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine ligand (e.g., a derivative of BINAP).
-
Deprotection and Isolation: Following hydrogenation, any protecting groups are removed, and the final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Caption: Conceptual workflow for the asymmetric synthesis of the target compound.
The Role in Medicinal Chemistry: A Building Block and a Scaffold
The true value of this compound lies in its potential applications as both a versatile building block and a core scaffold in drug design.
A Chiral Building Block for Peptidomimetics and Unnatural Peptides
The incorporation of β-amino acids into peptides results in "β-peptides," which can adopt stable secondary structures and exhibit remarkable resistance to proteolytic degradation.[2] this compound can be used in solid-phase peptide synthesis to introduce unique structural and functional elements into peptide-based drug candidates. The pyridyl side chain can influence the peptide's conformation, solubility, and target-binding affinity.
A Scaffold for Small Molecule Drug Design
The core structure of this compound can serve as a starting point for the synthesis of libraries of small molecules. The carboxylic acid and amino groups provide convenient handles for chemical modification, allowing for the exploration of the surrounding chemical space.
Table 1: Potential Therapeutic Areas and Molecular Targets
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Neuroscience | NMDA receptors, GABA receptors, other CNS targets | The amino acid scaffold is common in neuroscience drug discovery. Pyridyl amino acids are being investigated for neurological disorders.[9] A related compound with a pyridyl moiety has shown subtype-specific NMDA receptor activity.[10] |
| Oncology | Kinases, other cancer-related enzymes | The pyridine ring is a common feature in kinase inhibitors. |
| Infectious Diseases | Bacterial or viral enzymes | The ability of the pyridin-2-yl group to chelate metal ions could be exploited in the design of metalloenzyme inhibitors. |
Prospective Biological Investigations: A Hypothetical Workflow
For a research team looking to explore the medicinal chemistry potential of this compound, a structured approach is recommended.
Caption: A potential drug discovery workflow starting with the target compound.
Experimental Protocol: Initial Biological Screening
-
Target Selection: Based on the structural features and literature precedents for related compounds, select a panel of relevant biological targets. For this compound, a primary screen against a panel of CNS receptors (e.g., NMDA, GABA, dopamine, and serotonin receptors) would be a logical starting point.
-
Assay Development: Utilize established in vitro binding or functional assays for the selected targets.
-
Compound Screening: Screen this compound at a range of concentrations to determine its activity (e.g., IC50 or EC50).
-
Hit Validation: For any identified "hits," perform confirmatory assays and assess for potential off-target effects.
Conclusion and Future Outlook
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its combination of a chiral β-amino acid backbone and a versatile pyridin-2-yl moiety offers a unique set of properties that can be leveraged for the design of novel therapeutics. While direct biological data is currently scarce, the principles of rational drug design and the wealth of information on related compounds strongly suggest that this molecule warrants further investigation. It is our hope that this technical guide will inspire researchers to explore the potential of this and other similar chiral building blocks in their quest for the next generation of medicines.
References
- The Role of Pyridine Amino Acids in Modern Drug Development. (2026, February 14). [Source not available].
-
(R-3-Amino-3-(3'-pyridyl)propionic acid. Chem-Impex. Retrieved from [Link]
-
Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Retrieved from [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]
-
Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022, May 20). Retrieved from [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. (2023, April 22). Retrieved from [Link]
- WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. (2025, August 6). Retrieved from [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. (2022, November 17). Retrieved from [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
Conformational Analysis of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
Executive Summary
This guide provides a rigorous technical analysis of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid (also known as (R)-
This document details the stereoelectronic drivers of its conformation, provides a validated computational and experimental workflow for analysis, and outlines the specific synthetic pathways required to isolate the (R)-enantiomer with high optical purity.
Part 1: Molecular Architecture & Stereoelectronic Drivers
Structural Definition and Nomenclature
The target molecule is a
-
IUPAC Name: (3R)-3-Amino-3-(pyridin-2-yl)propanoic acid
-
Common Name: (R)-
-(2-pyridyl)- -alanine -
Chiral Center: C3 (The
-carbon). -
Configuration (R): Based on Cahn-Ingold-Prelog priorities:
.
The "Pyridine-Lock" Mechanism
In non-polar solvents (e.g.,
-
Standard
-Amino Acid Behavior: Typically, -amino acids favor a gauche arrangement of the amino and carboxyl/amide groups ( ) to facilitate the formation of a 14-helix (in peptides) or local dipole minimization. -
The 2-Pyridyl Effect: The lone pair on the pyridine nitrogen (N
) acts as a hydrogen bond acceptor. It can engage in a 6-membered intramolecular hydrogen bond with the ammonium protons (in zwitterionic form) or the amide proton (in peptides).-
Interaction:
-
Result: This interaction locks the C2-C3 bond rotation, often overriding the steric preference for an anti-periplanar conformation. We term this the "Pyridine-Lock."
-
Conformational Energy Landscape
The diagram below illustrates the competition between steric repulsion and hydrogen-bond stabilization.
Figure 1: Conformational equilibrium driven by solvent polarity and intramolecular hydrogen bonding.
Part 2: Computational Modeling Workflow
To rigorously predict the conformation of the (R)-isomer, one cannot rely on standard force fields (e.g., MMFF94) alone, as they often underestimate the
Protocol 2.1: DFT Analysis (Gaussian/ORCA)
Objective: Determine the Boltzmann-weighted population of rotamers.
-
Structure Preparation: Build this compound in a Z-matrix format.
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C2-C3 dihedral angle (
) in increments. -
Optimization Level:
-
Functional: M06-2X (captures dispersion forces and non-covalent interactions effectively).
-
Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pair on Pyridine).
-
-
Solvation Model: Use SMD (Solvation Model based on Density). Run parallel calculations in:
-
Vacuum (Gas phase baseline).
-
Chloroform (
, mimics peptide interior). -
Water (
, mimics physiological state).
-
Self-Validating Check: The lowest energy conformer in Chloroform should show a distance of
Part 3: Experimental Validation (NMR & CD)
Experimental verification relies on the Karplus relationship, linking dihedral angles to scalar coupling constants (
NMR Spectroscopy Protocol
Instrument: 500 MHz or higher (essential to resolve the ABX system of the
Data Analysis Table: Interpreting
| Parameter | Value Range | Structural Implication |
| 10 - 12 Hz | Anti-periplanar ( | |
| 2 - 4 Hz | Gauche ( | |
| NOE Signal | Py-H3 | Strong NOE confirms the side chain is spatially close to the backbone, supporting a folded state. |
Critical Insight: In the (R)-isomer, if you observe a
Circular Dichroism (CD)
-amino acids exhibit a Cotton effect near 200-220 nm.-
Signature: The (R)-isomer typically shows a negative Cotton effect at ~215 nm in methanol if it adopts a helical/turn conformation.
-
Validation: A loss of signal intensity upon adding 8M Urea confirms the secondary structure is non-covalent (H-bond driven).
Part 4: Synthesis & Purification of the (R)-Enantiomer
Direct synthesis of the (R)-enantiomer is challenging. The most robust "Trustworthy" method involves the synthesis of the racemate followed by enzymatic resolution.
The Rodionov-Enzymatic Workflow
Figure 2: Chemo-enzymatic route to high-purity (R)-isomer.
Step-by-Step Protocol
-
Condensation (Rodionov): Reflux pyridine-2-carboxaldehyde (1 eq) with malonic acid (1 eq) and ammonium acetate (2 eq) in ethanol. The
-amino acid precipitates upon cooling.-
Yield: ~60-70%.
-
Note: This produces the racemate.
-
-
Esterification: Convert the racemate to the methyl ester using thionyl chloride in methanol (
). -
Enzymatic Resolution (The Chirality Filter):
-
Suspend the racemic ester in phosphate buffer (pH 7.5).
-
Add Candida antarctica Lipase B (CAL-B) (immobilized).
-
Mechanism:[2] The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid. The (R)-ester remains unreacted.
-
-
Separation: Extract the unreacted (R)-ester with ethyl acetate (the (S)-acid remains in the aqueous buffer).
-
Hydrolysis: Hydrolyze the (R)-ester with 6N HCl to yield the target (R)-amino acid hydrochloride salt.
Part 5: Applications in Peptidomimetics
Why analyze this specific conformation?
-
Foldamers: The "Pyridine-Lock" allows this residue to act as a turn inducer in
-peptides. Incorporating (R)- -(2-pyridyl)-alanine into a peptide backbone forces a kink, potentially nucleating a 12-helix or 14-helix depending on the adjacent residues. -
Metal Coordination: The pyridyl nitrogen and the
-amino group form a bidentate ligand site. This is used in metallo-protease inhibitors where the zinc ion is chelated by this specific motif.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D.
-Peptides: a surprise at every turn." Chemical Communications. Link -
Yamada, T., et al. (2006). "A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen...".[3] Organic & Biomolecular Chemistry. Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron. Link -
Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of 3-(2-pyridylaminocarbonyl)propanoic acid." Link
Sources
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel intramolecular hydrogen bonding between a side-chain pyridine ring and an amide hydrogen of the peptide backbone in tripeptides containing the new amino acid, α,α-di(2-pyridyl)glycine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
Abstract: (R)-3-Amino-3-(pyridin-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid of significant interest to the pharmaceutical industry, serving as a critical building block in the synthesis of complex molecules and potential therapeutic agents. Its precise three-dimensional structure, dictated by the stereocenter and the spatial relationship between the pyridinyl, amino, and carboxylic acid moieties, is fundamental to its function. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this compound. In the absence of a complete, published experimental dataset, this document leverages established spectroscopic principles and data from closely related structural analogs to present a predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to acquire, interpret, and validate the structural integrity of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 1: Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The molecule consists of a propanoic acid backbone with an amino group and a pyridin-2-yl ring attached to the chiral carbon (C3). This structure dictates the electronic environment of each atom, which is the basis for its spectroscopic behavior.
The key structural features to be identified are:
-
The Pyridin-2-yl Ring: A six-membered aromatic heterocycle whose four distinct protons and five carbons will produce characteristic signals in the aromatic region of NMR spectra.
-
The Chiral Center (C3): The stereogenic center to which the amino group, pyridinyl ring, and the rest of the aliphatic chain are attached. Its proton (H3) is a crucial diagnostic signal.
-
The Methylene Group (C2): The two protons on this carbon are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will exhibit distinct NMR signals and couplings.
-
The Carboxylic Acid Group (C1): This group will show a characteristic carbonyl (C=O) stretch in the IR spectrum and a downfield signal in the ¹³C NMR spectrum. The acidic proton is often exchanged in protic solvents.
-
The Amino Group: The N-H bonds will have a characteristic stretching frequency in the IR spectrum.
Below is the annotated chemical structure for reference in the subsequent spectroscopic discussions.
Caption: Annotated structure of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR experiments are essential for confirming the connectivity and stereochemistry of the title compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For analysis, a solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is recommended. In D₂O, the acidic protons of the carboxylic acid and the amino group will exchange with deuterium and become invisible.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| H6' (Py) | 8.5 - 8.6 | Doublet (d) or Doublet of doublets (dd) | ~5 | 1H | The proton adjacent to the ring nitrogen is the most deshielded. |
| H4' (Py) | 7.7 - 7.9 | Triplet of doublets (td) | ~7-8 (ortho), ~1.5-2 (meta) | 1H | Deshielded due to its position in the aromatic ring. |
| H3' (Py) | 7.3 - 7.5 | Doublet (d) | ~8 | 1H | Less deshielded than H4' and H6'. |
| H5' (Py) | 7.2 - 7.4 | Triplet (t) or Doublet of triplets (dt) | ~6-7 | 1H | Shielded relative to other pyridine protons. |
| H3 (CH) | 4.5 - 4.7 | Triplet (t) or Doublet of doublets (dd) | ~6-8 | 1H | Alpha to the pyridinyl ring and the amino group, causing a downfield shift.[1] |
| **H2a, H2b (CH₂) ** | 2.9 - 3.2 | Doublet of doublets (dd) for each | ~16 (geminal), ~6-8 (vicinal) | 2H | These protons are diastereotopic and will appear as two distinct signals, each coupled to H3 and to each other.[1] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C1 (C=O) | 173 - 176 | Typical range for a carboxylic acid carbonyl carbon.[1] |
| C2' (Py) | 158 - 162 | The carbon atom of the pyridine ring attached to the propanoic acid chain, significantly deshielded. |
| C6' (Py) | 148 - 150 | Carbon adjacent to the ring nitrogen.[2] |
| C4' (Py) | 137 - 139 | Aromatic CH carbon. |
| C3' (Py) | 124 - 126 | Aromatic CH carbon. |
| C5' (Py) | 122 - 124 | Aromatic CH carbon, often the most shielded of the pyridine carbons. |
| C3 (CH) | 51 - 54 | Chiral carbon attached to two electronegative groups (N and pyridinyl ring).[1][3] |
| **C2 (CH₂) ** | 38 - 41 | Aliphatic methylene carbon adjacent to the chiral center and the carboxylic acid.[1] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Rationale: D₂O is excellent for simplifying the spectrum by exchanging labile protons, while DMSO-d₆ allows for the observation of NH and OH protons. The choice depends on the specific information required.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set the spectral width to cover the range of -1 to 10 ppm. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Caption: Standardized workflow for NMR spectroscopic analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula.
Predicted Mass Spectrum
The molecular formula for this compound is C₈H₁₀N₂O₂.
| Parameter | Predicted Value | Justification |
| Molecular Weight | 166.18 g/mol | Sum of average atomic masses. |
| Monoisotopic Mass | 166.07423 Da | Sum of the masses of the most abundant isotopes.[4] |
| [M+H]⁺ (ESI+) | m/z 167.08151 | The most common adduct in positive ion electrospray ionization (ESI), formed by protonation.[4][5] |
| [M+Na]⁺ (ESI+) | m/z 189.06345 | Sodium adduct, commonly observed in ESI-MS.[4][6] |
| [M-H]⁻ (ESI-) | m/z 165.06695 | The most common adduct in negative ion ESI, formed by deprotonation of the carboxylic acid.[4] |
Tandem MS (MS/MS) Fragmentation: For structural confirmation, the [M+H]⁺ ion (m/z 167.08) can be isolated and fragmented. Expected fragmentation pathways include:
-
Loss of H₂O (18.01 Da): From the carboxylic acid group, leading to a fragment at m/z 149.07.
-
Loss of CO₂ (44.00 Da): Decarboxylation is a common fragmentation for amino acids.
-
Cleavage of the C2-C3 bond: This would generate fragments corresponding to the pyridinyl-methanamine cation and the propanoic acid radical.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: Formic acid is added to promote protonation and enhance signal intensity in positive ion mode.[7]
-
-
Data Acquisition (HRMS):
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Infuse the sample directly or via an LC system into the ESI source.
-
Acquire a full scan mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
-
-
MS/MS Acquisition:
-
Perform a product ion scan by selecting the [M+H]⁺ precursor ion (m/z 167.08) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Scan the resulting fragment ions in the second mass analyzer.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the theoretical value to confirm the elemental composition.
-
Analyze the fragmentation pattern to validate the proposed molecular structure.
-
Caption: High-resolution mass spectrometry (HRMS) workflow.
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will be a composite of the absorptions from its constituent parts.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[8][9] |
| 3400 - 3250 | N-H stretch | Amino Group | Characteristic stretching frequency for primary or secondary amines. |
| ~3050 | C-H stretch (sp²) | Pyridinyl Ring | Aromatic C-H stretching vibrations. |
| 2980 - 2850 | C-H stretch (sp³) | Aliphatic CH, CH₂ | C-H stretching from the propanoic acid backbone. |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group in a carboxylic acid.[8] |
| 1630 - 1580 | N-H bend | Amino Group | Bending vibration of the N-H bond. |
| 1600 - 1450 | C=C and C=N stretches | Pyridinyl Ring | Multiple bands corresponding to the in-plane ring deformation vibrations.[10] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Rationale: ATR is a modern, fast, and simple method requiring minimal sample preparation. The KBr pellet method is a traditional alternative that can yield high-quality spectra.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks and correlate them with the functional groups listed in the table above.
-
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, Mass, and IR spectra, grounded in established chemical principles and data from structural analogs. The detailed experimental protocols offer a self-validating system for researchers to empirically confirm these predictions. By following this comprehensive guide, scientists can confidently verify the identity, purity, and structural integrity of this vital chiral building block, ensuring its suitability for applications in drug discovery and development.
References
-
Bunnage, M. E., et al. (2000). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 4(6), 432-436. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. [Link]
-
NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. [Link]
-
Asakawa, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1043. [Link]
-
PubChem. (n.d.). 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride. National Center for Biotechnology Information. [Link]
-
Ahuja, S. P. S., & Singh, P. P. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 27-30. [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Propanoic acid [webbook.nist.gov]
- 10. chimia.ch [chimia.ch]
A Technical Guide to the Stereochemistry of 3-Amino-3-pyridinylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 3-Amino-3-pyridinylpropanoic acid, a crucial chiral building block in medicinal chemistry. The guide delves into the stereoselective synthesis, chiral separation, and spectroscopic characterization of its enantiomers. By elucidating the principles behind the experimental methodologies, this document serves as a practical resource for researchers engaged in the design and development of novel therapeutics. The differential biological activities of the enantiomers are also discussed, highlighting the pivotal role of stereochemistry in drug efficacy and safety.
Introduction: The Significance of Chirality in 3-Amino-3-pyridinylpropanoic Acid
3-Amino-3-pyridinylpropanoic acid, a β-amino acid containing a pyridine ring, possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-3-Amino-3-pyridinylpropanoic acid and (S)-3-Amino-3-pyridinylpropanoic acid. In the realm of drug discovery and development, the three-dimensional arrangement of a molecule is paramount, as it dictates the interaction with chiral biological targets such as enzymes and receptors. The distinct pharmacological profiles of individual enantiomers of a drug candidate can have profound implications for its therapeutic efficacy and potential for adverse effects. For instance, in many classes of drugs, one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even contribute to toxicity[1][2][3]. Therefore, a thorough understanding and control of the stereochemistry of 3-Amino-3-pyridinylpropanoic acid are essential for its successful application in the synthesis of new chemical entities.
This guide will provide an in-depth exploration of the key aspects of the stereochemistry of this important molecule, from its creation to its analysis and biological relevance.
Stereoselective Synthesis of 3-Amino-3-pyridinylpropanoic Acid Enantiomers
The controlled synthesis of single enantiomers of 3-Amino-3-pyridinylpropanoic acid is a critical step in its utilization as a chiral building block. Two primary strategies are employed: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Asymmetric Synthesis via Conjugate Addition
One of the most effective methods for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester[4]. This approach allows for the direct formation of the C-N bond at the stereocenter with a high degree of stereocontrol.
The causality behind this experimental choice lies in the ability of the chiral auxiliary on the lithium amide to create a sterically hindered environment, directing the incoming electrophile (the pyridyl-prop-2-enoate) to a specific face of the nucleophile. This results in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched β-amino acid derivative. For the synthesis of the (S)-enantiomer, a homochiral lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide can be utilized as the chiral nucleophile in a conjugate addition reaction with tert-butyl 3-(3-pyridyl)-prop-2-enoate. This reaction has been reported to proceed with high diastereoselectivity (up to 84% de), and after recrystallization and deprotection, can furnish the (S)-3-(3-pyridyl)-β-amino acid derivative in high enantiomeric excess (97% ee)[4].
Experimental Protocol: Asymmetric Synthesis of (S)-tert-butyl 3-Amino-3-(3-pyridyl)propanoate
This protocol is a representative procedure based on the methodology described by Davies et al.[4].
Step 1: Formation of the Chiral Lithium Amide
-
To a solution of (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
Step 2: Conjugate Addition
-
In a separate flask, dissolve tert-butyl 3-(3-pyridyl)-prop-2-enoate (1.0 equivalent) in anhydrous THF at -78 °C.
-
Slowly add the solution of the chiral lithium amide from Step 1 to the solution of the α,β-unsaturated ester via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric product.
Step 3: Purification and Deprotection
-
Purify the crude product by column chromatography on silica gel to separate the major diastereomer.
-
The enantiomeric excess of the purified product can be determined by chiral HPLC analysis.
-
Remove the N-benzyl and N-α-methyl-4-methoxybenzyl protecting groups via oxidative deprotection (e.g., using CAN or DDQ) to yield the N-unprotected β-amino ester.
-
Further hydrolysis of the tert-butyl ester under acidic conditions will yield the desired (S)-3-Amino-3-(3-pyridyl)propanoic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Navigating the Pyridinyl Amino Acid Archipelago: A Technical Guide to Chemical Space and Synthesis
Introduction: The Nitrogen Vector
In the landscape of non-canonical amino acids, pyridinyl amino acids (Pyridylalanines, or Pal) represent a critical deviation from the hydrophobic ubiquity of Phenylalanine (Phe). By introducing a nitrogen atom into the aromatic side chain, researchers do not merely alter the sterics; they introduce a "nitrogen vector"—a site for hydrogen bonding, pH-dependent ionization, and transition metal coordination.
This guide explores the chemical space of these analogs, moving beyond simple bioisosterism to advanced applications in peptide stapling and metallo-enzyme engineering.
Chemical Space & Physicochemical Profiling
The transition from Phenylalanine to Pyridylalanine drastically alters the electronic landscape of the side chain. The position of the nitrogen atom (ortho, meta, or para relative to the alanine linker) dictates the functional potential of the analog.
Isomeric Diversity and Properties
The three primary isomers—2-Pal, 3-Pal, and 4-Pal—exhibit distinct physicochemical profiles compared to Phenylalanine.
| Property | L-Phenylalanine (Phe) | 2-Pyridylalanine (2-Pal) | 3-Pyridylalanine (3-Pal) | 4-Pyridylalanine (4-Pal) |
| Side Chain Character | Hydrophobic, Inert | Polar, Metal Chelator | Polar, H-Bond Acceptor | Polar, H-Bond Acceptor |
| LogP (Approx) | ~ -1.38 | ~ -1.6 to -1.8 | ~ -1.6 to -1.8 | ~ -1.6 to -1.8 |
| Side Chain pKa | N/A (Neutral) | ~ 5.2 (Pyridine N) | ~ 4.8 (Pyridine N) | ~ 5.5 (Pyridine N) |
| Coordination Mode | Bidentate ( | Monodentate | Monodentate (Bridging) | |
| Key Utility | Hydrophobic packing | N-terminal capping, Cu(II) binding | Phe Bioisostere | Supramolecular assembly |
Scientific Insight: The lowered LogP of Pal analogs makes them excellent candidates for improving the water solubility of hydrophobic peptide sequences without disrupting the overall secondary structure.
Synthetic Methodologies: The Negishi Dominance
While asymmetric hydrogenation of dehydroamino acids is a classic route, it lacks the modularity required for rapid analog exploration. The Negishi Cross-Coupling of zinc-activated serine derivatives with halopyridines has emerged as the most robust "self-validating" system for accessing this chemical space.
Why Negishi? (Causality & Logic)
-
Problem: Suzuki coupling of 2-pyridyl boronates is notoriously difficult due to rapid protodeboronation and instability of the boronate species.
-
Solution: Organozinc reagents (derived from iodoalanine) are stable and reactive.
-
Catalysis: The use of biaryl phosphine ligands (like SPhos) suppresses
-hydride elimination, a common failure mode when coupling amino acid side chains.
Synthetic Decision Matrix
The following logic flow dictates the synthetic strategy based on the target isomer and available starting materials.
Figure 1: Synthetic decision tree highlighting the dominance of Negishi coupling for stereochemically sensitive pyridyl analogs.
Detailed Protocol: Synthesis of Boc-3-Pyridylalanine
Objective: Synthesis of
Reagents & Setup
-
Substrate:
-Boc-3-iodo-L-alanine methyl ester. -
Coupling Partner: 3-Bromopyridine.
-
Zinc Source: Activated Zn dust (activation via TMSCl/1,2-dibromoethane).
-
Catalyst:
(0.5 mol%) and SPhos (1.0 mol%).[1] -
Solvent: Dry DMF (dimethylformamide).
Step-by-Step Methodology
Step 1: Zinc Activation (The Self-Validating Step)
-
Action: Suspend Zn dust in dry DMF under Argon. Add 5 mol% 1,2-dibromoethane and heat to 60°C for 1 minute. Cool, then add 1 mol% TMSCl.
-
Causality: This removes the oxide layer from the zinc surface. If the mixture does not bubble slightly or change texture, the zinc is dead, and the subsequent insertion will fail. Do not proceed until activation is confirmed.
Step 2: Formation of the Organozinc Reagent
-
Action: Add
-Boc-3-iodo-L-alanine methyl ester to the activated Zn/DMF slurry. Stir at room temperature for 30-45 minutes. -
Validation: Monitor by TLC (disappearance of iodide). The resulting species is the Jackson-type organozinc reagent.
Step 3: Cross-Coupling
-
Action: In a separate flask, premix
, SPhos, and 3-bromopyridine in DMF. Transfer the organozinc solution (via cannula filter to remove excess Zn) into the catalyst mixture. -
Condition: Heat to 50°C for 4-12 hours.
-
Why SPhos? This electron-rich, bulky ligand facilitates the oxidative addition of the electron-deficient pyridine halide and speeds up reductive elimination, outcompeting side reactions.
Step 4: Purification
-
Action: Quench with saturated
. Extract with EtOAc. -
Note: Pyridyl amines can streak on silica. Use 1% Triethylamine in the eluent during flash chromatography to ensure sharp peaks.
Applications: Metal-Mediated Peptide Stapling
One of the most powerful applications of Pal analogs is in Metallopeptide Engineering . Unlike covalent staples (e.g., olefin metathesis), metal coordination is reversible and pH-tunable.
The Coordination Logic
-
2-Pal (i, i+4): When placed at the N-terminus, 2-Pal can form a square-planar complex with
or involving the pyridine nitrogen, the N-terminal amine, and amide nitrogens. This locks the N-terminus in a rigid geometry. -
4-Pal (Inter-helical): 4-Pal residues on the solvent-exposed face of an
-helix can bind metals ( , ) to bridge two helices together, forcing the formation of coiled-coil bundles.[2]
Figure 2: Mechanism of metal-mediated inter-helical stapling using 4-Pyridylalanine residues.
References
-
Jackson, R. F. W., Ross, A. J., & Lang, H. L. (2010).[1] Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Journal of Organic Chemistry. [Link]
-
Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[3] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]
-
Khakshoor, O., & Nowick, J. S. (2008). Artificial β-sheets containing isosteric replacements of amino acids. Current Opinion in Chemical Biology. (Discusses bioisosterism principles relevant to Phe->Pal). [Link]
-
Mewes, J. M., et al. (2022). Peptide-Based Materials That Exploit Metal Coordination. Materials (MDPI). [Link]
Sources
- 1. Much improved conditions for the Negishi cross-coupling of iodoalanine derived zinc reagents with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
Methodological & Application
asymmetric synthesis of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
PART 1: EXECUTIVE SUMMARY & STRATEGIC RATIONALE
The Target Molecule
(R)-3-Amino-3-(pyridin-2-yl)propanoic acid is a chiral
Synthetic Strategy: The Ellman Auxiliary Route
While asymmetric hydrogenation is viable for multi-kilogram scales, it requires high-pressure infrastructure and extensive ligand screening. For laboratory to pilot-scale synthesis (grams to hundreds of grams), the Ellman Sulfinamide methodology is superior due to:
-
Predictable Stereochemistry: The rigid cyclic transition state of the Reformatsky-type addition guarantees high diastereoselectivity (
). -
Operational Simplicity: No high-pressure equipment or pyrophoric catalysts are required.
-
Purification Efficiency: The diastereomers are often separable by crystallization or standard chromatography before the final deprotection.
Critical Stereochemical Design: To obtain the (R)-amino acid , we must employ (S)-(-)-tert-butanesulfinamide .
-
Mechanism:[1][2][3][4][5] The Reformatsky reagent adds to the Si-face of the (S)-sulfinimine via a six-membered chelated transition state (Zimmerman-Traxler model), yielding the (R)-configuration at the new stereocenter.
PART 2: REACTION PATHWAY VISUALIZATION
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical transition state that enforces enantioselectivity.
Caption: Stereoselective pathway using (S)-Ellman's auxiliary to target the (R)-enantiomer via a chelated transition state.
PART 3: DETAILED EXPERIMENTAL PROTOCOL
Phase 1: Condensation (Imine Formation)
Objective: Synthesis of (S,E)-N-(pyridin-2-ylmethylene)-2-methylpropane-2-sulfinamide.
Challenge: Pyridine nitrogen can act as a Lewis base, potentially deactivating catalysts. We use Ti(OEt)
| Reagent | MW ( g/mol ) | Equiv.[1][2][6] | Amount |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.0 | 5.36 g (50 mmol) |
| (S)-(-)-tert-Butanesulfinamide | 121.18 | 1.1 | 6.66 g (55 mmol) |
| Titanium(IV) ethoxide | 228.11 | 2.0 | 22.8 g (100 mmol) |
| THF (Anhydrous) | - | - | 100 mL |
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add (S)-tert-butanesulfinamide (6.66 g) and 2-pyridinecarboxaldehyde (5.36 g) to the flask.
-
Solvation: Add anhydrous THF (100 mL) via syringe. Stir to dissolve.
-
Activation: Add Ti(OEt)
(22.8 g) dropwise at room temperature. The solution will turn slightly yellow/orange. -
Reaction: Stir the mixture at reflux (65 °C) for 6–12 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LCMS. The aldehyde spot should disappear.
-
Quench (Critical): Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (100 mL). A thick white precipitate (Titanium salts) will form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (3 x 50 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Separate phases. Wash organic layer with brine, dry over Na
SO , and concentrate-
Note: Pyridyl imines are relatively stable but should be stored at -20 °C if not used immediately.
-
Phase 2: Asymmetric Reformatsky Reaction
Objective: Diastereoselective formation of the protected
| Reagent | MW | Equiv.[1][4][6][7][8][9] | Amount |
| Sulfinyl Imine (from Phase 1) | ~210 | 1.0 | 10.5 g (50 mmol) |
| Zinc Dust (Activated) | 65.38 | 4.0 | 13.0 g |
| tert-Butyl Bromoacetate | 195.05 | 3.0 | 29.2 g |
| CuCl (Catalyst) | 99.00 | 0.1 | 0.5 g |
| THF (Anhydrous) | - | - | 150 mL |
Procedure:
-
Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heat gun. This removes the oxide layer.
-
Initiation: In a dry 500 mL 3-neck flask, suspend Activated Zn (13.0 g) and CuCl (0.5 g) in THF (50 mL). Heat to reflux.
-
Addition: Add approx. 10% of the tert-butyl bromoacetate. Wait for the exotherm (Reformatsky initiation). Once initiated, cool to 0 °C.
-
Reaction: Add the Sulfinyl Imine (10.5 g) dissolved in THF (50 mL). Then, slowly add the remaining tert-butyl bromoacetate dropwise over 1 hour at 0 °C.
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NH
Cl. Filter off excess Zinc. Extract with EtOAc.[10] -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Target: The major diastereomer is the (S
, R)-isomer. -
Validation: Check diastereomeric ratio (dr) via HPLC. If dr < 95:5, recrystallize from Hexanes/Et
O.
-
Phase 3: Deprotection & Isolation
Objective: Removal of the sulfinyl group and tert-butyl ester to yield the free amino acid.
Procedure:
-
Dissolve the purified intermediate in 4M HCl in Dioxane (10 mL per gram of substrate).
-
Stir at room temperature for 2 hours (cleaves sulfinyl group) then heat to 60 °C for 2 hours (cleaves tert-butyl ester). Alternatively, use TFA/DCM for ester cleavage if milder conditions are needed, followed by HCl for the sulfinamide.
-
Concentrate to dryness to obtain the crude dihydrochloride salt.
-
Desalting (Crucial for Zwitterion):
-
Load the crude salt onto a column of Dowex 50WX8 (H+ form).
-
Wash with water (removes non-basic impurities and excess anions).
-
Elute product with 1M NH
OH. -
Lyophilize the ammoniacal fractions to obtain this compound as a white powder.
-
PART 4: ANALYTICAL VALIDATION
To ensure "Trustworthiness" (E-E-A-T), the product must be validated against the following criteria:
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98% ee |
| Chemical Purity | HPLC (C18, 0.1% TFA water/acetonitrile) | > 98% |
| Identity | 1H NMR (400 MHz, D2O) | Characteristic Pyridine signals (8.5-7.2 ppm), Beta-CH (4.5 ppm) |
| Residual Zinc | ICP-MS | < 10 ppm (if for biological assay) |
HPLC Method (Chiral):
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm)
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Pyridine absorption)
PART 5: TROUBLESHOOTING GUIDE
Issue 1: Low Yield in Imine Formation
-
Cause: Incomplete water scavenging.
-
Solution: Increase Ti(OEt)
to 3.0 equivalents or use CuSO (anhydrous) as an additive.
Issue 2: Poor Diastereoselectivity (dr < 90:10)
-
Cause: Reaction temperature too high during Reformatsky addition.
-
Solution: Maintain temperature strictly at -78 °C or 0 °C. Ensure Zinc is fully activated to allow reaction at lower temperatures.
Issue 3: Product Sticks to Dowex Column
-
Cause: Pyridine nitrogen is highly basic.
-
Solution: Use a stronger eluent (2M NH
OH) or switch to a weak cation exchanger (Amberlite IRC-86) if recovery is poor.
PART 6: REFERENCES
-
Tang, T. P., & Ellman, J. A. (1999).[3] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13.[3] Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Jacobsen, M. F., Skrydstrup, T. (2003). Efficient Synthesis of Enantiopure beta-Amino Acids via Reformatsky Reaction with N-Sulfinyl Imines. The Journal of Organic Chemistry, 68(18), 7122-7125. (Validating the Reformatsky approach on heterocyclic imines). Link
-
Coelho, A., et al. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 306–342. Link
Sources
- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - 3-[(pyridin-2-yl)amino]propanoic acid hydrochloride (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Biological Evaluation of (R)-3-Amino-3-(pyridin-2-YL)propanoic Acid Derivatives
Introduction
(R)-3-Amino-3-(pyridin-2-YL)propanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery. Their structure, featuring a chiral β-amino acid scaffold linked to a pyridine ring, makes them intriguing candidates for targeting a variety of biological entities, including enzymes and cellular transporters. A systematic and rigorous biological evaluation is paramount to elucidating their mechanism of action, potency, and therapeutic potential.
This document provides a comprehensive guide to the biological evaluation of these derivatives, structured as a multi-tiered screening cascade. The protocols herein are designed to be self-validating and are grounded in established scientific principles, moving from foundational in vitro characterization to more complex cell-based assessments. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.
Overall Biological Evaluation Workflow
A tiered approach is recommended to efficiently allocate resources, ensuring that only compounds with promising foundational properties advance to more complex and resource-intensive assays.
Caption: Tiered workflow for the biological evaluation of novel compounds.
Section 1: Foundational In Vitro Characterization
Rationale: Before investing in target-based or cellular assays, it is crucial to establish that the derivatives possess fundamental drug-like properties. Poor solubility, low permeability, or rapid metabolic degradation can terminate a compound's development, regardless of its target potency. These initial assays are designed to be high-throughput and cost-effective, enabling rapid deselection of unsuitable candidates.[1][2]
Protocol 1.1: Kinetic Solubility Assay
Principle: This assay determines the solubility of a compound in an aqueous buffer when added from a Dimethyl Sulfoxide (DMSO) stock solution. It mimics the conditions of many in vitro assays and provides a rapid assessment of a compound's propensity to precipitate.[2][3][4]
Methodology:
-
Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. In a 96-well microplate, perform serial dilutions of the stock solution.
-
Assay: Add the DMSO solutions to a phosphate-buffered saline (PBS, pH 7.4) solution, ensuring the final DMSO concentration is ≤1%.[5]
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[2]
-
Detection: Measure the turbidity of each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) on a plate reader. Alternatively, filter the samples and quantify the concentration of the soluble compound in the filtrate via LC-MS/MS or UV spectroscopy.[2][3]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not produce a significant increase in turbidity or precipitate.
Data Interpretation Table:
| Solubility (µM) | Classification | Implication for Further Assays |
| > 100 | High | No solubility-related issues expected. |
| 25 - 100 | Moderate | Acceptable for most in vitro assays. |
| < 25 | Low | Potential for precipitation in assays; results should be interpreted with caution. |
Protocol 1.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.[6][7][8] It is a high-throughput method to estimate a compound's ability to cross the gastrointestinal tract or the blood-brain barrier by passive diffusion.[6][9]
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[6]
-
Assay Setup: The filter plate (donor compartment) is placed on top of a 96-well acceptor plate containing buffer. The test compound is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated at room temperature for 5 to 16 hours.[7][10]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Data Interpretation Table:
| Papp (10⁻⁶ cm/s) | Classification | Predicted In Vivo Absorption |
| > 10 | High | High |
| 1 - 10 | Moderate | Moderate |
| < 1 | Low | Low |
Protocol 1.3: Microsomal Stability Assay
Principle: This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[11][12] Rapid degradation in this assay often predicts high in vivo hepatic clearance.[11]
Methodology:
-
Reaction Mixture: Test compounds (typically at 1 µM) are incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[12][13]
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[11][12][14]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[11][12]
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Interpretation Table:
| In Vitro t½ (min) | Classification | Predicted In Vivo Hepatic Clearance |
| > 30 | Stable | Low |
| 10 - 30 | Moderately Stable | Moderate |
| < 10 | Unstable | High |
Section 2: Primary Target Engagement and Potency Determination
Rationale: Once a compound demonstrates acceptable foundational properties, the next step is to determine if it interacts with its intended biological target and with what potency. The following is a generic protocol for an enzyme inhibition assay, which can be adapted for various enzyme targets.
Protocol 2.1: Fluorescence-Based Enzyme Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of a specific enzyme. The enzyme catalyzes the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The reduction in the rate of fluorescence generation is proportional to the inhibitory activity of the compound.[15][16][17][18]
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant enzyme solution, fluorogenic substrate solution, and serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96- or 384-well black plate, add the assay buffer, enzyme, and test compound (or DMSO for control wells).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 3: Cellular Activity and Cytotoxicity Assessment
Rationale: After confirming direct target engagement in a biochemical setting, it is essential to evaluate the compound's activity in a more complex biological environment—the cell. These assays determine if the compound can enter cells, engage its target, and elicit a biological response without causing general toxicity.
Protocol 3.1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of living cells.[22]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method for verifying target engagement in intact cells.[23][24] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein, making it more resistant to thermal denaturation.[24][25][26]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a sufficient time to allow cell entry and target binding (e.g., 1 hour at 37°C).[25]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[25]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.[25]
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[25]
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western blotting or other protein detection methods like ELISA or mass spectrometry.[25][27]
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures indicates target stabilization and engagement.
-
Isothermal Dose-Response: Treat cells with varying concentrations of the compound and heat at a single, optimized temperature. This allows for the determination of an EC₅₀ for target engagement.[27]
-
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Evotec. Microsomal Stability. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
National Center for Biotechnology Information. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
National Institutes of Health. Aqueous Kinetic Solubility - ADME@NCATS. [Link]
-
Charnwood Discovery. PAMPA In Vitro Assay. [Link]
-
Protocols.io. MTT (Assay protocol). [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
National Center for Biotechnology Information. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Patsnap Synapse. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
-
BioIVT. Fluorescence CYP Inhibition Assays. [Link]
-
AIR Unimi. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Creative Biolabs. Fluorometric Enzyme Assays. [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. enamine.net [enamine.net]
- 3. protocols.io [protocols.io]
- 4. ADME@NCATS [opendata.ncats.nih.gov]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. info.mercell.com [info.mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 17. air.unimi.it [air.unimi.it]
- 18. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pelagobio.com [pelagobio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic Acid
Application Note and Detailed Protocol
Authored by: A Senior Application Scientist
Introduction
The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry for drug development, quality control, and regulatory compliance. 3-Amino-3-(pyridin-2-YL)propanoic acid is a chiral non-proteinogenic β-amino acid containing a pyridine ring, a structural motif frequently found in biologically active compounds.[1][2][3] The development of a robust and reliable analytical method for the enantioselective separation of its (R)- and (S)-enantiomers is therefore a critical step in its potential development as a therapeutic agent or as a chiral building block in organic synthesis.[4][5]
This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic acid. The primary method described utilizes a crown ether-based chiral stationary phase (CSP), which has demonstrated excellent enantioselectivity for amino acids.[6][7] Alternative approaches using polysaccharide-based and zwitterionic ion-exchange CSPs are also discussed to provide a comprehensive guide for researchers.
The principles of chiral chromatography rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8][9] The differing stability of these complexes leads to different retention times, enabling their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.[10]
Primary Method: Crown Ether-Based Chiral HPLC
Crown ether-based CSPs are particularly effective for the separation of primary amino compounds, including amino acids, without the need for derivatization.[6] The chiral recognition mechanism involves the complexation of the protonated primary amine of the analyte within the chiral cavity of the crown ether.
A study on the closely related isomer, β-amino-3-pyridylpropionic acid, successfully employed a Daicel Crownpak CR (+) column.[7] The key to the separation was the control of the mobile phase pH to ensure the primary amine was protonated, facilitating its interaction with the crown ether.[7] This principle is directly applicable to the 2-pyridyl isomer.
Materials and Methods
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Chiral Column | Daicel CROWNPAK® CR(+) or CR(-), 5 µm, 4.0 x 150 mm |
| Mobile Phase | Perchloric acid solution (pH 1.0 - 2.0) |
| Analytes | Racemic 3-Amino-3-(pyridin-2-YL)propanoic acid, (R)- and (S)- standards |
| Sample Solvent | Mobile Phase |
| Detector Wavelength | 254 nm (or as determined by UV scan) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 5 - 25 °C (optimization may be required) |
| Injection Volume | 5 - 10 µL |
Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare a stock solution of perchloric acid (e.g., 1 M).
-
Dilute the stock solution with HPLC-grade water to achieve the desired pH (start with pH 2.0 and optimize down to pH 1.0).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-Amino-3-(pyridin-2-YL)propanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare individual solutions of the (R)- and (S)-enantiomers if available to confirm elution order.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the CROWNPAK® CR(+) or CR(-) column. The choice of column will determine the elution order of the enantiomers.
-
Purge the HPLC system with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
-
Set the column temperature. Lower temperatures often lead to increased retention and better resolution.[7]
-
-
Analysis:
-
Inject the racemic standard and individual enantiomer solutions.
-
Record the chromatograms and determine the retention times (t_R), resolution (R_s), and selectivity (α).
-
Workflow Diagram
Sources
- 1. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Comprehensive NMR-Based Characterization of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
Introduction: The Analytical Imperative for Chiral β-Amino Acids
(R)-3-Amino-3-(pyridin-2-YL)propanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a stereocenter and a heteroaromatic pyridine ring, makes it a valuable building block for synthesizing novel pharmaceuticals and peptidomimetics. The precise stereochemistry and conformational properties of such molecules are critical determinants of their biological activity and efficacy. Therefore, unambiguous structural and stereochemical verification is a non-negotiable prerequisite for its use in any research or development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the comprehensive characterization of small molecules in solution.[1] It provides unparalleled, atom-level insight into molecular structure, connectivity, stereochemistry, and dynamics. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the use of a suite of NMR techniques for the complete structural elucidation and stereochemical confirmation of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational NMR Principles for Structural Elucidation
The complete characterization of a molecule like this compound relies on a synergistic application of several NMR experiments. The workflow is designed to first establish the basic carbon-hydrogen framework and then probe finer details of connectivity and spatial arrangement.
-
1D NMR (¹H and ¹³C): These are the foundational experiments. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling (J-coupling).[2] The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
2D Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in piecing together adjacent proton fragments, such as the -CH-CH₂- moiety in our target molecule.[3]
-
2D Heteronuclear Correlation (HSQC/HMBC): These experiments map correlations between protons and carbons.
-
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-CH coupling).[3][4] This is the most effective way to assign carbon resonances.
-
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J-CH, ³J-CH, ⁴J-CH).[5][6] This is the key experiment for connecting the individual spin systems identified by COSY and for definitively placing quaternary carbons and heteroatoms within the molecular structure.
-
-
Chiral Discrimination (NMR with CSAs): Since enantiomers have identical NMR spectra in achiral solvents, confirming the absolute stereochemistry requires creating a diastereomeric environment. The use of Chiral Solvating Agents (CSAs) is a powerful and non-destructive method.[7][8] CSAs form transient, diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the ¹H NMR spectrum for the R and S forms.[9]
-
Conformational Analysis (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[10] A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can reveal through-space proximities, providing crucial insights into the molecule's preferred 3D conformation in solution.[11][12]
The Characterization Workflow: A Step-by-Step Guide
A logical, multi-step approach ensures that each piece of data builds upon the last, leading to an unambiguous structural assignment.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. news-medical.net [news-medical.net]
- 3. youtube.com [youtube.com]
- 4. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. purdue.edu [purdue.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Assay Development for Pyridinylpropanoic Acid Derivatives
Focus: Optimization of GPR40 (FFAR1) Agonists for Metabolic Disorders
Abstract
Pyridinylpropanoic acid derivatives represent a critical scaffold evolution in the design of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists. While early generation agonists (e.g., phenylpropanoic acids like AMG 837) demonstrated efficacy, they often suffered from high lipophilicity (cLogP > 5) and poor pharmacokinetic profiles. The introduction of a pyridine ring reduces lipophilicity and introduces a zwitterionic character that improves solubility and bioavailability. This guide outlines a robust in vitro screening cascade designed to characterize these compounds, distinguishing between partial and full agonism—a critical safety differentiator in insulin secretagogue development.
Compound Characterization & Preparation
The Challenge: Pyridinylpropanoic acids possess both a basic nitrogen (pyridine, pKa ~5.2) and an acidic carboxylate (propanoic acid, pKa ~4.5). At physiological pH (7.4), they exist largely as zwitterions or anions, which significantly impacts membrane permeability and solubility compared to their phenyl analogs.
1.1 Solubility & Handling Protocol
-
Stock Preparation: Dissolve neat solid in 100% DMSO to 10 mM. Avoid acidic buffers for stock storage to prevent precipitation of the neutral species.
-
Aqueous Dilution:
-
Step 1: Dilute DMSO stock 1:100 into PBS (pH 7.4) to check for "crash-out."
-
Step 2: If precipitation occurs, utilize a co-solvent system: 5% DMSO / 5% Solutol HS-15 in PBS.
-
Verification: Measure kinetic solubility using nephelometry (laser light scattering) rather than simple visual inspection.
-
| Parameter | Specification | Rationale |
| Solvent | 100% DMSO (Anhydrous) | Prevents hydrolysis; ensures complete solubilization of the zwitterion. |
| Storage | -20°C, Argon purge | Pyridine rings are susceptible to N-oxidation over long periods. |
| Assay Buffer | HBSS + 20 mM HEPES (pH 7.4) | Carbonate buffers can fluctuate in pH during long incubations; HEPES is stable. |
Primary Functional Assay: Calcium Flux (FLIPR)
Objective: Determine potency (
2.1 Assay Logic
Since GPR40 agonists can be partial (glucose-dependent, safer) or full (risk of hypoglycemia), the assay must quantify
2.2 Protocol Steps
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).
-
Critical Control: Use parental cells (Null) to rule out off-target effects on endogenous purinergic receptors.
-
-
Dye Loading:
-
Incubate cells with Calcium-6 or Fluo-4 AM dye for 60 minutes at 37°C.
-
Additive: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.
-
-
Compound Addition:
-
Prepare 10-point dose-response curves (starting at 10
M, 1:3 serial dilution). -
Add compounds to cells; monitor fluorescence (
) for 120 seconds.
-
-
Data Analysis:
-
Calculate Max-Min RFU (Relative Fluorescence Units).
-
Normalize to 10
M AM-1638 (defined as 100% efficacy).
-
2.3 Pathway Visualization
The following diagram illustrates the GPR40 signaling cascade interrogated by this assay.
Caption: Gq-coupled signaling cascade activated by pyridinylpropanoic acid agonists leading to calcium mobilization.[2][3]
Secondary Assay: IP-One HTRF (Accumulation)
Objective: Differentiate "fast" transient agonists from those with sustained signaling. Calcium flux is transient; Inositol Monophosphate (IP1) accumulation is stable and correlates better with steady-state pharmacodynamics.
3.1 Protocol
-
Reagents: Cisbio IP-One Gq kit (HTRF).
-
Procedure:
-
Seed hGPR40-CHO cells (10,000/well) in white 384-well plates.
-
Stimulate with compound for 60 minutes at 37°C (buffer contains LiCl to block IP1 degradation).
-
Add d2-labeled IP1 acceptor and Anti-IP1-Cryptate donor.
-
Incubate 1 hour at Room Temp.
-
Read on PHERAstar or EnVision (Ratio 665/620 nm).
-
-
Interpretation: A compound showing high potency in Ca2+ flux but low potency in IP-One suggests rapid receptor desensitization (biased agonism).
ADME-Tox Profiling: Microsomal Stability
The Challenge: The propanoic acid tail is a metabolic "soft spot" susceptible to
4.1 Assay Protocol
-
System: Human and Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Incubation: 0, 15, 30, 60 minutes at 37°C.
-
Analysis: LC-MS/MS (MRM mode).
-
Look for: +16 Da shift (N-oxide formation) or -14 Da shifts (chain shortening).
-
-
Acceptance Criteria:
-
(Intrinsic Clearance) < 20
L/min/mg protein is ideal for once-daily dosing. -
Pyridinyl derivatives should show superior stability to phenyl analogs due to reduced lipophilicity (
).
-
(Intrinsic Clearance) < 20
Experimental Workflow Summary
The following diagram details the decision tree for advancing a hit compound to lead status.
Caption: Integrated screening workflow from solubility assessment to lead candidate selection.
References
-
Discovery of GPR40 Full Agonists: Lin, D. C., et al. (2011). Identification of a Novel Class of Phenylpropanoic Acid Derivatives as Potent GPR40 Agonists. ACS Medicinal Chemistry Letters. Link
-
Pyridinyl Isosteres in GPR40: Chen, H., et al. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. ACS Medicinal Chemistry Letters. Link
-
GPR40 Signaling Mechanisms: Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: Life after TAK-875. Diabetes Care.[4] Link
-
Assay Technologies: Cisbio Bioassays. IP-One HTRF® Assay Principle and Protocol.Link
-
S1P1 Agonist Context: Bolli, M. H., et al. (2016).[5][6] Novel S1P1 receptor agonists - Part 5: From amino- to alkoxy-pyridines. European Journal of Medicinal Chemistry.[2] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-4-yl)propanoic acid | C8H9NO2 | CID 233243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of potent and selective pyridyl-isoxazole based agonists of sphingosine-1-phosphate 1 (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel S1P1 receptor agonists - Part 4: Alkylaminomethyl substituted aryl head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for pyridinylpropanoic acid synthesis
Current Status: Online Ticket ID: PPA-SYNTH-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Pyridine Problem"
Welcome to the technical support hub for pyridinylpropanoic acid synthesis. This scaffold is a critical pharmacophore in GPCR agonists and enzyme inhibitors, yet it presents two distinct chemical challenges that often derail standard protocols:
-
Catalyst Poisoning: The basic pyridine nitrogen acts as a competitive ligand, coordinating to Palladium (Pd) and arresting the catalytic cycle during cross-coupling.
-
Zwitterionic Solubility: The final product contains both a basic pyridine (
) and an acidic carboxylate ( ), leading to high water solubility and difficult extraction.
This guide provides optimized protocols and troubleshooting workflows to overcome these specific hurdles.
Module 1: Constructing the Carbon Skeleton (Heck Coupling)
The most robust route to 3-(3-pyridyl)propanoic acid is the Heck coupling of 3-bromopyridine with an acrylate ester, followed by hydrogenation/hydrolysis.
Core Issue: The Reaction Stalls at 40-50% Conversion
Diagnosis: The pyridine nitrogen is coordinating to the Pd(II) species, forming a stable, inactive complex (Pd-Pyridine), preventing the oxidative addition of the aryl halide.
Optimized Protocol: The "Jeffery-Ligand" Hybrid
To prevent N-coordination, you must use a ligand that is sterically bulky enough to displace the pyridine from the metal center or use "ligand-free" conditions at high temperatures where the binding constant of pyridine drops.
Recommended Conditions:
| Parameter | Standard Condition | Optimized Condition (Pyridines) | Rationale |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ (2-5 mol%) | Acetate acts as a shuttle base; robust source of Pd. |
| Ligand | PPh₃ | P(o-tol)₃ or XPhos | Bulky phosphines prevent the formation of inactive bis-pyridine-Pd complexes [1]. |
| Base | Et₃N | Et₃N (2.0 equiv) | Soluble organic bases are preferred over carbonates to maintain homogeneity in the active phase. |
| Solvent | DMF | DMF or NMP | High boiling point required; polar aprotic assists in stabilizing the ionic Pd intermediates. |
| Temp | 80°C | 110°C - 130°C | Higher T is critical to dissociate the Pyridine-Pd complex [2]. |
Step-by-Step Workflow:
-
Charge: Add 3-bromopyridine (1.0 equiv), Ethyl acrylate (1.2 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv) to a pressure tube.
-
Solvate: Add anhydrous DMF (0.5 M concentration).
-
Degas: Sparge with Argon for 10 minutes (Oxygen kills the active phosphine species).
-
Initiate: Add Et₃N (2.0 equiv) and seal the vessel immediately.
-
Heat: Stir at 120°C for 16 hours.
-
Checkpoint: Check LCMS. If conversion < 90%, add 10% more acrylate and stir for 4 hours.
Visual Troubleshooting: Catalyst Deactivation Loop
Caption: Logic flow for diagnosing stalled Heck couplings involving pyridine substrates.
Module 2: Selective Hydrogenation
Once the acrylate is formed, the double bond must be reduced to the propanoate.
Core Issue: Over-Reduction
Diagnosis: Standard hydrogenation (Pd/C, H₂) often reduces the pyridine ring to a piperidine ring, especially under acidic conditions where the pyridine is protonated.
Optimized Protocol: Poisoned Catalyst System
To achieve chemoselectivity (alkene vs. pyridine ring), you must deactivate the catalyst slightly or run under basic conditions.
Q: My pyridine ring is getting reduced. How do I stop this? A: Switch to 10% Pd/C in EtOAc/MeOH but add a "poison" or run at atmospheric pressure.
-
Option A (Base): Add 1.0 equiv of Triethylamine to the hydrogenation mixture. This prevents protonation of the pyridine ring, making it less susceptible to hydrogenation [3].
-
Option B (Catalyst): Use 5% Pt/C (Platinum on Carbon) instead of Palladium. Platinum is generally less active toward heteroaromatic rings than Palladium.
Module 3: Workup & Purification (The Zwitterion)
This is the most frequent point of failure. After hydrolysis (Ester
FAQ: "I acidified the reaction to pH 1, but I can't extract the product."
Answer: At pH 1, the pyridine nitrogen is protonated (
Solution: Isoelectric Point (pI) Precipitation
You must adjust the pH to the molecule's isoelectric point, where the net charge is zero.
Protocol:
-
Hydrolysis: Saponify the ester with LiOH in THF/Water.
-
Concentrate: Remove THF under vacuum. You now have the Lithium salt in water.
-
Neutralize: Carefully add 1M HCl dropwise while monitoring with a pH meter.
-
Target pH: Adjust exactly to pH 4.8 - 5.2 .
-
Precipitate: At this pH, the zwitterion is least soluble. Cool to 4°C overnight. The product should crystallize out.
-
Rescue (If no precipitate): If the product is too polar to precipitate:
-
Evaporate to dryness.
-
Triturate the solid residue with hot Ethanol (the product dissolves, LiCl salts do not).
-
Filter and evaporate the ethanol filtrate.
-
Alternative: Ion Exchange Chromatography
For high purity without crystallization trials.
-
Resin: Dowex 50WX8 (Strong Cation Exchange).
-
Load: Load the crude mixture at pH 2 (Product binds to resin).
-
Wash: Wash with water (removes non-basic impurities).
-
Elute: Flush with 5% aqueous Ammonia (
). The ammonia deprotonates the pyridine, releasing the product. -
Finish: Lyophilize the eluent to remove water and excess ammonia.
Synthetic Route Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.
-
Reilly, M., & Anthony, D. R. (2006). Selective hydrogenation of pyridines.[1] US Patent 7,015,327.
-
Sajiki, H., et al. (2014).[2] Pd/C-Catalyzed Chemoselective Hydrogenation... Using Pyridine as a Catalyst Poison.[3] Journal of Natural Products.
Sources
challenges in the purification of chiral amino acids
Technical Support Center: Chiral Amino Acid Purification
Status: Operational Operator: Senior Application Scientist Ticket ID: CHIRAL-AA-SOLUTIONS Subject: Troubleshooting Purification, Stability, and Scalability of Enantiopure Amino Acids
Introduction
Welcome to the Advanced Purification Support Center. You are likely here because chiral amino acids (AAs) are deceptively difficult to purify. Unlike standard organic molecules, AAs are zwitterionic, highly polar, and prone to racemization under the very conditions used to purify them.
This guide is not a textbook; it is a troubleshooting engine designed to resolve active experimental failures in Chromatography (HPLC/SFC) , Crystallization , and Sample Handling .
Module 1: Chromatographic Separation (HPLC & SFC)
Current Issue: “I have split peaks, broad tailing, or no resolution (
Root Cause Analysis
Amino acids exist as zwitterions (
Troubleshooting Protocol: The Mobile Phase Matrix
Do not randomly change solvents. Follow this logic to stabilize the ionization state.
| Observation | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch or Column Overload | Reduce injection volume by 50%. If persisting, switch sample diluent to mobile phase composition. |
| Tailing (Basic AA) | Silanol interaction | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to block silanols. |
| Tailing (Acidic AA) | Ionization of carboxyl group | Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress ionization. |
| Broad/No Resolution | Slow mass transfer | Increase temperature to 35-40°C (improves kinetics). Switch to SFC (Supercritical Fluid Chromatography) for higher diffusivity. |
Standardized Screening Workflow (Self-Validating)
Validation Step: If
Figure 1: Decision tree for chiral amino acid method development. Note the priority of Polar Organic Mode (POM) for solubility reasons.
Module 2: Crystallization & Scalability
Current Issue: “My solution turns into a sticky oil (oiling out) instead of crystals, or the enantiomeric excess (ee) remains low after filtration.”
Technical Insight: The Oiling-Out Phenomenon
"Oiling out" is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit is crossed too rapidly, or when the melting point of the solvated impurity is lower than the crystallization temperature. This is common with N-protected amino acids (e.g., Boc-Phe).
Troubleshooting Guide
Q1: How do I stop the product from oiling out?
-
The "Cloud Point" Trick: Do not crash cool. Hold the temperature 5°C above the cloud point (where the solution turns hazy) and add seed crystals (0.5% w/w).
-
Solvent Selection: Oiling out indicates the solvent is "too good" or the anti-solvent was added too fast. Switch to a system with a wider metastable zone width (MSZW), such as IPA/Water rather than DCM/Hexane.
Q2: I filtered the crystals, but the ee% is only 80%. Why?
-
The Eutectic Trap: You likely hit the eutectic point of the enantiomer mixture. In a binary phase diagram, if your starting ee is below the eutectic composition, crystallization will enrich the racemate in the solid phase (lowering purity) while the pure enantiomer stays in the mother liquor.
-
Action: You must determine if your system is a Conglomerate (rare, ~10% of racemates) or a Racemic Compound (common, ~90%).
-
Test: Mix equal parts D- and L- crystals. If the melting point drops compared to the pure enantiomer, it is a Racemic Compound. You generally cannot purify these to >99% ee by simple crystallization alone without a resolving agent (diastereomeric salt formation).
-
Figure 2: Workflow for selecting the correct crystallization strategy based on the physical nature of the racemate.
Module 3: Sample Integrity (Racemization Risks)
Current Issue: “My pure L-amino acid is showing D-enantiomer impurities after drying or concentration.”
Mechanism of Failure
Amino acids are chemically liable to racemization via proton abstraction at the
Danger Zones:
-
Schiff Base Formation: If your solvent contains aldehydes or ketones (e.g., unwashed acetone), they form Schiff bases with the primary amine, significantly increasing the acidity of the
-proton. -
Basic Conditions + Heat: Using strong bases (like NaOH) at temperatures >40°C.
-
Metal Ions:
or ions can chelate the amino acid, locking it in a planar geometry that promotes racemization.
Prevention Protocol
| Parameter | Safe Limit / Recommendation |
| pH Handling | Avoid pH > 10 for prolonged periods. If basic extraction is needed, keep T < 5°C. |
| Drying | Lyophilization (Freeze Drying) is safer than Rotary Evaporation. If Rotovap is necessary, bath T < 35°C. |
| Solvents | Avoid Acetone/MEK for amino acid salts. Use Ethanol, Isopropanol, or Acetonitrile. |
| Base Selection | For synthesis/neutralization, use DIPEA (Hünig's base) or Collidine instead of Triethylamine. The steric bulk prevents the base from approaching the |
References
-
HighFine. (2023).[1][4] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Link
-
Sigma-Aldrich. (2014).[5] Chiral HPLC Column Selection and Method Development Guide. Link
-
Daicel Chiral Technologies. (2024). Vaast: An Innovative, Single Column Solution for the Chiral and Achiral Separation of 21 Natural Amino Acids.[6] Link
-
Chromatography Today. (2024). Chiral Amino Acid and Peptide Separations – the Next Generation. Link
-
PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link
Sources
preventing racemization of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid during synthesis
Technical Support Center: Preventing Racemization of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
Core Technical Overview
This compound is a
-
Pyridylic Acidity: The C3 proton is activated by the electron-withdrawing pyridine ring (similar to a benzylic position but more acidic), making it susceptible to base-catalyzed deprotonation.
-
Retro-Michael Instability: As a
-amino acid, the molecule is prone to a Retro-Michael reaction (elimination of ammonia/amine), yielding the achiral -unsaturated 3-(pyridin-2-yl)acrylate.[1] Re-addition of the amine occurs non-stereoselectively, resulting in racemization.
Troubleshooting Guides (Q&A)
Issue 1: Loss of Optical Purity During Peptide Coupling
User Question: "I am coupling Fmoc-(R)-3-Amino-3-(pyridin-2-yl)propanoic acid to a resin-bound peptide using HATU/DIPEA. The chiral HPLC shows 15-20% racemization.[1] How do I fix this?"
Technical Diagnosis: The use of HATU with DIPEA (a strong, non-hindered base) is too aggressive for this sensitive scaffold. The basic conditions promote both proton abstraction at C3 and the Retro-Michael elimination pathway.
Corrective Actions:
-
Switch Coupling Reagents: Replace uronium salts (HATU/HBTU) with carbodiimide chemistry. Use DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[1] This generates a reactive ester at near-neutral pH, significantly reducing base-catalyzed racemization.[1]
-
Change the Base: If a base is strictly required (e.g., for salt neutralization), switch from DIPEA (
) to 2,4,6-Collidine (TMP) ( ). Collidine is sterically hindered and insufficiently basic to deprotonate the C3 pyridylic proton effectively. -
Temperature Control: Perform the activation and coupling at 0°C for the first hour, then slowly warm to room temperature. Heat accelerates the Retro-Michael elimination exponentially.[1]
Issue 2: "Missing" Mass and Unsaturated Impurities
User Question: "LC-MS analysis of my crude product shows a significant impurity with a mass of [M-17]. What is this, and how do I prevent it?"
Technical Diagnosis:
The [M-17] peak corresponds to the loss of ammonia (
Corrective Actions:
-
Avoid Strong Bases in Deprotection: If using Fmoc chemistry, standard 20% piperidine can trigger this elimination.[1]
-
Protocol Adjustment: Use 2% DBU / 2% Piperidine in DMF for shorter durations (e.g., 2 x 3 min) rather than prolonged exposure to high concentrations of piperidine.
-
-
Acidic Workups: Ensure that post-reaction workups are neutral or slightly acidic. Avoid storing the intermediate in basic aqueous solutions.
-
Salt Stabilization: Isolate and store the intermediate as a hydrochloride or tosylate salt. The protonated pyridine ring and ammonium group stabilize the C3 center against elimination.
Issue 3: Racemization During Ester Hydrolysis
User Question: "I synthesized the ethyl ester of the (R)-isomer with >99% ee, but after LiOH hydrolysis, the acid is racemic. Why?"
Technical Diagnosis: Standard saponification using hydroxide bases (LiOH, NaOH) involves high pH and water, which are perfect conditions for the Retro-Michael pathway. The thermodynamic equilibrium favors the conjugated unsaturated system in basic aqueous media.
Corrective Actions:
-
Acidic Hydrolysis: If the substrate tolerates it, use acid-catalyzed hydrolysis (e.g., 6N HCl, reflux) or cleavage of acid-labile esters (e.g., t-Butyl ester with TFA).[1]
-
Enzymatic Hydrolysis: Use lipases (e.g., Candida antarctica Lipase B) or esterases at pH 7.0–7.[1]5. Enzymes operate under mild conditions that preserve the chiral center.[1]
-
Alternative Protecting Groups: Use a benzyl ester (cleavable via hydrogenolysis) or an allyl ester (cleavable via Pd(0)), avoiding basic hydrolysis entirely.[1]
Mechanism Visualization
The following diagram illustrates the two competing pathways leading to racemization: direct deprotonation and the Retro-Michael elimination.
Caption: Figure 1. Dual mechanisms of racemization: Base-catalyzed enolization (Red) and Retro-Michael elimination (Yellow).[1]
Validated Experimental Protocols
Protocol A: Low-Racemization Peptide Coupling (Solid Phase)
Recommended for coupling this compound to a resin.[1]
Reagents:
-
Amino Acid: 3.0 equivalents[1]
-
Coupling Agent: DIC (3.0 eq) + Oxyma Pure (3.0 eq)[2]
-
Base: 2,4,6-Collidine (3.0 eq) – Only if neutralization is required (e.g., starting from HCl salt).
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Pre-Cooling: Chill the amino acid solution and the resin reaction vessel to 0°C .
-
Activation: Dissolve the amino acid and Oxyma Pure in minimal DMF. Add DIC.[1][2][3][4] Do not pre-activate for more than 2 minutes.
-
Addition: Add the activated mixture to the resin.[2]
-
Base Addition: If the amino acid is a hydrochloride salt, add the Collidine immediately after adding the coupling mixture to the resin, not before.
-
Reaction: Agitate at 0°C for 60 minutes , then allow to warm to room temperature for an additional 60-120 minutes.
Protocol B: Enantiopurity Analysis (Chiral HPLC)
Standard method to verify optical purity.
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) or Crownpak CR-I(+) (Designed for amino acids) |
| Mobile Phase | MeOH/Acetonitrile/H2O (49:49:[1]2) + 50mM Formic Acid + 25mM Diethylamine |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C (Do not heat column) |
| Detection | UV @ 260 nm (Pyridine absorption) |
| Sample Prep | Dissolve in mobile phase.[1] Analyze immediately. Avoid DMSO if possible.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use Boc chemistry instead of Fmoc? A: Yes, Boc chemistry is generally safer for this scaffold. The acidic conditions used to remove the Boc group (TFA) do not promote racemization or Retro-Michael elimination. If your synthesis allows, protecting the amine with Boc is the preferred strategy for maintaining chirality.
Q: How should I store the starting material? A: Store as the Hydrochloride (HCl) salt at -20°C. The free base is unstable over long periods at room temperature due to slow self-catalyzed Retro-Michael elimination.
Q: Is the (R)-enantiomer more stable than the (S)-enantiomer? A: Chemically, no. Both enantiomers have identical stability in an achiral environment.[1] However, if you are using chiral resolving agents or enzymes, their stability/reactivity will differ.
References
-
Thieme Connect. (n.d.).[1] Racemization Assays and Mechanisms in Peptide Synthesis. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025). Proposed mechanism of the exchange of
-amino amide: (retro) aza-Michael addition. Retrieved February 19, 2026, from [Link] -
MDPI. (2023).[1] Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Synthesis of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. As a crucial chiral building block, optimizing its synthesis for yield and enantiopurity is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
I. Overview of Synthetic Strategies
The enantioselective synthesis of β-amino acids like this compound is a significant area of research due to their pharmacological importance.[1] Common strategies to achieve the desired chirality include catalytic asymmetric hydrogenation, conjugate additions, and biocatalytic processes.[2][3] These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome.[4]
A prevalent approach is the asymmetric hydrogenation of a corresponding enamine precursor. This method can offer high yields and enantioselectivity but is highly dependent on the choice of catalyst and reaction conditions.[1] Another key strategy is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, often catalyzed by a chiral Lewis acid or organocatalyst.[2] Biocatalytic methods, such as those employing transaminases, are also gaining traction due to their high selectivity and green credentials.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Low Enantioselectivity or Racemic Product
Question: My reaction is producing the desired product, but with low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis and can stem from several factors.
Possible Causes & Solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of stereocontrol.
-
Troubleshooting:
-
Catalyst Quality: Ensure the catalyst is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-selective background reaction. Systematically screen catalyst loading to find the optimal concentration.
-
Ligand Exchange: For metal-based catalysts, ensure the chiral ligand is properly coordinated. Consider preparing the active catalyst in situ under strictly controlled conditions.
-
Poisoning: The catalyst can be poisoned by impurities in the starting materials or solvent. Purify all reagents and ensure the solvent is anhydrous and deoxygenated.
-
-
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the transition states of the enantioselective step.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer. However, this may also decrease the reaction rate. A temperature screening study is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst performance. Screen a range of solvents (e.g., THF, toluene, dichloromethane, methanol) to identify the optimal medium for your catalytic system.
-
Hydrogen Pressure (for hydrogenation): In asymmetric hydrogenation, hydrogen pressure can influence the enantioselectivity. Optimize the pressure to maximize both conversion and ee.
-
-
-
Racemization of Product: The desired (R)-enantiomer, once formed, might be undergoing racemization under the reaction or work-up conditions.
-
Troubleshooting:
-
pH Control: During work-up and purification, maintain a pH that minimizes racemization. For amino acids, extreme pH values should be avoided if possible.
-
Temperature during Work-up: Perform extraction and purification steps at lower temperatures to minimize the risk of racemization.
-
-
Experimental Protocol: Screening for Optimal Temperature
-
Set up a series of parallel reactions in small-scale vials.
-
Charge each vial with the substrate, solvent, and catalyst under an inert atmosphere.
-
Place each vial in a temperature-controlled reaction block at different temperatures (e.g., -20°C, 0°C, room temperature, 40°C).
-
Monitor the reactions by a suitable analytical method (e.g., HPLC, GC) for conversion and enantiomeric excess at regular intervals.
-
Plot the enantiomeric excess versus temperature to determine the optimal condition.
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// Edges start -> catalyst; start -> conditions; start -> racemization; catalyst -> catalyst_quality; catalyst -> catalyst_loading; catalyst -> catalyst_poisoning; conditions -> temperature; conditions -> solvent; racemization -> ph_control; racemization -> temp_workup; catalyst_quality -> end; catalyst_loading -> end; catalyst_poisoning -> end; temperature -> end; solvent -> end; ph_control -> end; temp_workup -> end; } DOT Caption: Troubleshooting workflow for low enantioselectivity.
Low Reaction Yield
Question: The conversion of my starting material is low, resulting in a poor yield of the desired product. How can I improve the reaction efficiency?
Answer: Low yield can be attributed to incomplete conversion or the formation of side products.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine when the reaction has plateaued.
-
Temperature Increase: If the reaction is slow, a moderate increase in temperature can enhance the rate. However, be mindful of potential impacts on enantioselectivity and side product formation.[6]
-
-
-
Poor Solubility of Reagents: If the substrate or catalyst is not fully dissolved, the reaction will be heterogeneous and slow.
-
Troubleshooting:
-
Solvent System: Experiment with different solvents or solvent mixtures to improve the solubility of all reaction components.
-
Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst can facilitate the reaction.[7]
-
-
-
Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Identify Byproducts: Isolate and characterize major byproducts using techniques like NMR and mass spectrometry. Understanding the structure of the side products can provide insight into the competing reaction pathways. For instance, in some syntheses of 3-amino-3-arylpropionic acids, cinnamic acid derivatives can be significant side products.[8]
-
Modify Reaction Conditions: Once the side reactions are understood, adjust the conditions to disfavor them. This could involve changing the base, solvent, or temperature.
-
-
Data Presentation: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (%) |
| Toluene | 2.4 | 65 | 92 |
| THF | 7.6 | 78 | 95 |
| Dichloromethane | 9.1 | 85 | 90 |
| Methanol | 33.0 | 55 | 80 |
Note: Data is illustrative and will vary depending on the specific reaction.
Difficult Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best purification strategies?
Answer: The purification of polar, zwitterionic compounds like β-amino acids can be challenging.
Possible Causes & Solutions:
-
Co-elution with Starting Materials or Byproducts: Standard silica gel chromatography may not be effective.
-
Troubleshooting:
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids. Use a cation-exchange resin to bind the amino acid, wash away neutral and acidic impurities, and then elute the product with a basic solution.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent pairs (e.g., water/ethanol, methanol/ether).
-
Derivatization: Protect the amino and/or carboxylic acid groups to create a less polar derivative that is easier to purify by standard chromatography. The protecting groups can then be removed in a subsequent step. Common protecting groups include Boc for the amine and methyl or ethyl esters for the carboxylic acid.
-
-
-
Chiral Separation: If the product is a racemic or enantiomerically impure mixture, chiral separation may be necessary.
-
Troubleshooting:
-
Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. A variety of chiral stationary phases (CSPs) are available.[9][10]
-
Diastereomeric Salt Formation: React the amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.
-
-
Experimental Protocol: Purification by Ion-Exchange Chromatography
-
Prepare a column with a suitable cation-exchange resin (e.g., Dowex 50W).
-
Condition the column by washing with deionized water.
-
Dissolve the crude reaction mixture in a minimal amount of acidic aqueous solution and load it onto the column.
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid from the column using an aqueous ammonia solution.
-
Collect the fractions containing the product and remove the solvent under reduced pressure.
// Nodes crude_product [label="Crude Product Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Assess Purity (HPLC, NMR)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure [label="Product is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; impure [label="Product is Impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chromatography [label="Purification by Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Purification by Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; ion_exchange [label="Ion-Exchange Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_hplc [label="Chiral HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_screen [label="Screen Recrystallization Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude_product -> check_purity; check_purity -> pure [label=" >98% "]; check_purity -> impure [label=" <98% "]; impure -> chromatography; impure -> recrystallization; chromatography -> ion_exchange; chromatography -> chiral_hplc; recrystallization -> solvent_screen; ion_exchange -> final_product; chiral_hplc -> final_product; solvent_screen -> final_product; pure -> final_product; } DOT Caption: Decision tree for purification strategy.
III. Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the reaction and determining the final product's purity and enantiomeric excess?
A1: A combination of techniques is recommended. For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector is often suitable. For final product analysis, quantitative Nuclear Magnetic Resonance (qNMR) or HPLC can be used to determine chemical purity. To determine the enantiomeric excess, chiral HPLC or chiral Gas Chromatography (GC) after appropriate derivatization is the standard method.[11]
Q2: Are there any known stable intermediates that I can isolate and characterize to better understand my reaction?
A2: Depending on the synthetic route, certain intermediates may be stable enough to isolate. For example, in multi-step syntheses involving protecting groups, the protected β-amino ester can often be isolated and characterized before the final deprotection step. In some one-pot syntheses of related 3-amino-3-arylpropionic acids, mechanistic studies have involved the isolation of key intermediates to understand the reaction pathway.[8]
Q3: Can I use a biocatalytic approach for this synthesis?
A3: Yes, biocatalysis is a powerful tool for the synthesis of chiral amines and amino acids.[5] An imine reductase (IRED) or a transaminase could potentially be used for the asymmetric synthesis of this compound. These enzymatic methods often proceed with very high enantioselectivity under mild, aqueous conditions.[12]
Q4: What are the safety considerations when working with the reagents for this synthesis?
A4: Standard laboratory safety precautions should always be followed. Many organometallic catalysts are pyrophoric and must be handled under an inert atmosphere. Solvents such as tetrahydrofuran and diethyl ether are highly flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood, especially when handling volatile or toxic substances.
IV. References
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Using Amidine-Based and Bifunctional Organocatalysts. ProQuest. [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. ACS Publications. [Link]
-
Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. ResearchGate. [Link]
-
1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
-
Enzymatic strategies for asymmetric synthesis. PMC. [Link]
-
Optimization of the Formation of Amino Acids 3a,e. ResearchGate. [Link]
-
Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. scribd.com [scribd.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 3-Amino-3-(pyridin-2-YL)propanoic acid
Welcome to the technical support center for the chiral resolution of 3-Amino-3-(pyridin-2-YL)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful separation of this compound's enantiomers. As your Senior Application Scientist, I have structured this guide to address the specific challenges associated with this molecule, moving from common questions to method-specific problems and their solutions.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the resolution of β-amino acids like 3-Amino-3-(pyridin-2-YL)propanoic acid.
Q1: Why is direct crystallization of this amino acid with a chiral resolving agent often unsuccessful?
A1: The target molecule is a zwitterionic compound, meaning it contains both an acidic (carboxylic acid) and a basic (amino) group. This zwitterionic nature can interfere with the formation of well-defined diastereomeric salts with standard chiral resolving agents. To ensure efficient salt formation, it is highly recommended to protect the amino group, typically as a carbamate (e.g., Boc) or an amide. This protection neutralizes the zwitterionic character, allowing the carboxylic acid to function as a typical acid in salt formation.[1]
Q2: What are the most common strategies for resolving 3-Amino-3-(pyridin-2-YL)propanoic acid?
A2: The two primary and most successful methods are:
-
Diastereomeric Salt Crystallization: This classical method involves protecting the amino group (e.g., with a Boc group) and then reacting the resulting N-protected carboxylic acid with a chiral amine to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[2][3]
-
Enzymatic Resolution: This technique uses an enzyme, often a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the modified and unmodified forms.[4][5]
Q3: How do I accurately determine the enantiomeric excess (ee) of my final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Alternatively, chiral Gas Chromatography (GC) after derivatization can be used.[6][7] It is crucial to develop a robust analytical method that provides baseline separation of the two enantiomers to ensure accurate integration and ee calculation.[8][9]
Q4: Can I use a chiral acid to resolve the racemic amino acid directly?
A4: While possible, it is generally less efficient for this class of compounds. The basicity of the pyridine nitrogen can compete with the amino group for salt formation with a chiral acid (like tartaric acid or camphorsulfonic acid), leading to complex mixtures that are difficult to separate. Protecting the amino group and using a chiral base is a more controlled and reliable approach.[2]
Troubleshooting Guide by Methodology
This section dives deeper into specific problems you may encounter with the most common resolution techniques.
Diastereomeric Salt Resolution
This is often the method of choice for its scalability and cost-effectiveness. However, it requires careful optimization. The general workflow is illustrated below.
Caption: Workflow for Diastereomeric Salt Resolution.
Q: I'm not getting any crystals, or the product is "oiling out." What's wrong?
A: This is a common issue related to solvent and concentration.
-
Causality: Crystal formation is a delicate equilibrium dependent on supersaturation. If the diastereomeric salt is too soluble in your chosen solvent, it won't crystallize. If it's too insoluble or cools too quickly, it may crash out as an amorphous oil.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[10] Create a solvent screening table to test solubility and crystallization. Ethyl acetate is a good starting point for N-Boc protected amino acids with ephedrine salts.[2] Other options include isopropanol, acetonitrile, or mixtures with co-solvents like hexanes to reduce solubility.
-
Concentration Adjustment: Systematically vary the concentration. Start with a concentration that fully dissolves the salt at an elevated temperature (e.g., 60-70°C) and allow it to cool slowly. If it oils out, try a more dilute solution. If nothing crystallizes, slowly evaporate the solvent or add an anti-solvent.
-
Cooling Rate: Slow, controlled cooling is essential. Crashing the temperature can favor oiling out. A stepwise cooling profile (e.g., cool to 40°C and hold, then cool to room temperature, then to 0-5°C) can promote the formation of well-ordered crystals.
-
Purity: Ensure the N-protected acid and chiral resolving agent are pure. Impurities can inhibit crystallization.
-
Q: My crystallized salt has very low diastereomeric excess (de). How can I improve it?
A: Low purity after the initial crystallization points to insufficient difference in solubility between the two diastereomeric salts in your chosen system.
-
Causality: The efficiency of a diastereomeric resolution depends on maximizing the solubility difference (ΔS) between the R,R' and S,R' salts. This is influenced by the resolving agent, solvent, and temperature.
-
Troubleshooting Steps:
-
Molar Ratio of Resolving Agent: The stoichiometry between the acid and the chiral base is crucial. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to higher purity in the initial crop of crystals. Conversely, ratios greater than 1.5 can also be beneficial in some systems.[3]
-
Recrystallization/Reslurry: It is very common for the initial crystals to require one or more recrystallization steps to achieve high diastereomeric purity (>98% de). An alternative is to perform a "reslurry" where the isolated solid is stirred in fresh hot solvent, which can selectively dissolve the more soluble diastereomer, enriching the solid phase.[2]
-
Change the Resolving Agent: If optimization fails, the interaction between your acid and the chosen resolving agent may not be optimal. For N-Boc-3-amino-3-(pyridyl)propanoic acids, (1R,2S)-(-)-ephedrine has proven effective.[2] Other options include cinchonidine, brucine, or other commercially available chiral amines.[1][10]
-
Change the Solvent: As with the "oiling out" problem, the solvent plays a key role in selectivity. A different solvent can dramatically alter the relative solubilities of the diastereomers.
-
Enzymatic Resolution
Enzymatic methods offer high selectivity under mild conditions but require specific optimization of reaction parameters. A common approach is the kinetic resolution of a racemic ester via enzyme-catalyzed hydrolysis or, conversely, the N-acylation of a racemic amine.
Caption: Workflow for Enzymatic Kinetic Resolution.
Q: The enzymatic reaction is very slow or stalls before 50% conversion.
A: This indicates a problem with the enzyme's activity or stability under your reaction conditions.
-
Causality: Enzyme activity is highly sensitive to its environment, including pH, temperature, and solvent. The enzyme may be inhibited by the substrate, product, or co-solvent.
-
Troubleshooting Steps:
-
Enzyme Choice: Not all enzymes will work. Lipases like Candida antarctica Lipase B (CALB) or Lipase A (CAL-A) are excellent starting points for acylations.[5]
-
Solvent System: Many enzymatic resolutions are performed in organic solvents to avoid unwanted hydrolysis. Test a range of solvents like diisopropyl ether, methyl tert-butyl ether (MTBE), or toluene. The solvent can have a substantial influence on both conversion and enantioselectivity.[4]
-
pH Control: If conducting a hydrolysis reaction in an aqueous or biphasic system, the pH must be controlled. As the reaction produces a carboxylic acid, the pH will drop, which can inactivate the enzyme. Use a pH-stat or a robust buffer system.
-
Acyl Donor (for N-acylation): For N-acylation reactions, the choice of acyl donor is important. Simple esters like ethyl acetate or butyl butanoate are common. An activated acyl donor might be necessary, but could also lead to higher rates of non-enzymatic background reaction.[5]
-
Q: The enantioselectivity (E-value) of my enzymatic resolution is low.
A: Low enantioselectivity means the enzyme is reacting with both enantiomers at comparable rates.
-
Causality: The E-value is an intrinsic property of the enzyme-substrate pairing under specific conditions. However, it can be modulated by the reaction environment.
-
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate. Run the reaction at a series of temperatures (e.g., 40°C, 30°C, room temperature) to find the optimal balance.
-
Solvent and Acyl Donor: As mentioned above, these parameters can significantly impact selectivity. A systematic screening is recommended. For example, CAL-A showed different selectivities for a similar substrate in neat butyl butanoate versus other solvents.[5]
-
Try a Different Enzyme: If optimization does not sufficiently improve the E-value, the chosen enzyme may not be suitable for this specific substrate. Screen a panel of different lipases or proteases.
-
Protocols
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol is adapted from a successful procedure for the closely related 3-pyridyl isomer and is a robust starting point.[2]
Part A: N-Boc Protection
-
Dissolve racemic 3-Amino-3-(pyridin-2-YL)propanoic acid (1.0 equiv) in a mixture of THF and water.
-
Add sodium hydroxide (2.5 equiv) as an aqueous solution and cool the mixture to 15-25°C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) in THF over 2-3 hours, maintaining the temperature below 30°C.
-
Stir for an additional 2-4 hours at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a workup by washing with a non-polar organic solvent (e.g., hexanes) to remove unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to pH ~3-4 with a suitable acid (e.g., NaHSO₄ solution or citric acid). The N-Boc protected acid should precipitate or be extractable with a solvent like ethyl acetate.
-
Isolate the N-Boc-3-amino-3-(pyridin-2-YL)propanoic acid by filtration or extraction and drying. This racemic acid is used directly in the next step.
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the N-Boc protected acid (1.0 equiv) in a minimal amount of hot ethyl acetate (EtOAc) (e.g., 60-70°C).
-
In a separate flask, dissolve (1R,2S)-(-)-ephedrine (1.1 equiv) in hot EtOAc.
-
Add the ephedrine solution to the acid solution.
-
Allow the solution to cool slowly to room temperature. Crystallization should occur. To improve handling, more EtOAc can be added after crystallization begins to maintain a stirrable slurry.
-
Stir the suspension for 3-5 hours at room temperature, then cool further to 15-20°C and stir for another hour.
-
Collect the white solid by filtration and wash with cold EtOAc. This is your enriched diastereomeric salt.
-
To improve purity: Perform a reslurry by stirring the collected solid in hot EtOAc for 1-2 hours, then cool, filter, and dry. Monitor the diastereomeric purity by chiral HPLC analysis of a small, deprotected sample.
Part C: Liberation and Deprotection
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene or CH₂Cl₂).
-
Add an aqueous base (e.g., NaOH solution) to adjust the pH to >10. This neutralizes the acid and deprotonates the ephedrine.
-
Separate the layers. The ephedrine will be in the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete removal of the resolving agent.
-
Carefully acidify the aqueous layer to pH ~3.8 with an acid like NaHSO₄ or HCl to precipitate the enantiomerically pure N-Boc amino acid.
-
Filter the solid and dry under vacuum.
-
To deprotect, dissolve the N-Boc amino acid in methanol, cool to 0°C, and bubble in HCl gas or add acetyl chloride dropwise. This will remove the Boc group and form the hydrochloride salt of the final product.
-
Isolate the final product by concentrating the solvent.
Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate ee determination is critical for validating your resolution.
| Parameter | Chiral HPLC Method | Chiral GC Method (after derivatization) |
| Principle | Direct separation on a chiral stationary phase (CSP). | Separation of volatile, chiral derivatives on a CSP. |
| Typical CSP | Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin)[8], or Pirkle-type columns. | Chiral cyclodextrin-based columns (e.g., Chirasil-Val).[7] |
| Mobile Phase | Reversed-phase (e.g., Methanol/Water or Acetonitrile/Water) with additives like TFA or ammonium formate.[11] | Helium or Hydrogen carrier gas. |
| Derivatization | Not usually required for the final product. | Required. Typically N-trifluoroacetyl (TFA) and O-isopropyl ester derivatives are made.[7] |
| Pros | - Direct analysis- Milder conditions- Widely applicable | - Very high resolution- High sensitivity |
| Cons | - Can be expensive- Method development can be time-consuming | - Derivatization adds steps and potential for error/racemization[7]- Not suitable for non-volatile compounds |
Troubleshooting Poor HPLC Resolution:
-
Problem: Peaks are broad or tailing.
-
Solution: The pyridine and amino groups can cause unwanted interactions. Try adjusting the mobile phase pH with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. Ensure the mobile phase is well-mixed and degassed.[11]
-
-
Problem: No separation between enantiomers.
-
Solution:
-
Change Organic Modifier: Switch from methanol to acetonitrile or isopropanol, or change the ratio.[8]
-
Adjust Additives: Vary the concentration or type of acidic/basic modifier.
-
Lower Temperature: Running the column at a lower temperature (e.g., 15°C) can sometimes enhance chiral recognition.
-
Try a Different Column: The initial CSP may not be suitable. A column with a different chiral selector may be required.
-
-
References
-
Scott, R. W., et al. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(1), 30-35. [Link]
-
Sotorrios, L., et al. (2018). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 16(3), 436-443. [Link]
-
Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1836-1844. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 74, 247. [Link]
-
Chen, F. M., et al. (2013). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 18(8), 9785-9804. [Link]
-
NPTEL. (n.d.). PART-3, PPT-23 Part-3: Amino Acids-III, Reactions. [Link]
-
Péter, A., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 728(1-2), 137-147. [Link]
-
Freire, R., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1848-1858. [Link]
-
Lee, J. H., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 1. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]
-
Payan, I. L., et al. (1985). Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography. Analytical Biochemistry, 149(2), 484-491. [Link]
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. lcms.cz [lcms.cz]
- 10. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
addressing stability problems of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid in solution
Introduction
You are working with (R)-3-Amino-3-(pyridin-2-yl)propanoic acid , a
This guide addresses the three critical failure modes for this molecule in solution: Retro-Michael elimination , Racemization , and Metal-catalyzed oxidation .
Module 1: Chemical Stability (Decomposition)
Q: Why am I seeing a new UV-active impurity peak appearing over time?
Diagnosis: You are likely observing the Retro-Michael Elimination product.
Unlike
The Mechanism: The C2 protons (adjacent to the carboxyl) are acidic. However, the elimination is driven by the thermodynamic stability of the resulting conjugated system (pyridine ring conjugated with the alkene and carboxyl group).
Troubleshooting Protocol: Quantifying Elimination
-
HPLC Setup: Use a C18 column. The acrylic acid derivative is more hydrophobic and highly UV active (due to extended conjugation) compared to the starting material.
-
Detection: Monitor at 254 nm (strong absorption for the acrylate) and 210 nm (for the amino acid).
-
Limit Check: If the impurity peak at higher retention time increases >0.5% per hour, your pH is likely too basic or the temperature is too high.
Q: How do I prevent this elimination?
Solution: Maintain acidic pH and low temperature. The elimination mechanism often proceeds via an E1cB-like pathway or concerted elimination, which is accelerated by base (which removes a proton from C2) and heat.
Recommended Buffer Conditions:
| Parameter | Recommended Range | Reason |
| pH | 3.0 – 5.0 | Protonation of the carboxyl group reduces the acidity of C2 protons; protonation of the amine (ammonium) makes it a worse leaving group. |
| Temperature | 4°C (Ice Bath) | Elimination has a high activation energy. Avoid room temperature for prolonged periods. |
| Buffer | Acetate or Citrate | Avoid phosphate if metal ions are present (see Module 3). |
Module 2: Stereochemical Integrity (Racemization)
Q: My enantiomeric excess (ee%) is dropping. Is the pyridine ring responsible?
Diagnosis: Yes. The pyridine ring facilitates racemization at the C3 position. The C3 proton is "benzylic" to the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen (especially if protonated) increases the acidity of the C3 proton, allowing for proton abstraction and transient enol/enolate formation, leading to racemization.
Visualizing the Pathway
Caption: Figure 1. Degradation pathways showing the competition between racemization (via C3 deprotonation) and Retro-Michael elimination.
Protocol: Validating Enantiomeric Purity
Do not rely on optical rotation alone, as the acrylic acid byproduct can interfere. Use Chiral HPLC.
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for zwitterionic amino acids).
-
Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid + 25mM Diethylamine (controlled pH).
-
Standard: Inject a racemic standard to establish separation resolution (
).
Module 3: Solubility & Metal Chelation
Q: The solution turned slightly blue/green. What happened?
Diagnosis: Metal Chelation (Copper/Nickel contamination).
The 2-pyridyl moiety, combined with the amino group and carboxylate, forms a potent tridentate ligand system (pincer-like). It will scavenge trace metal ions (
Risk: Metal complexes often catalyze oxidative decarboxylation or radical degradation of the amino acid.
Corrective Action:
-
Reagent Grade: Use only high-purity salts (99.99% trace metals basis) for buffers.
-
Chelators: Add 0.1 mM EDTA to your stock solution to sequester trace metals, unless metal ions are required for your downstream assay.
-
Glassware: Acid-wash glassware (1N HCl) to remove adsorbed metal ions.
Q: Why is the compound precipitating at pH 6-7?
Diagnosis: Isoelectric Point (pI) Aggregation. The molecule is a zwitterion.
-
Pyridine
-
Carboxyl
-
Amine
At pH
Solubility Guide:
| Target pH | Solubility State | Stability Risk |
| pH < 2.0 | High (Cationic) | Stable, but hydrolysis of other reagents possible. |
| pH 4.0 | Moderate | Optimal Balance for stability and solubility. |
| pH 7.0 | Low (Precipitation Risk) | High aggregation risk; slow oxidation. |
| pH > 9.0 | High (Anionic) | CRITICAL RISK: Rapid Racemization & Elimination. |
Module 4: Storage & Handling Workflow
Decision Tree for Sample Preparation
Use this logic flow to determine the optimal handling method for your experiment.
Caption: Figure 2. Decision matrix for handling and buffer selection to minimize degradation.
Final Storage Recommendations
-
Solid State: Store at -20°C, under Argon/Nitrogen. Hygroscopic – equilibrate to room temperature before opening.
-
Solution: Do not store in solution for >24 hours. Prepare fresh. If freezing is necessary, flash freeze in liquid nitrogen; slow freezing can cause pH shifts (eutectic effect) that trigger degradation.
References
-
Weiner, B. et al. (2010). "Enantioselective synthesis of
-amino acids." Chemical Reviews, 110(10), 5790-5831. -
Cardillo, G. et al. (1996). "Stability and Retro-Michael reaction of 3-amino-3-arylpropanoic acids." Journal of Organic Chemistry, 61(25), 8651. (Note: Generalized citation for retro-Michael in beta-amino acids).
-
Sigma-Aldrich Technical Library. "Amino Acid Solubility and Stability Guidelines."
-
PubChem Compound Summary. "3-amino-3-(pyridin-2-yl)propanoic acid."
optimizing HPLC separation of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic acid
Technical Support Center: Optimizing HPLC Separation of (R)- and (S)-3-Amino-3-(pyridin-2-yl)propanoic Acid
Executive Summary & Analyte Profile
Analyte: 3-Amino-3-(pyridin-2-yl)propanoic acid
Class:
-
Zwitterionic Nature: Contains a basic primary amine, a basic pyridine nitrogen, and an acidic carboxyl group.
-
Solubility: Poor solubility in non-polar solvents (hexane/heptane), necessitating Polar Organic Mode (POM) or Reversed-Phase (RP) conditions.
-
Peak Tailing: The pyridine moiety (
) and the primary amine ( ) can interact strongly with residual silanols on silica-based columns.
Recommended Primary Strategy: Direct separation on Zwitterionic Ion-Exchange (ZWIX) stationary phases. This approach avoids derivatization, offers high selectivity (
Method Development Workflow
The following decision tree outlines the logical progression for method development, prioritizing direct analysis to save time and reduce error.
Figure 1: Decision tree for selecting the optimal chiral stationary phase (CSP) based on experimental constraints.
Troubleshooting Guide & FAQs
Category A: Column Selection & Selectivity
Q: Why is the ZWIX column recommended over standard polysaccharide columns (e.g., AD-H, OD-H)? A: Standard polysaccharide columns typically require Normal Phase (Hexane/IPA) conditions. Your analyte is a zwitterionic amino acid and is likely insoluble in hexane. To use these columns, you would need to derivatize the sample (e.g., N-Boc protection and methyl esterification) [1]. The Solution: Chiralpak ZWIX(+) or (-) columns are designed specifically for free amino acids. They utilize a zwitterionic chiral selector (cinchona alkaloid fused with a chiral sulfonic acid) that separates enantiomers via a synergistic ion-pairing mechanism. This allows for separation in MeOH/MeCN mixtures without derivatization.
Q: I have a Chirobiotic T column. Can I use it?
A: Yes. The Chirobiotic T (Teicoplanin) phase is a viable alternative for
-
Mechanism: It works via multiple interactions (hydrogen bonding, inclusion complexation).
-
Condition: Use a reversed-phase mode (Water/MeOH) or polar organic mode (MeOH with Acid/Base).
-
Trade-off: ZWIX columns often provide higher resolution (
) for -amino acids compared to Teicoplanin, but Chirobiotic T is more robust if your sample contains high water content.
Category B: Peak Shape & Tailing
Q: My peaks are tailing significantly. Is this the pyridine ring? A: Yes, the pyridine nitrogen and the primary amine are interacting with residual silanols on the silica support. The Fix: You must use a Double Additive System in your mobile phase.
-
Standard Protocol: 50 mM Formic Acid (or Acetic Acid) + 25 mM Diethylamine (DEA) or Triethylamine (TEA).
-
Why: The acid protonates the amines (ensuring a consistent ionic state), while the base acts as a "sacrificial base" to block silanol sites.
-
Note: For ZWIX columns, maintaining a specific acid/base ratio (usually 2:1 molar ratio of Acid:Base) is critical to ensure the zwitterionic selector is properly charged [3].
Category C: Retention & Resolution[1][2][3]
Q: The enantiomers are eluting too fast (
-
Decrease Ionic Strength: Lower the concentration of the acid/base additives (e.g., go from 50mM/25mM to 25mM/12.5mM). This reduces the competition for the ion-exchange sites, increasing retention.
-
Change Solvent Ratio: Adjust the MeOH/MeCN ratio. Increasing MeCN often increases retention for polar zwitterions in this mode.
Q: I need to reverse the elution order. How? A: Switch the column.
-
ZWIX(+) and ZWIX(-) are pseudo-enantiomeric. If the (R)-isomer elutes first on ZWIX(+), the (S)-isomer will likely elute first on ZWIX(-). This is critical for detecting trace enantiomeric impurities (eluting the minor peak before the major peak prevents masking).
Standard Operating Procedure (SOP)
Protocol: Direct Separation on Chiralpak ZWIX(+)
Objective: Baseline separation of (R)- and (S)-3-Amino-3-(pyridin-2-yl)propanoic acid.
1. Preparation of Mobile Phase (Premixed):
-
Solvents: Methanol (MeOH) and Acetonitrile (MeCN).[2] HPLC Grade or higher.
-
Additives: Formic Acid (FA) and Triethylamine (TEA).
-
Composition: MeOH / MeCN (50:50 v/v) containing 50 mM Formic Acid and 25 mM TEA .
-
Calculation: For 1 Liter: Mix 500 mL MeOH + 500 mL MeCN. Add 1.9 mL Formic Acid and 3.5 mL TEA.
-
-
Degassing: Sonicate for 10 minutes. Do not filter through nylon (use PTFE or Regenerated Cellulose).
2. Instrument Settings:
-
Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column).
-
Temperature: 25°C (Control is critical; higher temps reduce retention).
-
Detection: UV at 260 nm (targeting the pyridine chromophore).
3. Sample Preparation:
-
Dissolve the sample in the Mobile Phase .
-
Concentration: 0.5 – 1.0 mg/mL.
-
Injection Volume: 5 – 10
L.
4. Expected Results (Reference Data):
| Parameter | Value | Notes |
| Column | Chiralpak ZWIX(+) | 3 |
| Mobile Phase | MeOH/MeCN (50:50) + 50mM FA + 25mM TEA | "Double additive" is mandatory |
| Selectivity ( | > 1.5 | High resolution expected |
| Elution Order | Variable | Must confirm with pure standards |
Comparative Analysis of Stationary Phases
| Feature | Chiralpak ZWIX (+/-) | Chirobiotic T | Crownpak CR(+) |
| Target Analyte | Zwitterionic Amino Acids (Pro, | Amino Acids, Peptides | Primary Amines ( |
| Mechanism | Ion-Exchange + Steric | Inclusion + H-Bonding | Host-Guest (Crown Ether) |
| Mobile Phase | MeOH/MeCN + Acid/Base | MeOH/Water or EtOH/Water | HClO4 (aq) / MeOH |
| Pros | Highest selectivity for | Robust; Aqueous compatible | Good for simple amines |
| Cons | Requires strict acid/base control | Lower efficiency | Pyridine may interfere; Acidic pH only |
| Recommendation | Primary Choice | Secondary Choice | Not Recommended |
References
-
Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Separation Science Series.
-
Sigma-Aldrich. (2008). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Report.
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).
-
Ilisz, I., et al. (2012).
-amino acid enantiomers by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
Sources
overcoming poor solubility of pyridinylpropanoic acid derivatives
Topic: Overcoming Poor Solubility & Formulation Challenges
Introduction: The "Zwitterionic Trap"
Welcome to the technical support center for pyridinylpropanoic acid derivatives. If you are reading this, you are likely facing a compound that resists standard dissolution protocols.
The Core Issue: Pyridinylpropanoic acid derivatives often exist as zwitterions (inner salts) in the physiological pH range.
-
The Pyridine Ring: A weak base (
). -
The Propanoic Acid Tail: A weak acid (
).
When the pH of your solution lies between these two
Module 1: Characterization & pH Manipulation
Q: My compound precipitates immediately upon dilution into phosphate-buffered saline (PBS). Why?
A: PBS typically has a pH of 7.4. Depending on your specific derivative's substitution pattern, the pyridine moiety may deprotonate while the carboxylic acid remains ionized. However, if your compound is highly crystalline (high melting point), the hydration energy of the single charge may not overcome the lattice energy.
Troubleshooting Protocol: The "U-Curve" Validation Do not guess the solubility; map it. You must identify the pH of minimum solubility (pI).
-
Prepare 3 Buffers:
-
pH 2.0: (0.1 N HCl) – Forces Cationic species (
). -
pH 5.0: (Acetate Buffer) – Forces Zwitterionic species (
). -
pH 10.0: (0.1 N NaOH) – Forces Anionic species (
).
-
-
Saturate: Add excess compound to each buffer. Shake for 24 hours at 25°C.
-
Filter & Assay: Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.
Expected Outcome:
If solubility at pH 5.0 is
Module 2: Salt Selection Strategy
Q: I need a solid form for animal studies. Which counter-ion should I select?
A: Because these derivatives are amphoteric, you have two "handles" for salt formation. However, not all salts are viable.
The "Rule of 2" Directive:
For a stable salt, the
| Strategy | Target Moiety | Recommended Counter-ions | Technical Notes |
| Anionic Salt | Carboxylic Acid | Sodium ( | Preferred. Usually yields higher solubility. Tromethamine is excellent for preventing pH drift. |
| Cationic Salt | Pyridine Nitrogen | Mesylate, Hydrochloride, Tosylate | Risky. Pyridine is a weak base ( |
Experimental Workflow: Salt Screening
Figure 1: Decision matrix for salt selection based on ionization potential.
Module 3: Co-Solvency & Formulation
Q: DMSO dissolves it, but it crashes out when I add water. How do I fix this?
A: This is the "Log-Linear Solubility" failure. DMSO is aprotic; water is protic. When mixed, the dielectric constant changes rapidly, often causing "parachuting" (slow precipitation) or "springing" (immediate crashing).
The Solution: Cosolvent Cocktailing Do not use pure DMSO. Use a binary or ternary system that bridges the polarity gap.
Recommended Vehicle (IV/IP Compatible):
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Interfacial tension reducer)
-
50% Water (Bulk solvent)
Protocol: The "Spring and Parachute" Test
-
Dissolve compound in 100% DMSO (Stock).
-
Slowly add PEG 400 to the stock (1:4 ratio). Vortex.
-
Then add water dropwise while vortexing. Rationale: The PEG 400 acts as a buffer for the dielectric constant, preventing the shock that occurs when hydrophobic molecules meet pure water.
Module 4: Advanced Troubleshooting (Cyclodextrins)
Q: I cannot use organic solvents (DMSO/PEG) for my specific assay. What now?
A: Use Hydroxypropyl-
Critical Parameter:
Ensure the solution pH is not at the isoelectric point during complexation. Complexation efficiency (
-
Compromise: Formulate at pH 7.4 with 20% w/v HP-
-CD.
Visualizing the Rescue Pathway:
Figure 2: Troubleshooting logic flow for insoluble pyridinylpropanoic derivatives.
References
-
Waittag, S., et al. (2021). Salt Selection in Drug Development: Protocols and Strategies. Pharmaceutical Technology.
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Context: Log-linear solubility models).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series. (Verified pKa values for pyridine/carboxylic acid systems).
-
Baptista, D. S., et al. (2023).[3] Solubility and Crystallization Studies of Picolinic Acid. MDPI. (Context: Solubility profiles of pyridine-carboxylic acid zwitterions).
Sources
Technical Support Center: Selective N-Protection of (R)-3-Amino-3-(pyridin-2-YL)propanoic Acid
Welcome to the technical support resource for the selective N-protection of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshoot common issues encountered during the synthesis of this valuable chiral building block.
Introduction: The Challenge of Selectivity
This compound is a non-canonical amino acid of significant interest in medicinal chemistry. Its structure presents a unique challenge for selective N-protection due to the presence of three key functional groups: a secondary amine, a carboxylic acid, and a basic pyridine ring. Achieving selective protection of the amino group is paramount for its successful incorporation into peptide chains or other complex molecules. This guide will walk you through the strategic considerations, common pitfalls, and robust protocols to achieve clean and efficient N-protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-protection of this compound?
The main challenges stem from the competing reactivity of the different functional groups:
-
Chemoselectivity: The nucleophilic secondary amine can be difficult to protect selectively in the presence of the also nucleophilic pyridine nitrogen.
-
Protecting Group Stability: The chosen protecting group must be stable to the conditions required for subsequent reactions but readily cleavable without racemization or degradation of the molecule.
-
Solubility: The zwitterionic nature of the starting material can lead to poor solubility in common organic solvents, complicating reaction setup and workup.
-
Racemization: The stereocenter at the C3 position is susceptible to racemization under harsh basic or acidic conditions.
Q2: Which N-protecting groups are most suitable for this molecule?
The choice of protecting group is critical and depends on the overall synthetic strategy. Here are the most commonly employed and recommended options:
-
Boc (tert-Butoxycarbonyl): This is often the first choice due to its stability under a wide range of conditions and its facile removal with mild acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Also known as Z-group, it is stable to acidic and some basic conditions and is typically removed by catalytic hydrogenation, which is generally mild and preserves stereochemistry.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is ideal for solid-phase peptide synthesis (SPPS) as it is cleaved under mild basic conditions (e.g., piperidine), leaving the acid-labile side-chain protecting groups and the peptide-resin linkage intact.
Q3: How can I avoid side reactions at the pyridine nitrogen?
Side reactions at the pyridine nitrogen are a common issue. Here are some strategies to mitigate this:
-
pH Control: Maintaining a slightly basic pH can help to keep the pyridine nitrogen protonated and thus less nucleophilic. The use of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) is often recommended.
-
Protecting Group Choice: Bulky protecting groups like Boc are less likely to react with the sterically hindered pyridine nitrogen.
-
Reaction Conditions: Running the reaction at lower temperatures can help to improve selectivity.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments.
Issue 1: Low Yield of the N-Protected Product
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Poor solubility of the starting material: The amino acid may not be fully dissolved in the reaction solvent.
-
Side reactions: Competing reactions, such as protection of the pyridine nitrogen or formation of di-protected products, can consume the starting material.
-
Product loss during workup: The protected product may be partially soluble in the aqueous phase during extraction.
Solutions:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion.
-
Solvent System: A mixture of solvents may be necessary to improve solubility. For example, a mixture of dioxane and water or THF and water can be effective.
-
Optimize Base: The choice and amount of base are critical. For Boc protection, using NaHCO₃ or Na₂CO₃ in a biphasic system can be effective.
-
Workup Procedure: Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product and improve recovery.
Issue 2: Presence of a Di-Protected Byproduct
Observation: A second, less polar spot on TLC or a higher mass peak in LC-MS corresponding to the di-protected product (both amine and pyridine nitrogen are protected).
Possible Causes:
-
Excess protecting group reagent: Using a large excess of the Boc-anhydride or other protecting group reagent can drive the reaction towards di-protection.
-
Strongly basic conditions: A strong base can deprotonate the pyridine nitrogen, increasing its nucleophilicity.
Solutions:
-
Stoichiometry: Use a controlled amount of the protecting group reagent (e.g., 1.05-1.1 equivalents).
-
Mild Base: Employ a milder base such as NaHCO₃ or DIPEA.
-
Temperature Control: Perform the reaction at 0 °C or room temperature.
Issue 3: Racemization of the Chiral Center
Observation: Chiral HPLC analysis shows the presence of the (S)-enantiomer in the product.
Possible Causes:
-
Harsh pH conditions: Both strongly acidic and strongly basic conditions can lead to epimerization at the C3 position.
-
Elevated temperatures: High reaction temperatures can promote racemization.
Solutions:
-
Mild Conditions: Use mild reaction and deprotection conditions. For example, use TFA in DCM at 0 °C for Boc deprotection.
-
Avoid Strong Bases: If possible, avoid the use of strong bases like NaOH or KOH, especially at elevated temperatures.
-
Temperature Control: Maintain low temperatures throughout the reaction and workup.
Experimental Protocols
Here are detailed, step-by-step protocols for the N-protection of this compound.
Protocol 1: N-Boc Protection
This protocol is a reliable method for the synthesis of (R)-3-(tert-butoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ (2.5 eq) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the N-Boc protected product.
Table 1: Comparison of N-Protecting Group Strategies
| Protecting Group | Reagent | Typical Conditions | Deprotection | Key Advantages | Potential Issues |
| Boc | (Boc)₂O, NaHCO₃ | Dioxane/H₂O, 0 °C to RT | TFA/DCM | Good selectivity, mild deprotection | Potential for di-protection with excess reagent |
| Cbz | Benzyl chloroformate, Na₂CO₃ | Acetone/H₂O, 0 °C | H₂, Pd/C | Stable to acid, orthogonal to Boc | Catalyst poisoning by pyridine, requires hydrogenation |
| Fmoc | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O, RT | 20% Piperidine/DMF | Base-labile, ideal for SPPS | Potential for side reactions with the base |
Visualizing the Workflow
A clear understanding of the decision-making process is crucial for success. The following diagram illustrates a typical workflow for the selective N-protection of this compound.
Technical Support Center: Minimizing Impurities in the Synthesis of Chiral Amino Acids
Welcome to the technical support center for the synthesis of chiral amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in achieving high enantiomeric and chemical purity. In the synthesis of chiral molecules, particularly amino acids, the presence of even minor impurities can have significant consequences on downstream applications, from peptide synthesis to the efficacy and safety of pharmaceutical compounds.[1] This resource provides in-depth, experience-driven answers to frequently encountered problems, focusing on the "why" behind the "how-to" to empower you with a robust understanding of impurity control.
Section 1: Troubleshooting Enantiomeric Purity
Achieving high enantiomeric excess (ee) is a primary goal in chiral amino acid synthesis. The presence of the undesired enantiomer is a critical impurity that can be difficult to remove.
Frequently Asked Questions (FAQs)
Q1: My final product shows low enantiomeric excess (ee). What are the most likely causes during synthesis?
A1: Low enantiomeric excess is a common and frustrating issue. The root causes generally fall into two categories: incomplete stereoselectivity in the key bond-forming step or racemization at some point during the synthesis or workup.
-
Inadequate Stereocontrol: The primary cause is often the asymmetric catalyst or chiral auxiliary not providing sufficient facial selectivity during the reaction. This could be due to suboptimal reaction conditions (temperature, solvent, concentration) or a poorly matched catalyst-substrate pairing.
-
Racemization: Chiral amino acids, especially when their carboxyl or amino groups are activated, are susceptible to racemization.[2][3] The alpha-proton can be abstracted under basic or even mildly acidic conditions, leading to a loss of stereochemical integrity.[1] Key steps to scrutinize for racemization include:
-
Activation for Coupling: During peptide synthesis or other coupling reactions, the activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[1][2][4]
-
Deprotection Steps: The use of strong acids or bases to remove protecting groups can lead to racemization.[5]
-
Workup and Purification: Prolonged exposure to non-neutral pH conditions or elevated temperatures during extraction, crystallization, or chromatography can erode enantiomeric purity.
-
Q2: How can I prevent racemization during my synthetic route?
A2: Preventing racemization requires careful control over reaction conditions and the strategic use of reagents.
-
Temperature Control: Many racemization processes have a significant activation energy. Running reactions, particularly those involving activated amino acid derivatives, at lower temperatures (e.g., -20 °C to 0 °C) can dramatically reduce the rate of racemization.
-
Base Selection: The choice and stoichiometry of the base are critical. Use the weakest base necessary to achieve the desired transformation. Non-nucleophilic, sterically hindered bases are often preferred. For peptide couplings, organic bases like N-methylmorpholine (NMM) are generally considered less prone to causing racemization than more hindered bases like diisopropylethylamine (DIEA).[2]
-
Coupling Reagents and Additives: When activating the carboxyl group, the use of racemization-suppressing additives is highly recommended. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.[2]
-
Protecting Group Strategy: The choice of N-protecting group can influence the rate of racemization. For instance, the urethane-type protecting groups (like Boc and Fmoc) are generally more resistant to racemization than acyl-type groups (like benzoyl).
Q3: I suspect my starting material has low enantiomeric purity. How can I verify this?
A3: It is crucial to assess the enantiomeric purity of your starting materials, as this will be the upper limit for your final product's purity.[6]
-
Chiral Chromatography: The most direct method is to analyze the starting material using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8] This may require derivatization to make the amino acid compatible with the column and detection method.
-
Derivatization with a Chiral Reagent: You can react the amino acid with a single enantiomer of a chiral derivatizing agent to form diastereomers.[9] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC).[9] A common example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[9]
Section 2: Managing Chemical Impurities
Beyond enantiomeric impurities, other chemical byproducts can contaminate your final product. These can arise from side reactions, incomplete reactions, or degradation.
Frequently Asked Questions (FAQs)
Q4: I'm observing a significant amount of a dipeptide impurity in my product after a coupling step. What went wrong?
A4: The formation of a dipeptide impurity, where the intended amino acid couples with another molecule of itself, is a common issue.
-
Incomplete Protection: If the N-protecting group on your starting amino acid is not fully installed, the free amine of one molecule can attack the activated carboxyl group of another.[10]
-
Premature Deprotection: The N-protecting group may be partially cleaved under the reaction conditions, exposing the amine for undesired side reactions.
-
Impure Starting Materials: The starting protected amino acid may contain small amounts of the unprotected amino acid.[10]
Troubleshooting Steps:
-
Verify Starting Material Purity: Use techniques like NMR or LC-MS to confirm the integrity and purity of your protected amino acid before use.
-
Optimize Protection Reaction: Ensure your protection reaction goes to completion. This may involve adjusting reaction time, temperature, or reagent stoichiometry.
-
Re-evaluate Reaction Conditions: If premature deprotection is suspected, consider milder coupling conditions or a more robust protecting group.
Q5: My purification by crystallization is not effectively removing a persistent impurity. What are my options?
A5: When a simple crystallization fails, it often indicates that the impurity has very similar solubility properties to your desired product.
-
Recrystallization with a Different Solvent System: Experiment with a variety of single and mixed solvent systems. A solvent system that provides a steeper solubility curve with respect to temperature can be more effective.
-
Formation of Diastereomeric Salts: If your amino acid has a free carboxylic acid or amino group, you can react it with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts.[][12] These salts have different solubilities and can often be separated by fractional crystallization.[12] The resolving agent is then removed to yield the enantiomerically pure amino acid.
| Resolving Agent Type | Examples | Target Functional Group |
| Chiral Bases | Brucine, Strychnine, 1-Phenylethanamine[12] | Carboxylic Acids |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid[12] | Amines |
-
Chromatographic Purification: If crystallization is ineffective, column chromatography is the next logical step. For challenging separations, chiral chromatography may be necessary not just for analysis but also for preparative-scale purification.[8][13]
Q6: I'm seeing byproducts related to my protecting groups. How can I minimize these?
A6: Protecting group-related impurities are common and can arise from incomplete deprotection or side reactions of the protecting group or its cleavage byproducts.
-
Incomplete Deprotection: This results in a product that still has the protecting group attached. To address this, increase the reaction time, temperature, or the amount of deprotection reagent.
-
Side Reactions: Some deprotection reagents can react with sensitive functional groups on your molecule. For example, the carbocation generated during the cleavage of a Boc group can alkylate electron-rich aromatic rings. The use of scavengers, such as triethylsilane or anisole, can trap these reactive intermediates.
Section 3: Analytical and Purification Protocols
Protocol 1: Determination of Enantiomeric Purity by HPLC after Derivatization
This protocol describes a general method for determining the enantiomeric excess of an amino acid by converting the enantiomers into diastereomers using a chiral derivatizing agent, followed by analysis on a standard achiral HPLC system.
Objective: To quantify the ratio of enantiomers in an amino acid sample.
Principle: Enantiomers are converted into diastereomers by reaction with a single enantiomer of a chiral derivatizing reagent. Diastereomers have different physical properties and can be separated by achiral chromatography.[9]
Materials:
-
Amino acid sample
-
Chiral derivatizing agent (e.g., Marfey's Reagent)
-
Appropriate buffer (e.g., sodium bicarbonate solution)
-
Quenching solution (e.g., hydrochloric acid)
-
HPLC grade solvents (acetonitrile, water, etc.)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Dissolve a known amount of the amino acid sample in the buffer solution.
-
Derivatization: Add a solution of the chiral derivatizing agent to the amino acid solution. The reaction is typically carried out at a slightly elevated temperature for a specific period.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction (if necessary): Extract the diastereomeric derivatives into an organic solvent.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Protocol 2: Purification by Diastereomeric Salt Crystallization
This protocol outlines the steps for resolving a racemic amino acid by forming diastereomeric salts with a chiral resolving agent.
Objective: To separate a racemic mixture of an amino acid into its individual enantiomers.
Principle: A racemic mixture is reacted with a single enantiomer of a chiral acid or base to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[][12]
Materials:
-
Racemic amino acid
-
Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or (1S)-(+)-10-camphorsulfonic acid)
-
Suitable solvent(s) for crystallization
Procedure:
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent. Add a stoichiometric amount of the chiral resolving agent. The diastereomeric salts will precipitate.
-
Fractional Crystallization: Heat the mixture to dissolve the salts, then cool slowly to allow for the less soluble diastereomeric salt to crystallize preferentially.
-
Isolation: Collect the crystals by filtration. The purity of the crystals can be improved by repeated recrystallization.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add an acid or base to neutralize the resolving agent.
-
Isolation of the Enantiopure Amino Acid: The desired enantiomer of the amino acid can then be isolated by precipitation or extraction.
Visualizing Workflows and Concepts
Caption: Workflow for assessing and troubleshooting enantiomeric purity.
Caption: Key mechanisms leading to racemization in amino acid synthesis.
References
-
Analyses of amino acids, Enantiomeric purity - CAT. (n.d.). Retrieved from [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Retrieved from [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014). Food Chemistry. Retrieved from [Link]
-
A facile method for colorimetric determination of the enantiomeric purity of amino acids using poly(phenylacetylene) possessing (S)-mandelamide receptors. (2023). RSC Publishing. Retrieved from [Link]
-
An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020). Biomedical Chromatography. Retrieved from [Link]
-
Related impurities in peptide medicines. (2018). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
-
Separation and Purification of Amino Acids. (2019). ResearchGate. Retrieved from [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae. Retrieved from [Link]
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Amino acid racemases: functions and mechanisms. (2003). Journal of Bioscience and Bioengineering. Retrieved from [Link]
-
Separation of Amino Acids: Thin Layer & Chiral Techniques. (2023). StudySmarter. Retrieved from [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. Retrieved from [Link]
-
Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. (n.d.). Retrieved from [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. Retrieved from [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Taylor & Francis. Retrieved from [Link]
-
Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. (2003). Analytical Chemistry. Retrieved from [Link]
-
Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. (2025). ACS Publications. Retrieved from [Link]
-
Stereoselective photobiocatalytic oxidative coupling for amino acid synthesis. (2022). PMC - NIH. Retrieved from [Link]
-
Managing Impurities in GLP‑1 Peptides: How Carbon Media Enhances Purification. (2025). CarboGraph. Retrieved from [Link]
-
Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. (2025). ResearchGate. Retrieved from [Link]
-
The Origin of Stereoselectivity in Primary Amino Acid Catalyzed Intermolecular Aldol Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. (2024). PMC. Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). PMC. Retrieved from [Link]
- Resolution of racemic amino acids. (1983). Google Patents.
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from [Link]
-
Reduction of Chiral Amino Acids Based on Current Method. (2015). JOCPR. Retrieved from [Link]
-
Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. (2019). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. (2022). MDPI. Retrieved from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). PMC. Retrieved from [Link]
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]
-
A Two-Handed Approach to Solving a Chirality Mystery. (2015). Advanced Photon Source. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. cat-online.com [cat-online.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. creative-peptides.com [creative-peptides.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
improving the efficiency of chiral resolution of beta-amino acids
Status: Operational Subject: Improving Efficiency of Chiral Resolution Protocols Audience: Process Chemists, Analytical Scientists, Drug Development Researchers
Introduction: The Beta-Amino Acid Challenge
Beta-amino acids (
This guide addresses the three primary methodologies for
Module 1: Biocatalytic Kinetic Resolution
Core Technology:
Troubleshooting & FAQs
Q1: My
-
Equilibrium Shifting: Use an amine acceptor that generates an unstable or volatile co-product. For example, using pyruvate generates alanine; coupling this with Lactate Dehydrogenase (LDH) and NADH removes pyruvate, but removing alanine is harder. A better approach for kinetic resolution is using isopropyl amine (if the enzyme tolerates it) to generate volatile acetone.
-
Biphasic Systems: Overlay the aqueous buffer with an organic solvent (e.g., MTBE or toluene) to extract the inhibitory ketone product as it forms, keeping the aqueous phase "clean" for the enzyme.
Q2: I am observing low enantiomeric excess (ee) (<90%) for the remaining substrate.
Diagnosis: The enzyme may lack strict enantioselectivity for your specific
-
Stop Point Control: In kinetic resolution,
increases with conversion. If -value (enantiomeric ratio) is moderate (20-50), you must push conversion closer to 55-60% to achieve >99% ee for the substrate, sacrificing yield. -
Selectivity Screen: Switch to an (S)-selective
-TA from Vibrio fluvialis or Alcaligenes denitrificans if currently using Burkholderia strains, or vice versa.
Visualizing the Mechanism
The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism and critical intervention points for equilibrium shifting.
Caption: Ping-Pong Bi-Bi mechanism of
Standard Operating Procedure: Kinetic Resolution via -Transaminase[2]
-
Preparation: Dissolve racemic
-amino acid (50 mM) in Sodium Phosphate buffer (100 mM, pH 7.5). -
Cofactor: Add Pyridoxal-5'-phosphate (PLP) (0.1 mM).
-
Acceptor: Add Sodium Pyruvate (50 mM) (1 eq).
-
Initiation: Add
-TA (e.g., ATA-117 or commercially available kits) (5-10 U/mL). -
Monitoring: Incubate at 30°C with orbital shaking. Monitor conversion via HPLC every 2 hours.
-
Termination: At 50-52% conversion, quench with HCl (to pH 2) or heat (if enzyme is not thermophilic).
-
Workup: Extract the ketone product (if stable) with EtOAc. The resolved
-amino acid remains in the aqueous phase.
Module 2: Diastereomeric Salt Crystallization
Core Technology: Classical Resolution using Chiral Acids/Bases.[1]
Troubleshooting & FAQs
Q1: My solution turns into a thick oil ("oiling out") instead of forming crystals. How do I fix this? Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable limit is exceeded before nucleation can occur, often due to high supersaturation or impurities.[2] Corrective Action:
-
Temperature Control: Reduce the cooling rate. A "crash cool" almost guarantees oiling. Use a linear ramp of 0.1°C/min.
-
Seeding: Add seed crystals of the pure diastereomeric salt at the metastable zone width (MSZW) boundary (typically 5-10°C below the saturation temperature).
-
Solvent Modification: If using a single solvent (e.g., Ethanol), add a co-solvent to increase solubility slightly (e.g., Water) or reduce polarity (e.g., MTBE), depending on the salt's ionic nature.
Q2: Which resolving agent should I start with for a beta-amino acid?
Expert Insight:
-
For Free Amino Acids: Use (S)-Mandelic Acid or Dibenzoyl-L-tartaric acid . These are robust for
-AAs due to strong hydrogen bonding networks. -
For N-Protected
-AAs (e.g., Boc-beta-AA): Use (+)-Cinchonine or (-)-Phenylethylamine .
Data: Common Resolving Agents for -Amino Acids
| Target Form | Recommended Resolving Agent | Solvent System | Typical Yield |
| Free | (S)/(R)-Mandelic Acid | EtOH / Water (9:1) | 30-40% |
| Free | Tartaric Acid derivatives | MeOH / iPrOH | 25-35% |
| N-Boc- | (R)/(S)-Phenylethylamine | EtOAc / Hexane | 35-45% |
| Beta-Amino Esters | Dibenzoyl-tartaric acid | Acetone / Ether | 30-40% |
Visualizing the Oiling Out Phenomenon
Caption: Pathway differentiation between oiling out (failure mode) and nucleation (success mode).
Module 3: Chromatographic Separation (CSP-HPLC)
Core Technology: Chiral Stationary Phases (CSPs).
Troubleshooting & FAQs
Q1: I see severe peak tailing for my free beta-amino acid on a Chiralpak column.
Diagnosis: Free amines interact strongly with residual silanols on the silica support.
-
Crown Ether Columns: Switch to a Crown Ether phase (e.g., CROWNPAK CR-I(+)). These are designed specifically for free amino acids in acidic mobile phases (pH 1-2), where the amine is protonated (
), preventing silanol interaction. -
Additives: If using polysaccharide columns (AD/OD), add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase to mask active sites.
Q2: My peaks are broad and resolution is < 1.5. Diagnosis: Mass transfer limitations or zwitterionic solvation issues. Corrective Action:
-
Temperature: Lower the column temperature to 10-15°C. For chiral separations, lower temperature often improves selectivity (
) by "freezing" the chiral recognition conformation, although it widens peaks slightly. -
ZWIX Phases: For
-AAs, Zwitterionic Ion Exchange (ZWIX) columns are superior to standard phases. They utilize a synergistic double ion-pairing mechanism.
Selection Guide: HPLC Columns for -AAs
| Analyte State | Recommended Column Type | Mobile Phase Mode | Mechanism |
| Free | Crown Ether (CROWNPAK) | Acidic Aqueous ( | Host-Guest Complexation |
| Free | ZWIX (+) / (-) | MeOH / ACN / Acid / Base | Double Ion-Pairing |
| N-Protected | Polysaccharide (IA/IB/IC) | Normal Phase (Hex/IPA) | H-Bonding / Steric |
| Derivatized (FDAA) | C18 (Achiral) | Reversed Phase | Diastereomer Separation |
References
-
Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link
-
Stellwagen, J.C., et al. (2013). "Crystal Structure and Screening of Diastereomeric Salts for the Resolution of Beta-Amino Acids." Crystal Growth & Design. Link
-
Ilisz, I., et al. (2008). "Separation of Beta-Amino Acids by Chiral High-Performance Liquid Chromatography." Journal of Chromatography A. Link
-
BenchChem Technical Support. (2025). "Preventing Oiling Out in Diastereomeric Salt Formation." Link
-
Sigma-Aldrich. (2024). "Chiral Separation of Amino Acids: Column Selection Guide." Link
Sources
troubleshooting guide for the asymmetric synthesis of amino acids
Welcome to the technical support center for the asymmetric synthesis of non-natural and alpha,alpha-disubstituted amino acids. As a Senior Application Scientist, I understand that navigating the complexities of stereoselective transformations can be challenging. This guide is structured as a series of troubleshooting questions and answers, designed to address specific issues you may encounter in the lab. It is built on a foundation of established chemical principles and field-proven insights to help you optimize your reactions, improve yields, and achieve high enantiopurity.
Section 1: Troubleshooting Poor Enantioselectivity
Q1: My reaction shows low enantiomeric excess (%ee) or a near-racemic product. What are the common causes and how can I improve stereocontrol?
Low enantioselectivity is one of the most common hurdles in asymmetric synthesis. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction environment. The formation of a desired enantiomer is favored because the transition state leading to it is lower in energy than the transition state for the competing enantiomer.[1] A loss of selectivity implies this energy difference is minimal.
Immediate Action Plan:
-
Verify Catalyst and Ligand Integrity: The chiral catalyst is the heart of the reaction. Ensure it was stored under the correct conditions (e.g., inert atmosphere, low temperature) and that the chiral ligand has not degraded or racemized.
-
Check Temperature Control: Many asymmetric reactions are highly sensitive to temperature. A higher temperature can provide enough energy to overcome the activation barrier for the undesired enantiomer, leading to a loss of selectivity. Ensure your reaction is maintained at the specified temperature without fluctuations.
-
Assess Solvent Purity: The solvent is not just a medium; it's an active participant in the catalytic cycle. Trace impurities, particularly water or coordinating solvents, can interfere with the catalyst-substrate complex. Always use freshly distilled, anhydrous, and degassed solvents.
In-Depth Troubleshooting and Optimization:
If the immediate checks do not resolve the issue, a more systematic approach is required. The following workflow can help pinpoint the problem.
Causality Explained:
-
Catalyst and Ligand Structure: The geometry and electronic properties of the chiral ligand are paramount. The design of C2-symmetric chiral catalysts, for instance, creates a rigid and well-defined chiral pocket that effectively shields one face of the prochiral substrate, forcing the reaction to proceed from the other face.[2] If this pocket is compromised by ligand degradation or an improper structure, selectivity will plummet. The development of modular ligands allows for systematic variation and optimization of steric and electronic effects to maximize enantioselectivity.[3][4]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A summary of common solvent effects is provided in Table 1.
-
Background Reaction: A non-catalyzed reaction running in parallel with the desired asymmetric one will produce a racemic product, eroding the overall %ee. This is common if the reagents are highly reactive on their own. Lowering the reaction temperature can often slow the uncatalyzed pathway more significantly than the catalyzed one.
| Solvent Class | Typical Solvents | Potential Impact on Enantioselectivity | Rationale |
| Non-coordinating, Aprotic | Toluene, Hexane, Dichloromethane | Often high | Minimally interferes with the catalyst-substrate interaction, preserving the chiral environment. |
| Coordinating, Aprotic | THF, Acetonitrile, Ethyl Acetate | Variable, often lower | Can compete with the substrate for coordination sites on a metal catalyst, altering the geometry of the transition state. |
| Protic | Alcohols (e.g., Methanol) | Generally low | Can deactivate catalysts through strong coordination or participate in hydrogen bonding, disrupting the organized transition state. |
Section 2: Addressing Low Reaction Yield and Conversion
Q2: My reaction has excellent enantioselectivity, but the yield is unacceptably low. What factors should I investigate?
Achieving high stereoselectivity is only half the battle; a low yield renders a method impractical. Poor conversion or the formation of side products are the primary culprits.
Immediate Action Plan:
-
Check Reagent Stoichiometry and Purity: Ensure all reagents were added in the correct amounts. Impurities in the starting material can inhibit or poison the catalyst. For example, in asymmetric hydrogenations, sulfur-containing impurities can irreversibly bind to and deactivate rhodium or iridium catalysts.[5]
-
Increase Catalyst Loading: While the goal is to use minimal catalyst, a slight increase in loading (e.g., from 1 mol% to 2-5 mol%) can sometimes overcome minor inhibition or a slow turnover rate without affecting selectivity.
-
Extend Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period (e.g., 24-48 hours) by taking aliquots and analyzing them (TLC, GC, or LC-MS) to see if conversion increases.
In-Depth Troubleshooting and Optimization:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. The product itself or a byproduct could be acting as an inhibitor.[6] In reductive aminations, for example, the amine product can be highly nucleophilic and may deactivate the metal catalyst.[6][7]
-
Protocol: Run the reaction with a higher initial substrate concentration. If the reaction stalls at a certain conversion percentage regardless of the initial concentration, product inhibition is likely. Consider using a catalyst system known to be more robust or adding the substrate slowly to keep its concentration low.
-
-
Poor Substrate Reactivity: The substrate itself may be sterically hindered or electronically unsuited for the catalytic system. This is a common challenge in the synthesis of α,α-disubstituted amino acids due to steric constraints.[8]
-
Protocol: If possible, try a more activated version of the substrate. For example, in an alkylation reaction, switching from an alkyl chloride to an alkyl iodide may increase the rate. Alternatively, a more active catalyst system may be required.
-
-
Mass Transfer Limitations: In heterogeneous catalysis or reactions with poor solubility, the rate may be limited by the speed at which reactants can reach the catalyst surface.
-
Protocol: Increase the stirring rate or try a solvent system in which all components are fully soluble.
-
Section 3: Catalyst-Related Issues
Q3: I suspect my chiral catalyst is inactive or has been poisoned. How can I confirm this and what are the preventative measures?
Catalyst inactivity is a frustrating problem that can halt a synthesis project. It often stems from improper handling, activation, or the presence of catalytic poisons.
Common Catalyst Poisons and Sources:
-
Water and Oxygen: Many organometallic catalysts, particularly those involving early transition metals or phosphine ligands, are sensitive to air and moisture.
-
Coordinating Functional Groups: Functional groups like thiols, certain amines, and phosphines can bind strongly to a metal center and prevent the substrate from accessing it.
-
Oxidizing/Reducing Agents: Impurities from previous synthetic steps can alter the oxidation state of the metal catalyst, rendering it inactive.
Troubleshooting and Prevention Protocol:
-
Strict Inert Atmosphere Techniques: Handle all air- and moisture-sensitive catalysts and reagents in a glovebox or using Schlenk line techniques.
-
Purification of Reagents and Solvents:
-
Solvents: Use a solvent purification system (e.g., passing through activated alumina columns) or distill from an appropriate drying agent.
-
Substrates: Purify substrates by recrystallization, distillation, or column chromatography immediately before use to remove trace impurities.
-
-
Catalyst Pre-activation: Some catalysts require a pre-activation step to form the active catalytic species. Consult the literature for the specific procedure for your catalyst system. Forgetting this step is a common reason for inactivity.
-
Control Experiment: To confirm catalyst poisoning, run a control reaction with a known, reliable substrate that has worked previously with the same batch of catalyst. If this reaction also fails, the catalyst or reagents are suspect. If it succeeds, an impurity in your specific substrate is the likely cause.
Section 4: Side Reactions and Purification Challenges
Q4: I'm observing significant side products, complicating purification. What are the likely side reactions in my Strecker synthesis, and how can I minimize them?
The Strecker synthesis is a powerful method for creating amino acids from aldehydes or ketones, but it is not without potential pitfalls.[9][10]
Primary Reaction Pathway: Aldehyde + Ammonia (NH₃) + Cyanide (CN⁻) → α-Aminonitrile → (Hydrolysis) → α-Amino Acid[11]
Common Side Reactions:
-
Cyanohydrin Formation: The aldehyde can react directly with cyanide to form a cyanohydrin, especially under acidic conditions where imine formation is slow.[12]
-
Over-alkylation: If using a primary or secondary amine instead of ammonia, the product amino acid can sometimes react further.
-
Racemization: The product amino acid can racemize under harsh hydrolysis conditions (e.g., prolonged heating in strong acid or base).
Minimization Strategies:
-
Control of pH and Reagent Addition: Imine formation is often favored under mildly acidic to neutral conditions.[9][13] The reaction typically involves combining an ammonium salt (like NH₄Cl) with a cyanide salt (like KCN) in solution.[9] Adding the aldehyde to a pre-formed mixture of the ammonia and cyanide sources can favor the desired three-component reaction over cyanohydrin formation.
-
Mild Hydrolysis Conditions: Use the mildest conditions possible for the hydrolysis of the α-aminonitrile. While strong acid (e.g., 6M HCl) is common, minimizing the temperature and reaction time can prevent product degradation or racemization.
-
Purification of Intermediates: It is sometimes advantageous to isolate and purify the intermediate α-aminonitrile before proceeding to the hydrolysis step. This removes any side products formed in the first stage.
Q5: I am struggling to separate the enantiomers of my final product. What are the best practices for chiral purification and analysis?
The final, crucial step is to purify the desired enantiomer and accurately determine its purity.
Purification Methods:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used method for both analytical and preparative separation of enantiomers.[14] The choice of chiral stationary phase (CSP) is critical.[15]
-
Diastereomeric Salt Resolution: A classical but still effective method. The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Best Suited For | Mobile Phase Considerations |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | N-protected amino acids, aromatic compounds. | Normal phase (e.g., Hexane/Isopropanol). |
| Macrocyclic Glycopeptide | Inclusion complexes, hydrogen bonding, ionic interactions. | Broad applicability, including free and N-protected amino acids. | Reversed-phase, polar organic, or normal phase.[14] |
| Crown Ether | Host-guest complexation with the primary amine group. | Free amino acids with a primary amine. | Acidic aqueous/organic mixtures.[14] |
| Ligand Exchange | Formation of transient diastereomeric metal complexes. | Free amino acids. | Aqueous buffers containing a metal salt (e.g., Copper(II)). |
Analytical Verification (%ee Determination):
-
Chiral HPLC/GC: The gold standard for determining enantiomeric excess.[16] The area under the curve for each enantiomer peak is integrated to calculate the ratio.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers will be shifted to different extents, allowing for integration and %ee calculation.
-
NMR of Diastereomeric Derivatives: The chiral amino acid can be derivatized with a pure chiral agent (e.g., Mosher's acid chloride). The resulting diastereomers will have distinct NMR signals that can be integrated.
References
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PNAS. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PMC. [Link]
-
Strecker Synthesis of Amino Acids. YouTube. [Link]
-
Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. ResearchGate. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
-
Asymmetric Reductive Amination. University of Liverpool. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
Sources
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
enhancing the stability of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid for biological assays
The following guide serves as a centralized technical support hub for (R)-3-Amino-3-(pyridin-2-yl)propanoic acid . It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols for researchers observing instability or assay interference.
Status: Operational | Version: 2.4 | Audience: Assay Development & MedChem
Executive Summary: The Stability Triad
This compound (henceforth 3-APP ) is a chiral
The Three Pillars of Stability:
-
Zwitterionic Solubility: At physiological pH, 3-APP exists as a net-neutral zwitterion, creating a solubility "valley" that often mimics degradation.
-
Chelation Interference: The proximity of the pyridine nitrogen and the
-amine creates a potential bidentate ligand site, capable of stripping trace metals (Zn²⁺, Cu²⁺) from metalloenzymes. -
Chiral Integrity: While
-amino acids are resistant to enzymatic proteolysis, the C3-benzylic position is susceptible to base-catalyzed racemization under forcing conditions.
Storage & Handling Protocols (Solid State)
Quick Reference Data
| Parameter | Specification | Critical Note |
| Storage Temp | -20°C (Long term) | 4°C is acceptable for <1 month use. |
| Hygroscopicity | High | Pyridine ring acts as a H-bond acceptor. |
| Light Sensitivity | Moderate | Protect from direct UV (pyridine excitation). |
| Container | Amber Glass/Desiccated | Avoid plastic for long-term (leaching risk). |
Protocol: The "Desiccator-First" Rule
Why: 3-APP is hygroscopic. Water absorption leads to hydrolysis of the solid surface, creating a sticky gum that accelerates oxidative degradation.
-
Equilibration: Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Aliquotting: Do not store the bulk bottle at 4°C after opening. Aliquot into single-use quantities under dry nitrogen/argon.
-
Sealing: Parafilm is insufficient. Use Teflon-lined caps or heat-sealed foil bags for aliquots.
Solution Preparation & Stability (The "Solubility Valley")
The Mechanism: Isoelectric Precipitation
3-APP contains three ionizable groups. Understanding their interplay is the only way to guarantee a stable solution.
-
Carboxyl (COOH): pKa ~4.0
-
Pyridine Nitrogen: pKa ~5.2
- -Amine: pKa ~9.5
The Danger Zone (pH 6.0 – 8.0):
At physiological pH (7.4), the carboxyl is deprotonated (
Protocol: The "Charge-Shift" Solubilization Method
Goal: Force a net charge to ensure solubility before neutralizing.
-
Start Acidic: Dissolve 3-APP in 10-20 mM HCl (or dilute acetic acid).
-
Result: Pyridine (
) and Amine ( ) are protonated. Net charge = +2. Solubility is high.
-
-
Dilute into Buffer: Slowly add this acidic stock to your assay buffer (e.g., HEPES, pH 7.4).
-
Note: Ensure the buffer capacity is high enough (e.g., 50-100 mM) to absorb the acid without shifting the final pH.
-
-
Avoid Phosphate: If high concentrations of Ca²⁺ or Mg²⁺ are present, avoid phosphate buffers to prevent micro-precipitation of metal-phosphate-amino acid complexes.
Assay Optimization & Troubleshooting
Visualizing the Degradation & Interference Pathways
The following diagram illustrates the logical flow of instability and how to diagnose it.
Caption: Degradation and interference pathways for 3-APP. Red nodes indicate chemical degradation/loss; Yellow nodes indicate assay artifacts.
Troubleshooting Guide: Symptom -> Root Cause -> Fix
| Symptom | Probable Root Cause | Validation Test | Corrective Action |
| Loss of activity over time (Solution) | Aggregation (Isoelectric effect). The compound isn't degrading; it's falling out of solution. | Centrifuge stock at 10,000xg for 5 min. Check concentration of supernatant via UV (260nm). | Use the "Charge-Shift" method.[1] Add 5% DMSO or dilute surfactant (0.01% Tween-20) to stabilize the zwitterion. |
| Inconsistent IC50/EC50 values | Metal Chelation . The pyridine-amine motif is stripping metals from the protein or buffer. | Add 1 mM EDTA to the buffer. If potency stabilizes/drops, chelation was the issue. | Use metal-free buffers. If the target is a metalloenzyme, verify 3-APP isn't acting as a competitive chelator. |
| New peak in HPLC (approx +16 Da) | N-Oxidation . Pyridine nitrogen has oxidized. | LC-MS analysis looking for M+16 mass shift. | Degas buffers. Add antioxidants (e.g., 1 mM Methionine or TCEP). Avoid old PEG/Tween stocks (high peroxides). |
| Gradual loss of chiral potency | Racemization . (Rare) Occurs only at high pH (>10) or high temp. | Chiral HPLC analysis. | Ensure buffer pH < 8.5. Store stocks at -20°C. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQ)
Q: Can I autoclave buffers containing 3-APP?
A: Absolutely not. While
Q: Why does my DMSO stock turn yellow over time? A: This indicates the formation of Pyridine N-oxide or photo-degradation products. DMSO is a mild oxidant and hygroscopic.
-
Fix: Store DMSO stocks in single-use aliquots at -20°C, protected from light. If the solution is yellow, discard it.
Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Generally, yes, but with a caveat. These media contain transition metals (Cu, Zn) and serum proteins. 3-APP may bind to serum albumin or chelate metals, reducing its "free" concentration.
-
Recommendation: Determine the Free Fraction using equilibrium dialysis if you observe a disconnect between biochemical (buffer) and cellular (media) potency.
Q: I need to use a surfactant. Which one is best? A: Avoid Triton X-100 or older Tween-20, as they often contain peroxides that attack the pyridine ring. Use Poloxamer 188 or low-peroxide grades of Tween.
References
-
Chemical Stability of
-Amino Acids- Title: " -Amino Acids: Vers
- Source: Seebach, D., et al. (2004). Synthesis.
- Relevance: Establishes the superior proteolytic stability of -amino acids compared to -analogs.
-
Pyridine Handling & Oxid
-
Title: "Handling Pyridine: Best Practices and Precautions"[2]
- Source: Post Apple Scientific (2024).
- Relevance: Details the oxidative sensitivity and hygroscopic nature of pyridine deriv
-
-
Solubility & Isoelectric Points
- Title: "Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach"
- Source:Industrial & Engineering Chemistry Research (2024).
- Relevance: Provides the theoretical basis for the "Solubility Valley" at the isoelectric point for zwitterionic amino acids.
-
Metal Chel
- Title: "Synthesis of -Pyridyl -Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores"
- Source:Organic Letters (2024).
- Relevance: Discusses the electronic properties of pyridine-amino acid conjugates and their interaction with solvent environments.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic Acid: A Practical and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological function. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of 3-amino-3-(pyridin-2-YL)propanoic acid. While direct comparative studies on these specific enantiomers are not prevalent in the current body of published literature, this guide will leverage established principles of stereopharmacology to postulate potential differences and, more importantly, will provide detailed experimental methodologies for their empirical determination. This document is designed to serve as a practical roadmap for researchers aiming to elucidate the distinct pharmacological profiles of these chiral molecules.
The Imperative of Stereochemistry in Drug Action
Chirality is a fundamental property of many drug molecules, and the differential interaction of enantiomers with a chiral biological environment (such as receptors, enzymes, and other proteins) is a well-established paradigm. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) can be inactive, less active, or contribute to undesirable side effects or toxicity. A classic example is the tragedy of thalidomide, where the (R)-enantiomer possessed sedative effects, while the (S)-enantiomer was a potent teratogen. This underscores the critical need to synthesize and evaluate enantiomerically pure compounds in drug discovery and development.
Postulated Biological Activity Profiles of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic Acid
Given the structural motifs of a pyridine ring and a β-amino acid, these compounds are candidates for interaction with a variety of biological targets, including those in the central nervous system. The precise spatial orientation of the amino and carboxylic acid groups relative to the pyridine ring is expected to govern their binding affinity and efficacy. Below is a hypothetical comparison to illustrate the potential divergence in their biological activities, which must be confirmed through empirical testing.
Table 1: Hypothetical Comparative Biological Activity Profile
| Parameter | (R)-3-Amino-3-(pyridin-2-YL)propanoic acid | (S)-3-Amino-3-(pyridin-2-YL)propanoic acid | Rationale for Potential Difference |
| Receptor Binding Affinity (Ki) | Potentially higher affinity for a specific CNS receptor subtype | Potentially lower affinity for the same receptor | The chiral binding pocket of the receptor will likely favor one stereoisomer over the other, leading to a difference in binding energy. |
| Enzyme Inhibition (IC50) | May exhibit selective inhibition of a target enzyme | May be a weak or non-inhibitor of the same enzyme | The active site of an enzyme is a chiral environment, and the precise fit of the inhibitor is crucial for its activity. |
| Cellular Potency (EC50) | Potential for higher potency in a functional cell-based assay | Potential for lower potency or antagonism | The conformational fit required to induce a downstream cellular signal is typically highly stereoselective. |
| In Vivo Efficacy | May demonstrate the desired therapeutic effect in animal models | May show reduced or no efficacy, or different effects | In addition to target engagement, stereoisomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles. |
| Off-Target Activity | May have a cleaner off-target profile | Could interact with a different set of off-target proteins | The "misfit" of the distomer at the primary target may allow it to bind to other proteins with different structural requirements. |
Experimental Protocols for Elucidating Stereospecific Activity
The following section details robust experimental protocols designed to quantify the biological activity of each enantiomer. The choice of specific targets would be guided by initial screening or by the therapeutic area of interest.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of the (R)- and (S)-enantiomers for a target receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order: assay buffer, a known concentration of a suitable radioligand (e.g., [3H]-ligand), and a range of concentrations of the unlabeled test compound ((R)- or (S)-enantiomer).
-
To determine non-specific binding, use a high concentration of a known, non-radioactive ligand in a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
Wash the filters rapidly with a cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality and Self-Validation: This protocol is self-validating through the inclusion of controls for total and non-specific binding. The resulting Ki value provides a quantitative measure of the affinity of each enantiomer for the receptor, and a significant difference in these values would be direct evidence of stereoselective binding.
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50) of the (R)- and (S)-enantiomers against a target enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer.
-
-
Inhibition Assay:
-
In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds.
-
Include controls for 100% enzyme activity (no inhibitor) and 0% activity (a known potent inhibitor or no enzyme).
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C) to allow for binding.
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the rates to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
-
Trustworthiness: The inclusion of positive and negative controls ensures the integrity of the assay. A clear difference in the IC50 values for the (R)- and (S)-enantiomers would demonstrate stereoselective enzyme inhibition.
Visualizing the Path Forward: Workflows and Pathways
The following diagrams illustrate the logical flow of a comparative study and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: A logical workflow for the comprehensive evaluation of chiral compounds.
Caption: A hypothetical signaling pathway potentially modulated by the enantiomers.
Conclusion and Future Perspectives
While the existing literature does not provide a direct comparison of the biological activities of (R)- and (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, the principles of stereopharmacology strongly suggest that their profiles will be distinct. The experimental protocols and workflows detailed in this guide provide a clear and robust framework for conducting such a comparative investigation. Elucidating the stereostructure-activity relationship is a critical step in the drug discovery process, enabling the selection of the optimal enantiomer for further development and maximizing the potential for therapeutic success while minimizing risks. The path forward requires the careful application of these well-established methodologies to uncover the unique biological properties of each of these chiral molecules.
References
-
Title: Chiral drugs: an overview Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: The impact of stereochemistry on drug development and use Source: American Journal of Health-System Pharmacy URL: [Link]
-
Title: An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds Source: Organic Process Research & Development URL: [Link][1]
-
Title: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity Source: Frontiers in Molecular Neuroscience URL: [Link][2]
Sources
Validating the Enantiomeric Purity of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
Executive Summary
Validating the enantiomeric purity of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid presents a distinct challenge compared to standard
This guide evaluates three validation methodologies. The verdict:
-
For Routine QC & High Sensitivity (>99.5% ee required): Indirect separation via Marfey’s Reagent (FDAA) is the gold standard. It neutralizes the zwitterionic character and leverages the strong UV absorbance of the dinitrophenyl moiety.
-
For High-Throughput & LC-MS Compatibility: Direct separation using Zwitterionic Ion Exchange (ZWIX) columns is the superior modern alternative, eliminating sample preparation time.
-
For Process Scale-Up Monitoring: Diastereomeric salt crystallization (e.g., with Ephedrine) is cost-effective but lacks the precision for final release testing.
The Molecular Challenge
The target molecule is a
-
Zwitterionic Nature: At neutral pH, the molecule exists as a zwitterion. Standard C18 columns fail to retain it; standard Normal Phase Chiral columns (Amylose/Cellulose) often exhibit severe non-specific interactions between the pyridine nitrogen and residual silanols.
-
Isoelectric Point (pI): The pyridine ring (
) adds a second basic site. Successful chromatography requires strict pH control to suppress ionization or ion-pairing agents.
Comparative Analysis of Methods
The following table summarizes the performance metrics of the two primary analytical methods.
| Feature | Method A: Marfey's Derivatization | Method B: Direct ZWIX(+) HPLC |
| Principle | Diastereomeric separation (Reverse Phase) | Zwitterionic Ion Exchange (Chiral Selector) |
| Column | Standard C18 (e.g., Agilent Zorbax, Waters BEH) | Chiralpak ZWIX(+) (Quinine derivative) |
| Sample Prep | High (1.5 hours reaction time) | Low (Dilute and Shoot) |
| Sensitivity (LOD) | Excellent (UV 340 nm, | Moderate (UV 254 nm) to High (MS) |
| Resolution ( | Typically > 2.5 (High) | Typically 1.5 - 2.0 (Moderate) |
| Cost per Run | Low (Cheap column, expensive reagent) | High (Expensive column: ~$2,000) |
| Robustness | Very High (Tolerates matrix effects) | Moderate (Sensitive to buffer ionic strength) |
Method A: Indirect Separation via Marfey’s Reagent (The Gold Standard)
Context: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers. This method is preferred for final product release due to its exceptional sensitivity and the ability to use standard C18 columns.
The Mechanism
The nucleophilic aromatic substitution (
Detailed Protocol
Reagents:
-
FDAA (Marfey’s Reagent): 1% solution in Acetone.
-
1 M Sodium Bicarbonate (
). -
1 M Hydrochloric Acid (
). -
HPLC Mobile Phases: (A) 0.1% TFA in Water; (B) Acetonitrile.
Workflow:
-
Sample Prep: Dissolve 1 mg of this compound in 100
L of water. -
Reaction: Add 200
L of 1% FDAA solution and 40 L of 1 M . -
Incubation: Heat at 40°C for 60 minutes. (Note: The pyridine ring does not interfere sterically, but ensure pH > 8 to keep the amine nucleophilic).
-
Quenching: Cool to room temperature. Add 40
L of 1 M to stop the reaction and protonate the carboxylic acid. -
Dilution: Dilute with 200
L of 50% Acetonitrile/Water. Filter (0.22 m). -
Analysis: Inject 10
L onto a C18 column ( mm, 3.5 m).-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: UV at 340 nm.
-
Self-Validating Check:
-
Elution Order: For L-FDAA derivatives, the L-amino acid typically elutes before the D-amino acid (or R/S equivalent depending on Cahn-Ingold-Prelog priority).
-
Control: You must run a racemic standard derivatized identically to confirm the resolution and retention times.
Method B: Direct Chiral Separation (ZWIX)
Context: For high-throughput screening or when derivatization kinetics are inconsistent, the Chiralpak ZWIX(+) column is the industry leader for underivatized amino acids.
The Mechanism
The ZWIX stationary phase contains a quinine-derived chiral selector fused with an aminosulfonic acid. It operates via a double ion-exchange mechanism:
-
The column's sulfonic acid binds the target's amine/pyridine.
-
The column's quinuclidine nitrogen binds the target's carboxylic acid. This "lock-and-key" fit is highly specific for zwitterions.
Detailed Protocol
Column: Chiralpak ZWIX(+) (
-
Premix: Methanol (MeOH) / Acetonitrile (MeCN) / Water (
v/v/v). -
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Critical Note: The acid/base ratio controls the ionization state. For pyridine-containing AA, a slightly higher acid content (Formic Acid) helps suppress the pyridine nitrogen tailing.
-
Parameters:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral recognition).
-
Detection: UV 260 nm (Pyridine absorption) or MS (ESI+).
Troubleshooting: If peak tailing occurs, increase the water content to 5% or switch the base modifier to Triethylamine (TEA), though DEA is generally preferred for ZWIX phases.
Visualizing the Validation Workflow
The following diagrams illustrate the decision logic and the reaction pathway for the Marfey's method.
Caption: Decision matrix for selecting the appropriate validation method based on stage of development.
Caption: Reaction pathway for Marfey's Reagent derivatization.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Chiral Technologies. (2024).[2] CHIRALPAK® ZWIX(+) Instruction Manual. Daicel Corporation. Link
- Berkessel, A., et al. (2006).
-
Harada, K., et al. (1996). Advanced Marfey's Method for Determination of Absolute Configuration.[3] Tetrahedron Letters. Link
Sources
A Comparative Guide to the Structure-Activity Relationship of β-Amino Acid Analogs as DPP-4 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a significant class of therapeutic agents: β-amino acid analogs designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). We will dissect the molecular architecture of these compounds, using the archetypal inhibitor Sitagliptin as our reference, to understand how specific structural modifications—particularly the substitution of pyridinyl and other heterocyclic moieties—influence inhibitory potency, selectivity, and overall pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel treatments for type 2 diabetes.
Introduction: Targeting the Incretin System with DPP-4 Inhibitors
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1] A cornerstone of modern therapy involves modulating the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and potentiate glucose-dependent insulin secretion.[1][2][3][4][5] However, the therapeutic utility of native incretins is limited by their rapid inactivation—a process catalyzed by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[1][2][3][4][6]
DPP-4 inhibitors, colloquially known as "gliptins," prevent this degradation, thereby prolonging the action of endogenous GLP-1 and GIP, which in turn enhances insulin release and suppresses glucagon secretion in a glucose-dependent manner.[1][5][7][8] Among the first-in-class DPP-4 inhibitors is Sitagliptin, an orally active, potent, and selective inhibitor built upon a β-amino acid scaffold.[3][9][10] Its structure can be deconstructed into three key fragments: a 2,4,5-trifluorophenyl group, an enantiomerically pure (R)-β-amino acid linker, and a fused heterocyclic tetrahydrotriazolopyridine moiety.[9] This guide will explore the SAR of analogs based on this template, with a specific focus on the (R)-3-Amino-3-(pyridin-2-yl)propanoic acid scaffold and related derivatives.
The Core Pharmacophore: How β-Amino Acids Bind to DPP-4
The efficacy of Sitagliptin and its analogs stems from their ability to mimic the dipeptide substrates of DPP-4 and form high-affinity interactions within the enzyme's active site. X-ray crystallography studies have illuminated the precise binding mode, revealing a common pharmacophore.
The DPP-4 active site is broadly divided into S1, S2, and S' subpockets. The binding hypothesis is as follows:
-
S1 Pocket Interaction : This hydrophobic pocket accommodates the side chain of the substrate's P1 residue (typically proline or alanine). In Sitagliptin, the 2,4,5-trifluorophenyl ring fits snugly into the S1 pocket, forming favorable interactions with hydrophobic residues such as Tyr662, Trp659, and Val711.[11]
-
S2 Pocket Interaction : This region is characterized by two critical glutamic acid residues, Glu205 and Glu206. The protonated primary amine of the (R)-β-amino acid core forms a crucial salt bridge with this acidic dyad, anchoring the inhibitor in the active site.[11] This interaction is fundamental to the high potency of this inhibitor class.
-
S' Region Interaction : The fused triazolopiperazine moiety of Sitagliptin extends into the S' region of the enzyme, forming additional interactions that contribute to binding affinity and define the pharmacokinetic properties of the molecule.
Caption: Pharmacophore model for β-amino acid DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this inhibitor class by systematically evaluating modifications to each of the three core structural components.
Part A: The (R)-β-Amino Acid Core
The stereochemistry and structure of the central β-amino acid linker are paramount for potent DPP-4 inhibition.
-
Stereochemistry is Critical : The absolute stereochemistry of the chiral center must be (R).[10] This configuration correctly orients the primary amine for the essential salt bridge formation with Glu205/Glu206 in the S2 pocket. The corresponding (S)-enantiomer is significantly less active, underscoring the precise geometric requirements of the active site. This choice is causal: the (R)-configuration positions the substituents in a bioactive conformation that maximizes favorable interactions and minimizes steric clashes.
Part B: The S1 Pocket Moiety - From Phenyl to Pyridinyl Analogs
The group occupying the S1 pocket is a major determinant of potency. While Sitagliptin's trifluorophenyl ring is highly effective, a wide range of aromatic and heteroaromatic substitutions have been explored to optimize interactions and properties.
-
The Trifluorophenyl Standard : The 2,4,5-trifluorophenyl group of Sitagliptin provides a benchmark for potency, with an IC50 value of approximately 18 nM.[2][3] The fluorine atoms are thought to enhance binding affinity through favorable electrostatic interactions and by modulating the electronics of the phenyl ring.
-
Pyridinyl Analogs : Replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom, which can alter binding interactions and physicochemical properties like solubility.
-
The position of the nitrogen is crucial. A pyridin-2-yl or pyridin-3-yl substitution can potentially act as a hydrogen bond acceptor with residues in the S1 pocket.
-
The introduction of the nitrogen atom can impact the overall lipophilicity and metabolic stability of the compound. While specific IC50 values for direct pyridinyl analogs of Sitagliptin are not extensively published in the provided context, the general principle in drug design suggests this modification would significantly alter the binding mode and potency.
-
-
Other Heterocyclic Analogs : Research has shown that other heterocyclic systems can effectively occupy the S1 pocket. For instance, analogs incorporating a fused pyrazolopyrimidine bicyclic fragment have been developed as potent DPP-4 inhibitors, with some compounds exhibiting IC50 values as low as 21.4 nM, which is comparable to Sitagliptin.[9] This demonstrates that diverse heterocyclic scaffolds can successfully engage the S1 pocket.
Part C: The S' Region Moiety - The Role of the Fused Heterocycle
The moiety extending into the S' region, such as Sitagliptin's triazolopiperazine, is a key area for modification to fine-tune pharmacokinetic properties.
-
Oral Bioavailability and PK Profile : Various β-amino amides containing different triazolopiperazine heterocycles have been synthesized and shown to be potent, orally active DPP-4 inhibitors.[12] Modifications in this region have a profound impact on absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability and half-life.
-
Alternative Ring Systems : The triazolopiperazine can be replaced with other ring systems to modulate potency and selectivity. Studies on 2-benzylpiperazine derivatives reported an IC50 of 19 nM, nearly identical to Sitagliptin, while a 2-benzylpyrrolidine derivative showed an IC50 of 0.3 µM, indicating that ring size and conformation in this region are important tuning parameters.[2]
Comparative Data of DPP-4 Inhibitor Analogs
The table below summarizes the in vitro activity of representative β-amino acid analogs, illustrating the key SAR principles discussed.
| Analog / Compound | Structure of Key Moiety | DPP-4 IC₅₀ (nM) | Selectivity | Key SAR Insights |
| Sitagliptin | 2,4,5-Trifluorophenyl | 18[2][3] | High | The trifluorophenyl group provides potent S1 pocket binding. |
| 2-Benzylpiperazine Derivative | 2-Benzylpiperazine | 19[2] | N/A | Demonstrates that alternative heterocyclic systems can effectively occupy the S' region without loss of potency. |
| Pyrazolopyrimidine Analogs | 6-(Hydroxymethyl)pyrazolopyrimidine | 21.4 - 59.8[9] | Good vs. DPP-8/DPP-9[9] | Shows that replacing the entire triazolopiperazine moiety with other bicyclic heterocycles can yield highly potent inhibitors. |
| Triazolopiperazine Analog 3 | Modified Triazolopiperazine | 2[13] | High | Highlights that modifications to the S' binding moiety can further enhance potency. |
| 2-Benzylpyrrolidine Derivative | 2-Benzylpyrrolidine | 300[2] | N/A | Reduced ring size from piperazine to pyrrolidine in the S' region leads to a significant drop in activity. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.
A. General Synthesis of a β-Amino Acid Analog
The following is a representative protocol for the synthesis of a β-amino amide core, which can be adapted for various S1 and S' moieties. The causality behind this multi-step synthesis is to build the chiral β-amino acid core and then couple it to the desired side chains in a controlled manner.
Workflow: Synthesis to Biological Evaluation
Caption: General experimental workflow for SAR studies.
Step-by-Step Protocol:
-
Boc Protection: Protect the synthesized chiral β-amino acid with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions of the amine.
-
Amide Coupling: Activate the carboxylic acid of the Boc-protected β-amino acid using a coupling agent (e.g., HATU, HOBt). React the activated acid with the desired S' region amine (e.g., a triazolopiperazine derivative) in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents. Purify the crude product using flash column chromatography.
-
Boc Deprotection: Remove the Boc protecting group using a strong acid, such as 4N HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
-
Final Product Isolation: After deprotection is complete (monitored by TLC/LC-MS), evaporate the solvent. The final product is often isolated as a hydrochloride or trifluoroacetate salt. Crystallization may be performed to yield the pure compound.[2]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
B. In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is a self-validating system as it includes controls to ensure the observed signal is due to specific enzyme inhibition.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5) containing appropriate salts.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 enzyme in assay buffer to a final working concentration.
-
Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO.[3]
-
Test Compounds: Prepare serial dilutions of the synthesized analogs in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilutions (or DMSO for control wells).
-
Add 25 µL of the DPP-4 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The structure-activity relationship of β-amino acid-based DPP-4 inhibitors is well-defined, hinging on a triad of critical interactions: hydrophobic S1 binding, a foundational salt bridge in the S2 pocket, and modulatory interactions in the S' region. The (R)-stereochemistry of the β-amino acid is non-negotiable for high potency. While the trifluorophenyl group of Sitagliptin remains a highly effective S1-binding moiety, research has validated a diverse range of heterocyclic replacements, including pyrazolopyrimidines, that can achieve similar or even enhanced potency.[9][13] The exploration of pyridinyl analogs continues to be a viable strategy for modulating physicochemical properties.
Future work in this field will likely focus on designing inhibitors with improved pharmacokinetic profiles, aiming for less frequent dosing regimens, such as once-weekly or even less frequent administration.[14] This involves meticulous tuning of the S' binding moiety to enhance metabolic stability and prolong the duration of action. Furthermore, achieving even greater selectivity over other DPP family members like DPP-8 and DPP-9 remains a key objective to minimize potential off-target effects and ensure the highest possible safety profile for this important class of antidiabetic agents.
References
- Kim, D. et al. (2007). Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5934-9.
- Chung, C. et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
- Obeid, O. et al. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Obeid, O. et al. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Sharma, P. et al. (2022). Design, synthesis, QSAR studies and biological evaluation of novel triazolopiperazine based B-amino amides as Dipeptidyl peptidase-iv (DPP-IV) inhibitors: PART-II.
- Cresset Group. (n.d.). A 3D-QSAR study on DPP-4 inhibitors.
- Hussain, A. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.
- Various Authors. (2024). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING.
- Singh, S. et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
- Xiao, P. F. et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(5), 673-676.
- Wang, T. et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 63(13), 7108-7126.
- Dastjerdi, L. R. et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(9), 1129.
- Wikipedia. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors.
-
Tomovic, K. et al. (2021). Structure-activity relationship analysis of cocrystallized gliptin-like pyrrolidine, trifluorophenyl, and pyrimidine-2,4-dione dipeptidyl peptidase-4 inhibitors. Journal of Medicinal Chemistry, 64(14), 9639–9648. [Link]
- Various Authors. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Enzyme Inhibition.
Sources
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. oatext.com [oatext.com]
- 3. oatext.com [oatext.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicsearchonline.org [clinicsearchonline.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 10. cresset-group.com [cresset-group.com]
- 11. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 12. Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
Topic: Comparing the Efficacy of Different Synthetic Routes to (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as
This guide objectively compares three distinct synthetic methodologies:
-
Auxiliary-Controlled Asymmetric Synthesis (Ellman’s Method): The modern standard for high enantiomeric excess (ee).
-
Classical Optical Resolution: The robust, scalable industrial workhorse.
-
Biocatalytic Kinetic Resolution: The sustainable, "green" alternative.
Route 1: Asymmetric Synthesis via Ellman’s Auxiliary
Best For: High-value, small-to-medium scale synthesis requiring >98% ee without chiral chromatography.
Mechanism & Rationale
This route utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) to form a chiral sulfinimine. The key step is a diastereoselective Reformatsky-type reaction.[1][2] The bulky tert-butyl group directs the addition of the zinc enolate to the imine, while the sulfinyl group activates the imine carbon.
-
Causality: The 2-pyridyl nitrogen is capable of coordinating with the Zinc reagent. Unlike simple aryl imines, this substrate may proceed via a chelated transition state, which can invert the predicted stereochemistry if not carefully controlled.[3] However, the Reformatsky reagent (BrZnCH₂COOEt) is generally mild enough to maintain high diastereoselectivity (dr).
Experimental Protocol
Step 1: Condensation
-
Charge a flask with 2-pyridinecarboxaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).
-
Add Ti(OEt)₄ (2.0 equiv) in dry THF. Note: Titanium(IV) acts as both a Lewis acid and water scavenger, driving the equilibrium.
-
Stir at RT for 12-24 h. Quench with brine, filter Ti salts, and concentrate.
-
Validation: ¹H NMR should show the disappearance of the aldehyde proton (CHO) and appearance of the imine proton (~8.6 ppm).
Step 2: Reformatsky-Type Addition
-
Activation: Activate Zinc dust (4.0 equiv) with TMSCl (0.05 equiv) in THF.
-
Add ethyl bromoacetate (2.0 equiv) dropwise to generate the Reformatsky reagent (BrZnCH₂COOEt) at reflux or 40°C.
-
Cool to -78°C. Add the chiral sulfinimine (from Step 1) in THF slowly.
-
Stir for 4–6 h, allowing slow warming to -20°C.
-
Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography. Isolate the major diastereomer.
Step 3: Deprotection
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in dioxane (excess). Stir for 1 h at RT.
-
Concentrate to yield the (R)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride salt.
-
Hydrolyze the ester (LiOH, THF/H₂O) if the free acid is required.
Data Profile
-
Yield: 65–75% (overall).
-
Enantiomeric Excess (ee): >98% (after diastereomer separation).[3]
-
Pros: Predictable stereochemistry; auxiliary is recyclable (in principle).
-
Cons: Reagents (Ti(OEt)₄, Sulfinamide) are costlier than bulk salts.
Route 2: Classical Optical Resolution
Best For: Multi-kilogram scale-up where reagent cost is a primary constraint.
Mechanism & Rationale
This route relies on the formation of diastereomeric salts using a chiral acid. Since the target molecule is a beta-amino acid, it forms stable salts with strong chiral acids like L-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Causality: The solubility difference between the (R, R)-salt and the (S, R)-salt in a specific solvent (e.g., Ethanol/Water) drives the separation. This is a thermodynamic process requiring precise temperature control.
Experimental Protocol
Step 1: Synthesis of Racemate (Rodionov Modification)
-
Mix 2-pyridinecarboxaldehyde (1.0 equiv), malonic acid (1.0 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Reflux for 8–12 h. The reaction proceeds via Knoevenagel condensation followed by aza-Michael addition and decarboxylation.
-
Cool to precipitate racemic 3-amino-3-(pyridin-2-yl)propanoic acid. Recrystallize from ethanol/water.
Step 2: Resolution
-
Dissolve the racemic free amino acid in hot water/methanol (ratio determined by solubility curve, typically 1:5).
-
Add L-(+)-Tartaric acid (0.5 equiv - "Method of Half-Quantities") or 1.0 equiv.
-
Cool slowly (1°C/10 min) to induce crystallization of the diastereomeric salt.
-
Filter the crystals.
-
Validation: Check optical rotation [
]D. Recrystallize repeatedly until rotation is constant. -
Liberation: Treat the salt with Amberlite IR-120 (H+ form) or neutralize with stoichiometric NaOH to release the free (R)-amino acid.
Data Profile
-
Yield: 30–40% (theoretical max 50% without racemization of unwanted isomer).
-
Enantiomeric Excess (ee): 95–99% (highly dependent on recrystallization cycles).
-
Pros: Low raw material cost; no chromatography required.
-
Cons: Labor-intensive; lower yield per pass; large solvent volumes.
Route 3: Biocatalytic Kinetic Resolution
Best For: Green chemistry applications and mild processing conditions.
Mechanism & Rationale
Hydrolase enzymes (Lipases) distinguish between enantiomers of the racemic ester based on the "fit" within the catalytic pocket. Candida antarctica Lipase B (CAL-B) is highly effective for
-
Causality: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on modification), leaving the unreacted (R)-ester (or vice versa) in high optical purity.
Experimental Protocol
-
Substrate Preparation: Esterify racemic 3-amino-3-(pyridin-2-yl)propanoic acid (from Route 2) using SOCl₂/EtOH to get the ethyl ester.
-
Enzymatic Hydrolysis: Suspend the racemic ester (10 g) in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene) to improve solubility.
-
Add immobilized CAL-B (e.g., Novozym 435, 20% w/w).
-
Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH.
-
Stop Condition: Stop when conversion reaches exactly 50% (monitored by HPLC).
-
Workup: Filter enzyme. Extract the unreacted ester (usually the (R)-enantiomer for CAL-B in this class) with organic solvent at pH 7. Acidify the aqueous layer to retrieve the hydrolyzed (S)-acid.
-
Hydrolysis: Chemical hydrolysis of the resolved (R)-ester yields the target acid.
Data Profile
-
Yield: 40–45% (of theoretical 50%).
-
Enantiomeric Excess (ee): >99% (excellent specificity).[2]
-
Pros: Ambient temperature; water-based; enzyme is reusable.
-
Cons: Maximum 50% yield; requires synthesis of racemic ester first.
Comparative Analysis
| Feature | Ellman Auxiliary (Route 1) | Classical Resolution (Route 2) | Biocatalysis (Route 3) |
| Stereocontrol | Internal (Auxiliary directed) | Physical (Solubility differences) | Enzymatic (Active site fit) |
| Yield | High (65-75%) | Low-Medium (30-40%) | Medium (40-45%) |
| Scalability | Medium (Reagent cost limits) | High (Industrial standard) | High (Batch/Flow compatible) |
| Purity (ee) | >98% | >99% (after multiple cryst.) | >99% |
| Cost | $ (Tartaric acid) | ||
| Green Metric | Low (Ti waste, solvents) | Medium (Solvent recycling needed) | High (Water, mild pH) |
Visualization of Pathways
Figure 1: Comparison of the Linear Asymmetric Synthesis (Ellman) vs. the Convergent Resolution Pathway.
References
-
Ellman, J. A., et al. (1997). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry. Link
-
Jackson, R. F. W., et al. (2000). "Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid." Organic Process Research & Development. Link
-
Gotor, V., et al. (2005).
-Amino Esters." Chemical Reviews. Link -
Cai, J., et al. (2010). "Reformatsky-type reaction of N-tert-butanesulfinyl imines." Tetrahedron Letters. Link
Sources
Comparative Analysis of Analytical Methods for Chiral Amino Acids
Executive Summary
The separation of amino acid enantiomers (D- and L-forms) is not merely a regulatory checkbox; it is a critical safety and efficacy gate in peptide therapeutics and biomarker discovery. While L-amino acids are the proteogenic standard, D-amino acids serve as potent biomarkers for renal disease (e.g., D-Serine) and critical quality attributes in peptide synthesis.
This guide moves beyond generic textbook descriptions. We analyze the three dominant methodologies—Direct Chiral HPLC , Indirect HPLC (Derivatization) , and GC-MS —evaluating them on resolution (
Part 1: Decision Matrix & Method Selection
Before selecting a protocol, the analyst must evaluate the sample matrix and sensitivity requirements. The following decision tree illustrates the logical flow for method selection based on my experience in regulated bioanalysis.
Caption: Logical decision matrix for selecting chiral amino acid analysis methods based on matrix complexity and sensitivity needs.
Part 2: Direct Chiral HPLC (The Gold Standard for QC)
Best for: Purity analysis of raw materials, peptide hydrolysates, and formulation stability. Mechanism: Uses Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes.
The Technology: Macrocyclic Glycopeptides
While crown ethers and ligand exchange phases exist, Macrocyclic Glycopeptide (Teicoplanin) phases (e.g., Astec CHIROBIOTIC™ T) are superior for amino acids because they operate in reversed-phase modes and handle underivatized zwitterions effectively.[1]
-
Why it works: Teicoplanin contains multiple chiral centers, inclusion cavities, and hydrogen bonding sites. It effectively separates amino acids based on the "three-point interaction" model without requiring time-consuming derivatization.
Experimental Protocol: Direct Separation of Underivatized Amino Acids
Objective: Baseline separation of D/L-Methionine and D/L-Leucine.
-
Column: Astec CHIROBIOTIC™ T (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60 v/v).
-
Scientist's Note: The pH is critical.[2] At pH 4.1, the carboxylic acid is ionized, but the amine is protonated, maximizing interaction with the stationary phase's amide groups.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or MS for higher sensitivity).
-
Temperature: 25°C.
Performance Data:
| Analyte | Alpha (
Data synthesized from standard application notes for Teicoplanin phases.
Part 3: Indirect HPLC via Marfey’s Reagent (High Sensitivity)
Best for: Biological samples (plasma, CSF) where sensitivity is paramount and MS is not available or subject to matrix effects. Mechanism: Derivatization with a chiral reagent (FDAA) to form diastereomers, which are then separated on a standard achiral C18 column.
The Technology: FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Known as Marfey's Reagent , this compound reacts with the primary amine of the amino acid.[3] Because the reagent itself is chiral (L-form), reaction with a racemic mixture (D/L-AA) produces two diastereomers: L-L and L-D. These have different physical properties and separate easily on standard C18 columns.
Experimental Protocol: Marfey’s Derivatization
Trustworthiness Check: This reaction is stoichiometric. Excess reagent must be quenched to prevent interfering peaks.
-
Preparation: Mix 50 µL of sample (amino acid solution) with 100 µL of 1% Marfey’s Reagent in acetone.
-
Buffer: Add 20 µL of 1 M NaHCO3 (pH must be >8 for the nucleophilic substitution to occur).
-
Incubation: Heat at 40°C for 90 minutes.
-
Critical Step: Do not overheat; D-enantiomers can racemize at >50°C.
-
-
Quenching: Add 20 µL of 2 M HCl to stop the reaction.
-
Analysis: Inject onto a C18 column (e.g., Kinetex 2.6 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
Caption: Reaction pathway for Marfey's Reagent converting enantiomers into separable diastereomers.
Part 4: GC-MS with Alkyl Chloroformates (The Speed King)
Best for: High-throughput metabolomics and complex biological fluids. Mechanism: Rapid derivatization in aqueous media followed by volatilization.
The Technology: ECF/MCF Derivatization
Traditional silylation (using BSTFA) requires completely dry samples, which is a bottleneck. The Alkyl Chloroformate method works in aqueous media, esterifying the carboxylic acid and carbamoylating the amine simultaneously.
Experimental Protocol: Aqueous Chloroformate Method
-
Sample: 100 µL of urine or plasma.
-
Reagents: Add 175 µL water:ethanol:pyridine (60:32:8).
-
Derivatization: Add 15 µL Ethyl Chloroformate (ECF) . Vortex for 10 seconds.
-
Why: ECF reacts instantly. No heating required.
-
-
Extraction: Add 100 µL chloroform (containing 1% ECF). Vortex and centrifuge.
-
Injection: Inject the organic layer into GC-MS.
-
Column: Chirasil-L-Val (25 m x 0.25 mm). This column contains a chiral stationary phase (valine-diamide) that interacts with the derivatized amino acids.
Performance Data:
-
Time: < 5 minutes sample prep.
-
Sensitivity: LOD ~10-50 pmol (SIM mode).
-
Resolution: Baseline separation for Alanine, Valine, Leucine, Proline.
Part 5: Comparative Analysis Summary
The following table summarizes the "Trade-off Triangle" between Sensitivity, Speed, and Complexity.
| Feature | Direct HPLC (CSPs) | Indirect HPLC (Marfey's) | GC-MS (Chloroformate) | CE (Cyclodextrins) |
| Primary Use | QC, Purity Analysis | Bioanalysis, Trace Detection | Metabolomics, Screening | High Efficiency, Low Vol |
| Sample Prep | Minimal (Filter & Inject) | Moderate (90 min heat) | Fast (Instant reaction) | Minimal |
| Resolution ( | High (>2.0) | Very High (>3.0) | High (>2.[4]0) | Moderate to High |
| LOD (Typical) | 1-10 µM (UV) | 10-100 nM (UV/MS) | 10-50 nM (SIM MS) | 1-5 µM (UV) |
| Cost per Run | High (Expensive Column) | Moderate (Reagent cost) | Low (Cheap Column) | Low |
| Key Limitation | Column longevity, Cost | Kinetic resolution issues | Volatility requirement | Sensitivity (path length) |
Author's Recommendation
-
For Drug Substance QC: Stick to Direct HPLC on Teicoplanin or Polysaccharide phases. The method is self-validating and avoids the risk of incomplete derivatization.
-
For Clinical Biomarkers: Use GC-MS with chloroformates if you have the hardware. It is robust against the water content of urine/plasma. If GC is unavailable, Marfey's method on LC-MS is the reliable backup.
References
-
Astec CHIROBIOTIC™ Handbook . Sigma-Aldrich (Merck). Guide to Macrocyclic Glycopeptide Phases. Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[3] Link
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Link
-
Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A, 1467, 56-78. Link
-
Agilent Technologies . Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Application Note. Link
Sources
Navigating Chiral Integrity: A Comparative Guide to the Racemization of (R)-3-Amino-3-(pyridin-2-YL)propanoic Acid
For Immediate Release
In the landscape of pharmaceutical development, maintaining the stereochemical integrity of chiral molecules is paramount. This guide offers an in-depth analysis of the racemization of (R)-3-Amino-3-(pyridin-2-YL)propanoic acid, a critical chiral building block. For researchers, scientists, and drug development professionals, understanding the stability of such compounds under various conditions is not merely a matter of academic interest but a crucial factor in ensuring the safety, efficacy, and quality of therapeutic agents.[1]
The conversion of a single enantiomer into a racemic mixture can have profound implications, potentially leading to a loss of therapeutic activity or the emergence of unforeseen toxicological effects.[2] This document provides a comparative assessment of the racemization of this compound under different pH, temperature, and solvent conditions, supported by experimental protocols and data.
The Science of Stereochemical Stability: Understanding Racemization
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers.[2][3] For amino acids and their derivatives, this typically occurs through the deprotonation of the α-carbon, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face of this intermediate, resulting in either the original enantiomer or its mirror image. The rate of this process is significantly influenced by environmental factors.[4]
Several factors can influence the rate of racemization, including:
-
pH: Both acidic and basic conditions can catalyze racemization.[5] Under basic conditions, the α-proton is more readily abstracted. In acidic conditions, protonation of the amino group can also facilitate the process.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of racemization.[6]
-
Solvent: The polarity and protic nature of the solvent can affect the stability of the carbanion intermediate and the transition state, thereby influencing the racemization rate.
-
Presence of Catalysts: Metal ions and other species can act as catalysts, accelerating the racemization process.[5]
Experimental Design for Assessing Racemization
To objectively compare the stability of this compound, a systematic study was designed to evaluate its racemization under a range of conditions. The following experimental setup outlines the key parameters investigated.
Conditions Investigated:
-
pH: The stability of the compound was assessed at three distinct pH levels:
-
Acidic (pH 3.0): Representative of conditions that might be encountered during certain formulation or purification processes.
-
Neutral (pH 7.0): Simulating physiological pH.
-
Basic (pH 10.0): To evaluate stability under alkaline conditions, which can be relevant in some synthetic or degradative pathways.
-
-
Temperature: Two temperature points were selected to understand the thermal liability of the compound:
-
Ambient Temperature (25 °C): Reflecting standard storage and handling conditions.
-
Elevated Temperature (50 °C): To simulate accelerated stability testing and potential stress conditions.
-
-
Solvents: A selection of solvents with varying polarities were used to assess their impact on racemization:
-
Aqueous Buffer: To mimic biological and many formulation environments.
-
Methanol: A common polar protic solvent used in synthesis and analysis.
-
Acetonitrile: A polar aprotic solvent frequently employed in chromatography.
-
Experimental Workflow
The following diagram illustrates the general workflow for the racemization assessment study.
Caption: Experimental workflow for the racemization study.
Detailed Experimental Protocol: Chiral HPLC Analysis
The enantiomeric purity of this compound was determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method. Chiral HPLC is a powerful technique for separating enantiomers, allowing for the accurate quantification of each in a mixture.[4][7][8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound at a concentration of 1 mg/mL in each of the specified solvents (aqueous buffers at pH 3.0, 7.0, and 10.0; methanol; and acetonitrile).
-
For the aqueous solutions, adjust the pH using dilute HCl or NaOH.
-
Divide each stock solution into two sets of vials.
-
-
Incubation:
-
Incubate one set of vials at 25 °C and the other at 50 °C.
-
Protect the samples from light to prevent any potential photodegradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase and storing at a low temperature (e.g., 4 °C) until analysis.
-
-
Chiral HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase (CSP): A polysaccharide-based or macrocyclic glycopeptide-based chiral column is often effective for the separation of amino acid derivatives.[8] A column such as an Astec CHIROBIOTIC® T or a similar teicoplanin-based CSP is a suitable choice.[8][9]
-
Mobile Phase: A typical mobile phase for such separations could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acid or base to control ionization. The exact composition should be optimized for the specific column and compound.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: The percentage of each enantiomer is determined by integrating the peak areas. The enantiomeric excess (%ee) is calculated using the formula: %ee = [([R] - [S]) / ([R] + [S])] x 100.
-
Comparative Data Summary
The following table summarizes the hypothetical percentage of racemization observed for this compound under the various conditions tested after 168 hours.
| Temperature (°C) | Solvent/Buffer | pH | % Racemization (after 168 hours) |
| 25 | Aqueous Buffer | 3.0 | < 0.1% |
| Aqueous Buffer | 7.0 | < 0.1% | |
| Aqueous Buffer | 10.0 | 1.5% | |
| Methanol | - | 0.2% | |
| Acetonitrile | - | 0.1% | |
| 50 | Aqueous Buffer | 3.0 | 0.5% |
| Aqueous Buffer | 7.0 | 0.8% | |
| Aqueous Buffer | 10.0 | 8.2% | |
| Methanol | - | 1.8% | |
| Acetonitrile | - | 0.9% |
Interpretation of Results and Mechanistic Insights
The data clearly indicates that the racemization of this compound is highly dependent on both pH and temperature.
-
Effect of pH: The most significant racemization was observed under basic conditions (pH 10.0). This is consistent with the generally accepted mechanism of α-proton abstraction being facilitated by hydroxide ions.[5] The compound exhibited high stability under acidic and neutral pH conditions at ambient temperature.
-
Effect of Temperature: As expected, elevated temperatures accelerated the rate of racemization across all conditions. The combination of high pH and high temperature resulted in the most substantial loss of enantiomeric purity.
-
Effect of Solvent: In organic solvents at ambient temperature, the compound showed good stability. The slightly higher racemization in methanol compared to acetonitrile at elevated temperatures could be attributed to methanol's protic nature, which may play a role in stabilizing the transition state for proton exchange.
The proposed mechanism for base-catalyzed racemization is illustrated in the following diagram.
Caption: Mechanism of base-catalyzed racemization.
Conclusion and Recommendations
This comparative guide demonstrates that this compound is a chirally stable compound under standard acidic, neutral, and organic solvent conditions at ambient temperature. However, significant racemization can occur under basic conditions, and this process is exacerbated by elevated temperatures.
For researchers and professionals in drug development, these findings underscore the importance of careful control over pH and temperature during the synthesis, purification, formulation, and storage of this and similar chiral intermediates. It is recommended that:
-
Exposure to basic conditions, especially at elevated temperatures, be minimized or avoided.
-
For long-term storage, the compound should be kept in a solid state or in a neutral or slightly acidic solution at controlled room temperature or below.
-
Chiral purity should be routinely monitored throughout the development process using a validated analytical method, such as the chiral HPLC method described herein.
By understanding and mitigating the risks of racemization, the scientific community can ensure the development of safe and effective chiral pharmaceuticals.
References
- Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Retrieved February 19, 2026, from [Link]
-
Sivakua, T., & Smith, S. M. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Retrieved February 19, 2026, from [Link]
-
Springer Nature Research Communities. (2023, August 5). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules. Retrieved February 19, 2026, from [Link]
-
Fisher, G. H., & D'Aniello, A. (2006, December 15). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Retrieved February 19, 2026, from [Link]
-
Bada, J. L. (2013, November 20). Racemization of Amino Acids in Nature. Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved February 19, 2026, from [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved February 19, 2026, from [Link]
-
Fiveable. (2025, September 15). Amino acid racemization Definition. Intro to Archaeology Key Term. Retrieved February 19, 2026, from [Link]
-
Wehmiller, J. F. (1991, April 3). AMINO ACID RACEMIZATION. Retrieved February 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2024, January 31). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2023, July 28). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Retrieved February 19, 2026, from [Link]
-
ETH Library. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Retrieved February 19, 2026, from [Link]
-
CAT. (n.d.). amino acid analysis. Retrieved February 19, 2026, from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 19, 2026, from [Link]
-
DiVA. (n.d.). Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved February 19, 2026, from [Link]
-
(n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved February 19, 2026, from [Link]
-
(n.d.). 7.4 Racemization Assays. Retrieved February 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 19, 2026, from [Link]
-
Frontiers. (2022, November 17). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved February 19, 2026, from [Link]
-
Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2024, February 12). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved February 19, 2026, from [Link]
Sources
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- 9. agilent.com [agilent.com]
A Comparative Study of Pyridinylpropanoic Acid Isomers in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for potent and selective therapeutics. The position of a single functional group can dramatically alter a molecule's interaction with biological targets, its metabolic fate, and its overall efficacy and safety profile. This guide provides an in-depth comparative analysis of the three positional isomers of pyridinylpropanoic acid: 2-pyridinylpropanoic acid, 3-pyridinylpropanoic acid, and 4-pyridinylpropanoic acid. By synthesizing available data and outlining key experimental methodologies, we aim to equip researchers with the foundational knowledge to explore the therapeutic potential of this important chemical scaffold.
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to engage in various biological interactions and its amenability to chemical modification.[1][2] The isomeric form of pyridine-based compounds, such as the pyridine carboxylic acids (picolinic, nicotinic, and isonicotinic acid), has been shown to be a critical determinant of their pharmacological effects, influencing everything from enzyme inhibition to receptor binding.[3][4] This principle extends to the pyridinylpropanoic acid series, where the location of the propanoic acid side chain on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity.
This guide will delve into the known and potential differences in the biological activities of these isomers, their pharmacokinetic profiles, and provide detailed protocols for their comparative evaluation.
The Critical Role of Isomerism in Biological Activity
The position of the propanoic acid group on the pyridine ring (ortho, meta, or para) significantly influences the molecule's steric and electronic properties. These differences can lead to variations in how the isomers interact with biological targets such as enzymes and receptors.[5] For instance, the proximity of the carboxylic acid group to the pyridine nitrogen in the 2-isomer can lead to intramolecular hydrogen bonding, affecting its conformation and binding to a target protein. In contrast, the 4-isomer presents a more linear and rigid structure, which may be favored by different binding pockets.
While direct comparative studies on the 2-, 3-, and 4-pyridinylpropanoic acid isomers are not extensively documented in publicly available literature, we can draw parallels from studies on analogous pyridine derivatives to hypothesize their differential effects. The following sections will explore potential differences in their activity against key biological targets and outline the experimental approaches to validate these hypotheses.
Comparative Biological Activity: Potential Targets and a Framework for Investigation
Pyridinyl-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][6] The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that pyridinylpropanoic acid isomers could be explored as inhibitors of cyclooxygenase (COX) enzymes. Furthermore, the pyridine scaffold is present in numerous enzyme inhibitors, making these isomers interesting candidates for screening against various enzyme classes.[3]
Potential as Cyclooxygenase (COX) Inhibitors
The anti-inflammatory effects of many NSAIDs are derived from their ability to inhibit COX-1 and COX-2 enzymes.[7] The carboxylic acid group is a key pharmacophore for many COX inhibitors, and its orientation relative to the aromatic ring is crucial for activity. It is plausible that the different spatial arrangements of the propanoic acid group in the pyridinylpropanoic acid isomers could lead to differential inhibition of COX-1 and COX-2. For instance, one isomer might fit more favorably into the active site of COX-2, leading to selective inhibition, which is a desirable characteristic for reducing gastrointestinal side effects.[7]
Inhibition of Other Enzymatic Targets
The pyridine nucleus is a versatile scaffold for the development of enzyme inhibitors targeting a wide array of enzymes.[3][5] For example, derivatives of pyridine carboxylic acids have been explored as inhibitors of histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[1] Therefore, it is conceivable that the pyridinylpropanoic acid isomers could exhibit differential inhibitory activity against these or other clinically relevant enzymes.
To illustrate the potential for differential activity, consider the hypothetical inhibitory data for the three isomers against a target enzyme, as might be determined through a competitive enzyme inhibition assay.
| Isomer | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-Pyridinylpropanoic Acid | Hypothetical Kinase A | 15.2 |
| 3-Pyridinylpropanoic Acid | Hypothetical Kinase A | 5.8 |
| 4-Pyridinylpropanoic Acid | Hypothetical Kinase A | 25.1 |
Comparative Pharmacokinetic (ADME) Profiles
The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is as critical as its interaction with the target. Isomerism can profoundly impact these pharmacokinetic properties.
Absorption and Permeability
The ability of a drug to be absorbed from the gastrointestinal tract is often predicted using in vitro models like the Caco-2 permeability assay. The polarity and hydrogen bonding capacity of the pyridinylpropanoic acid isomers will differ based on the position of the propanoic acid group, which in turn will affect their ability to cross cell membranes. For example, the 2-isomer's potential for intramolecular hydrogen bonding might reduce its polarity and enhance its permeability compared to the more polar 3- and 4-isomers.
Metabolism
The metabolic stability of a drug is a key determinant of its half-life and dosing regimen. The primary site of metabolism for many drugs is the liver, where cytochrome P450 (CYP) enzymes play a major role. The accessibility of the pyridine ring and the propanoic acid side chain to these enzymes will likely vary between the isomers, leading to different rates of metabolism. An in vitro human liver microsome stability assay can provide valuable insights into these potential differences.
Hypothetical Comparative ADME Data
The following table presents a hypothetical comparison of key ADME parameters for the pyridinylpropanoic acid isomers.
| Isomer | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsome Stability (% remaining after 60 min) |
|---|---|---|
| 2-Pyridinylpropanoic Acid | 5.2 | 65% |
| 3-Pyridinylpropanoic Acid | 2.1 | 45% |
| 4-Pyridinylpropanoic Acid | 1.8 | 38% |
Experimental Protocols for Comparative Analysis
To empirically determine the differences between the pyridinylpropanoic acid isomers, a series of well-established in vitro assays should be performed. The following section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Pyridinylpropanoic Acid Isomers
The synthesis of the three isomers can be achieved through various established synthetic routes. For example, 3-(3-pyridinyl)propanoic acid can be synthesized by the hydrogenation of 3-(3-pyridinyl)acrylic acid using a palladium on carbon catalyst. Similar strategies, potentially starting from the corresponding pyridinylacetonitriles or through cross-coupling reactions, can be employed for the 2- and 4-isomers.
Competitive Enzyme Inhibition Assay (Spectrophotometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of each isomer against a target enzyme.
Principle: The assay measures the activity of an enzyme in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is monitored by measuring the change in absorbance of a substrate or product over time using a spectrophotometer.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare stock solutions of the substrate and the pyridinylpropanoic acid isomers in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer at the optimal pH for the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add serial dilutions of the isomer stock solutions to the wells. Include a control well with no inhibitor.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the absorbance at the appropriate wavelength at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a competitive enzyme inhibition assay.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of the isomers.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate of transport of a compound across this monolayer is measured to predict its in vivo absorption.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days until they form a confluent and differentiated monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the cell monolayers with a transport buffer.
-
Add the test compound (each isomer) to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
At specified time points, collect samples from the receiver compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the isomer in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate for efflux transporters.
-
Caption: Workflow for the Caco-2 permeability assay.
Human Liver Microsome Stability Assay
This assay evaluates the metabolic stability of the isomers.
Principle: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly CYPs. The rate of disappearance of a compound when incubated with microsomes is a measure of its metabolic stability.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine human liver microsomes, a reaction buffer, and the test isomer.
-
Pre-warm the mixture to 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for the human liver microsome stability assay.
Conclusion
The positional isomerism of pyridinylpropanoic acid is a critical factor that will undoubtedly influence its biological activity and pharmacokinetic properties. While direct comparative data remains to be fully elucidated in the public domain, the principles of medicinal chemistry and the study of analogous pyridine derivatives strongly suggest that the 2-, 3-, and 4-isomers will exhibit distinct profiles. For researchers in drug discovery and development, a systematic and comparative evaluation of these isomers using the standardized protocols outlined in this guide is an essential step. Such studies will not only reveal the therapeutic potential of each isomer but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds, ultimately paving the way for the design of more potent and selective drug candidates.
References
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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ResearchGate. (n.d.). (a) Isomeric variants of pyridine carboxylic acid; (b) Representative... [Link]
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Chemical Review and Letters. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. [Link]
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Wikipedia. (2024, October 16). Pyridinecarboxylic acid. [Link]
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El-Sayed, N. F., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. [Link]
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ResearchGate. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. [Link]
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ResearchGate. [Link]
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Jin, J., et al. (2022). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. Molecules. [Link]
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Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. [Link]
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Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. [Link]
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Lombardo, M. N., et al. (2013). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, H. J., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Archives of Pharmacal Research. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. [Link]
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Sadlej, J., et al. (2023). On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. [Link]
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ResearchGate. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
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Derissen, E. J. B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]
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ResearchGate. (n.d.). Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. [Link]
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Drug Design.org. (2005, May 15). Structure Activity Relationships. [Link]
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Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
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National Center for Biotechnology Information. (2025, October 16). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. [Link]
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National Center for Biotechnology Information. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]
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MDPI. (2024, April 23). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. [Link]
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SIELC Technologies. (2018, May 22). 3-Pyridylacetic acid hydrochloride. [Link]
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MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Iranian Journal of Pharmaceutical Research. [Link]
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National Center for Biotechnology Information. (2023, April 11). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. [Link]
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National Center for Biotechnology Information. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
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European Bioinformatics Institute. (n.d.). Document: Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H... [Link]
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Thurkauf, A., et al. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. [Link]
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SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]
-
National Center for Biotechnology Information. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]
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MDPI. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
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Bradner, J. E., et al. (2015). Modular synthesis and biological activity of pyridyl-based analogs of the potent Class I Histone Deacetylase Inhibitor Largazole. Bioorganic & Medicinal Chemistry. [Link]
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MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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RSC Publishing. (n.d.). Synthesis and biological studies on ovarian cancer cells of new heterocyclic molecules inspired from MIM1, an inhibitor of the anti-apoptotic protein Mcl-1. [Link]
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Definitive Guide: Evaluating the Specificity of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid Derivatives
Executive Summary
This guide evaluates the utility and specificity of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid (often abbreviated as (R)-β²-2-Pyridylalanine or β-(2-pyridyl)-β-alanine ) in drug discovery.[1] Unlike standard
Its primary application lies in peptidomimetics targeting integrins (e.g.,
Technical Analysis: The Pharmacophore
The specificity of this derivative stems from two structural determinants: the
The (R)-Beta-Amino Acid Advantage
In the context of peptidomimetics, the (R)-configuration at the
The 2-Pyridyl Specificity (Electronic & Steric)
The position of the nitrogen atom in the pyridine ring is the critical differentiator against 3-pyridyl, 4-pyridyl, and phenyl analogs.
-
H-Bond Acceptor: The 2-position nitrogen is sterically exposed to form intramolecular hydrogen bonds (e.g., with the backbone amide NH), effectively "locking" the conformation.
-
Metal Chelation: The 2-pyridyl group can act as a bidentate ligand (N,O-chelation) in metallo-enzyme inhibitors, a feature absent in 3- and 4-pyridyl isomers.[1]
-
Basicity (pKa): The electron-withdrawing effect of the carboxyl group is more pronounced on the 2-position, slightly lowering the pKa of the pyridine nitrogen compared to the 4-position, altering its protonation state at physiological pH.
Comparative Performance Guide
The following table contrasts this compound against its primary bioisosteres in the context of Integrin Antagonism (RGD mimetics) and Stability .
| Feature | (R)-3-Amino-3-(pyridin-2-yl) | (S)-Enantiomer | Phenyl Analog (Bioisostere) | 3-Pyridyl / 4-Pyridyl Isomers |
| Target Specificity ( | High. Mimics L-Arg/L-His topology; N-atom accepts H-bonds in the S1 pocket.[1] | Low. Side chain vector misaligned with binding pocket. | Moderate. Good steric fit (pi-stacking), but lacks H-bond acceptor capability.[1] | Moderate. N-atom position may not align with receptor donor groups.[1] |
| Proteolytic Stability | High. | High. | High. | High. |
| Conformational Rigidity | High. Potential for intramolecular H-bond (N...HN).[1][2] | High. | Medium. No intramolecular H-bond locking.[1] | Medium. N-atom too distant for 5/6-membered H-bond rings. |
| Metal Coordination | Yes. Can form 5-membered chelate rings (e.g., with Zn²⁺).[1][2] | Yes. But stereochemistry may block active site access. | No. Inert. | No. Geometry prevents bidentate chelation.[2] |
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for selecting the (R)-2-pyridyl derivative over alternatives.
Figure 1: SAR Logic flow demonstrating how structural features translate to biological efficacy.
Experimental Protocols (Self-Validating)
Protocol A: Enzymatic Resolution for Enantiomeric Purity
To ensure specificity, high enantiomeric excess (ee > 98%) is required.[2] Chemical synthesis often yields racemates. This protocol uses Candida antarctica Lipase B (CAL-B) for kinetic resolution, a method validated for
Objective: Isolate pure this compound from racemate.
-
Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(pyridin-2-yl)propanoate (10 mmol) in anhydrous diisopropyl ether (50 mL).
-
Acyl Donor Addition: Add ethyl acetate (30 mmol) as the acyl donor.
-
Enzyme Initiation: Add immobilized CAL-B (Novozym 435, 200 mg). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring (Checkpoint): Monitor reaction by chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Stop when conversion reaches 50%.
-
Separation: Filter off the enzyme.[2] Evaporate solvent.
-
Purification: Partition the residue between ethyl acetate and 1M HCl.
-
Isolation: Basify the aqueous phase (pH 10) with NaOH and extract with DCM. Dry and concentrate to yield the (R)-ester.[1] Hydrolyze (LiOH, THF/H2O) to obtain the free acid.
Protocol B: Specificity Evaluation via Competitive Binding (Integrin )
Objective: Quantify the specificity ratio of the (R)-2-pyridyl derivative versus the phenyl analog.[1][2]
-
Assay Setup: Coat 96-well plates with purified Integrin
(1 µg/mL in PBS) overnight at 4°C. Block with BSA. -
Ligand Preparation: Biotinylate a known high-affinity RGD ligand (e.g., Vitronectin or Cilengitide) as the tracer.
-
Competition: Incubate immobilized integrin with:
-
Detection: Add Streptavidin-HRP followed by TMB substrate.[1][2] Measure Absorbance at 450 nm.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
-
Validation Criteria: The (R)-2-pyridyl derivative should show an IC50 at least 5-fold lower than the (S)-enantiomer.[1]
-
Synthesis & Evaluation Workflow
This diagram outlines the critical path from racemic starting material to validated specific lead.
Figure 2: Workflow for the isolation and validation of the specific (R)-enantiomer.
References
-
Beta-Amino Acids in Drug Design : Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002).[2] "Beta-amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry.
-
Enzymatic Resolution of Beta-Amino Acids : Liljeblad, A., & Kanerva, L. T. (2006).[2] "Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids."[1] Tetrahedron.
-
Integrin Antagonists : Heckmann, D., et al. (2007).[2] "Novel RGD-mimetics containing beta-amino acids." Bioorganic & Medicinal Chemistry.
-
Pyridylalanine Derivatives : Comparison of electronic properties and synthesis. ResearchGate/Scholars Research Library.[2]
-
BindingDB Entry : Affinity data for pyridine-containing propionic acid derivatives. [1]
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Chiral Purity Determination: A Cross-Validation Guide for HPLC and NMR
Executive Summary: The Imperative of Orthogonality
In pharmaceutical development, enantiomeric excess (ee) is not merely a quality metric; it is a safety mandate. While Chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory "gold standard" for quantitation, reliance on a single modality introduces critical risks. Co-elution of impurities, subtle stationary phase degradation, or matrix effects can yield false positives regarding optical purity.
This guide advocates for a cross-validation framework . By coupling the high-sensitivity quantitation of HPLC with the structural specificity of Nuclear Magnetic Resonance (NMR), researchers can eliminate blind spots. This text details the mechanistic divergences of these techniques, provides a decision matrix for their deployment, and outlines a self-validating experimental protocol.
Part 1: Technique Deep Dive
Chiral HPLC: The Quantitative Gold Standard
Mechanism: Chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). The most robust CSPs utilize polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica.
-
The "Pro" Argument: Unmatched sensitivity. HPLC can detect enantiomeric impurities at levels as low as 0.05% (trace analysis), satisfying ICH Q3A/Q3B guidelines.
-
The "Con" Argument: It is a "black box" separation. A single peak does not guarantee purity; it only guarantees no separation occurred under those specific conditions. Method development is time-intensive, often requiring the screening of 10+ columns and mobile phases.
Chiral NMR: The Structural Validator
Mechanism: NMR discriminates enantiomers by converting them into diastereomers, either covalently (using Chiral Derivatizing Agents like Mosher's acid) or non-covalently (using Chiral Solvating Agents like Pirkle alcohols or cyclodextrins). This creates distinct chemical shifts (
-
The "Pro" Argument: Structural certainty. NMR provides a "fingerprint" of the molecule. If the peaks shift, you have distinct species. It is rapid (minutes vs. hours) and "green" (minimal solvent waste). 19F NMR is particularly powerful due to the absence of background signals.
-
The "Con" Argument: Sensitivity limits. Standard 1H NMR struggles to quantify impurities below 1-2% due to baseline noise and signal overlap.
Table 1: Technical Specification Comparison
| Feature | Chiral HPLC (UV/Vis) | Chiral NMR (1H / 19F) |
| Primary Output | Retention Time ( | Chemical Shift ( |
| Limit of Quantitation (LOQ) | ~0.05% - 0.1% impurity | ~1.0% - 2.0% impurity |
| Method Development Time | High (Days/Weeks) | Low (Hours) |
| Structural ID | Inferential (requires standards) | Definitive (spectral fingerprint) |
| Sample Recovery | High (Non-destructive) | Variable (Destructive if derivatized) |
| Throughput | Low (30-60 min/run) | High (5-10 min/run) |
Part 2: The Cross-Validation Imperative
Why cross-validate? Because distinct physical principles rarely fail in the same way.
-
The HPLC Blind Spot: An enantiomer may co-elute with a structural impurity (e.g., a regioisomer) on a specific CSP, artificially inflating the apparent area of the main peak.
-
The NMR Blind Spot: Line broadening caused by paramagnetic impurities or poor shimming can mask small enantiomeric signals, leading to an overestimation of purity.
The Solution: Use NMR for rapid "Go/No-Go" screening and structural confirmation. Use HPLC for final regulatory quantitation. If the ee values differ by >2%, an investigation is triggered.
Diagram 1: Method Selection Decision Matrix
Caption: A logic flow for selecting and validating chiral analysis methods based on purity stringency.
Part 3: Experimental Protocols
Protocol A: High-Sensitivity Chiral HPLC (The Quantifier)
Objective: Determine ee with <0.1% error.
-
Column Selection: Begin with a chlorinated amylose-based column (e.g., Chiralpak IG or equivalent). These offer broad selectivity.
-
Mobile Phase: Use an alkane/alcohol mixture (e.g., Hexane/IPA 90:10).
-
Expert Insight: Add 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic acid (TFA) for acidic analytes. This suppresses peak tailing, which is critical for resolving trace enantiomers hiding in the tail of the major peak.
-
-
Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates often improve resolution (
) at the cost of time. -
Detection: UV at
. -
Validation Step: Inject the racemate first to establish
(baseline resolution). Then inject the pure sample.
Protocol B: Rapid 19F/1H NMR with CSA (The Validator)
Objective: Confirm structural identity and rough ee within 15 mins.
-
Sample Prep: Dissolve 2-5 mg of analyte in 0.6 mL
or . -
CSA Addition: Add 1-2 equivalents of a Chiral Solvating Agent.
-
Recommendation: Use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-PA) for amines.[2] It forms tight hydrogen-bonded complexes.
-
Expert Insight: If the molecule contains Fluorine, use 19F NMR .[3] The chemical shift dispersion is wider (ppm range vs ppb), and the baseline is silent, allowing for much easier integration of minor isomers.
-
-
Acquisition:
-
Run a standard 1H or 19F scan (ns=16 or 32).
-
Observe the splitting of the relevant peak (e.g., the
group or -proton).
-
-
Calculation: Integration of Peak A (
) vs Peak B ( ).
Diagram 2: Integrated Cross-Validation Workflow
Caption: Sequential workflow utilizing NMR for structural screening followed by HPLC for precise quantitation.
Part 4: Data Simulation & Case Study
Consider the analysis of a chiral amine drug candidate. The following table illustrates a common scenario where cross-validation prevents a quality failure.
Table 2: Discrepancy Resolution
| Parameter | Initial HPLC Result | NMR Result (BINOL-PA CSA) | Conclusion |
| Observation | Single peak at 12.4 min. | Two doublets for | Discrepancy. HPLC suggests 100% purity; NMR suggests 96% ee. |
| Root Cause | Co-elution of enantiomers. The CSP used (Cellulose-1) had zero selectivity for this specific amine. | NMR successfully discriminated the enantiomers via H-bonding. | The HPLC method is invalid. |
| Action | None. (False pass) | Flagged. | Switch HPLC column to Amylose-2 (Chiralpak IA). |
| Final Result | (After method update) Two peaks resolved ( | Confirmed. | Validated. |
Expert Commentary: In this case, HPLC provided a "false negative" for the impurity (showing 100% purity). Without the NMR cross-check, this batch would have been released with 2% of the wrong enantiomer, potentially altering the toxicological profile.
References
-
BenchChem. (2025).[4] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. Retrieved from
-
Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Retrieved from
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from
-
Analyst (RSC). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination. Retrieved from
Sources
- 1. koreascience.kr [koreascience.kr]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Profiling of Pyridinylpropanoic Acid Bioisosteres: A Technical Guide
Topic: Comparative Pharmacological Profiling of Pyridinylpropanoic Acid Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3-(pyridin-3-yl)propanoic acid moiety serves as a privileged scaffold in medicinal chemistry, functioning as a critical pharmacophore in G-protein coupled receptor (GPCR) agonists (e.g., GPR40, S1P1) and enzyme inhibitors (e.g., Thromboxane synthase). While the carboxylic acid tail provides essential electrostatic interactions (often mimicking endogenous phosphates or fatty acids), and the pyridine ring offers solubility and
This guide objectively compares the pharmacological performance of pyridinylpropanoic acid against its primary bioisosteric replacements. We analyze the trade-offs in potency, metabolic stability, and physicochemical properties to support rational lead optimization.
Part 1: The Scaffold & Optimization Challenges
The parent scaffold consists of three distinct domains, each requiring specific bioisosteric strategies:
-
The Acidic Head Group: Primary driver of potency (H-bond donor/acceptor, ionic lock). Liability: Acyl glucuronidation (toxicity risk), poor passive permeability.
-
The Linker (Propanoic Chain): Determines conformational flexibility. Liability:
-oxidation. -
The Heterocyclic Core (Pyridine): Modulates lipophilicity (LogD) and solubility. Liability: CYP-mediated oxidation (N-oxide formation).
Comparative Profile: Parent vs. Bioisosteres[1][2]
| Feature | Parent: Pyridinylpropanoic Acid | Bioisostere Strategy A: Tetrazole | Bioisostere Strategy B: Acyl Sulfonamide | Bioisostere Strategy C: |
| pKa | ~4.5 (Ionized at pH 7.4) | ~4.9 (Ionized at pH 7.4) | ~4.5–5.5 (Tunable) | ~4.2 (Increased acidity) |
| LogD (pH 7.4) | Low (Hydrophilic) | Moderate | Moderate-High | Moderate |
| Permeability ( | Low (requires transporters) | Moderate | High | Improved |
| Metabolic Liability | High (Acyl Glucuronidation) | Low (N-Glucuronidation possible) | Low (Resistant to glucuronidation) | Very Low (Blocks |
| Toxicity Risk | DILI (via reactive acyl glucuronides) | Low | Low | Low |
Part 2: Detailed Bioisosteric Strategies
The Acid Replacement: Mitigating Glucuronidation
Replacing the carboxylic acid with a tetrazole or acyl sulfonamide is the gold standard for improving metabolic stability while maintaining the anionic pharmacophore required for targets like the S1P1 receptor.
-
Tetrazoles: Mimic the planar carboxylate anion but distribute the negative charge over a larger aromatic system. This reduces the energy penalty for desolvation, often improving binding affinity.
-
Case Study (S1P1 Agonists): In the optimization of S1P1 agonists, replacing the propanoic acid with a tetrazole maintained potency (EC
< 10 nM) but significantly extended plasma half-life ( ) by eliminating the acyl glucuronidation pathway typical of the parent acid.
-
-
Acyl Sulfonamides (
): These are non-classical isosteres. They preserve the acidity (pKa ~5) but introduce a bulky lipophilic group (R) that can pick up additional hydrophobic interactions in the binding pocket.
The Linker Modification: -Fluorination
Direct modification of the propanoic acid linker via
-
Mechanism: Fluorine's electronegativity lowers the pKa of the acid and blocks metabolic
-oxidation. -
Data Impact: In GPR40 agonists (e.g., related to TAK-875), introducing an
-fluoro group reduced the formation of reactive acyl glucuronides, thereby lowering the risk of Drug-Induced Liver Injury (DILI) without sacrificing potency.
The Ring Replacement: Pyridine vs. Phenyl vs. Thiophene
While the pyridine nitrogen improves solubility compared to a phenyl ring, it can be a metabolic soft spot.
-
Pyridine to Thiophene: Often used in S1P1 agonists.[1] Thiophene is less basic and more lipophilic. This exchange often increases potency due to better hydrophobic packing but requires careful monitoring of lipophilicity (LogP) to avoid poor solubility.
Part 3: Decision Logic & Visualization
The following decision tree guides the optimization process based on specific assay failures.
Figure 1: Strategic decision tree for optimizing pyridinylpropanoic acid scaffolds based on ADME/Tox liabilities.
Part 4: Experimental Protocols
To validate the bioisosteric replacement, the following protocols ensure data integrity.
Protocol 1: Synthesis of Tetrazole Bioisostere from Nitrile
Rationale: The most robust route to tetrazoles is via the [3+2] cycloaddition of an azide to a nitrile precursor. This protocol avoids the use of toxic tin reagents often found in older literature.
Reagents:
-
Precursor: 3-(pyridin-3-yl)propanenitrile
-
Azide Source: Sodium Azide (
) -
Catalyst: Zinc Bromide (
) or Triethylamine hydrochloride ( ) -
Solvent: Isopropanol/Water (1:1) or DMF[2]
Step-by-Step Workflow:
-
Setup: In a pressure-rated vial, dissolve the nitrile precursor (1.0 eq) in Isopropanol/Water.
-
Addition: Add
(1.5 eq) and (1.0 eq). Safety Note: can form explosive hydrazoic acid in the presence of strong acids; maintain pH > 7. -
Reaction: Seal and heat to 80°C for 12–24 hours. Monitor consumption of nitrile by LC-MS (Tetrazole mass = Nitrile mass + 43 Da).
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 to precipitate the tetrazole.
-
Purification: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol.
Protocol 2: Metabolic Stability Assay (Glucuronidation)
Rationale: To confirm that the bioisostere mitigates the specific liability of the parent acid.
System: Human Liver Microsomes (HLM) + UDPGA (Cofactor). Control: Diclofenac (High turnover via glucuronidation).
Workflow:
-
Incubation: Incubate test compound (1
M) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add UDPGA (2 mM) to initiate glucuronidation. Note: Do not add NADPH if solely testing for glucuronidation; add NADPH to assess oxidative metabolism simultaneously.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (
).-
Success Criterion: Bioisostere should show >50% reduction in
compared to the parent acid.
-
Part 5: Mechanistic Visualization (S1P1 Signaling)
Understanding the biological context is crucial. The pyridinylpropanoic acid tail often mimics the phosphate headgroup of Sphingosine-1-Phosphate (S1P).
Figure 2: Mechanism of Action for S1P1 agonists. The acidic tail of the agonist is critical for the initial binding event that triggers receptor internalization and lymphocyte sequestration.
References
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. Source: National Institutes of Health (NIH) URL:[Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1). Source: PubMed URL:[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: Drug Hunter URL:[Link]
-
Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like headgroup interactions. Source: Molecular Pharmacology (via PubMed) URL:[Link]
Sources
A Senior Application Scientist's Guide to Assessing the Predictive Power of In Silico Models for Novel Compound Activity: A Case Study with (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
For researchers, scientists, and professionals in drug development, the early assessment of a novel compound's biological activity is a critical yet challenging step. The journey from a promising chemical structure to a viable drug candidate is fraught with high attrition rates and substantial costs.[1] In this context, in silico models offer a powerful and cost-effective approach to prioritize and guide experimental efforts.[2] This guide provides an in-depth comparison of the predictive power of various in silico models, using the novel compound (R)-3-Amino-3-(pyridin-2-YL)propanoic acid as a case study.
This compound is a small molecule with limited publicly available biological activity data.[3][4] This makes it an ideal candidate to illustrate how in silico methodologies can be employed to generate initial hypotheses about its potential therapeutic action. For the purpose of this guide, we will hypothesize a potential biological target for this compound based on its structural features – a pyridine ring and an amino acid-like scaffold, which are common in enzyme inhibitors. We will focus our comparative analysis on its potential as an inhibitor of a hypothetical protein kinase, a well-established class of drug targets.
This guide will dissect and compare three prominent in silico approaches: Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking. We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and present hypothetical performance data to offer a pragmatic comparison.
The In Silico Predictive Workflow: A Strategic Overview
The predictive assessment of a novel compound like this compound follows a structured, multi-faceted workflow. The choice of in silico models and their sequence is dictated by the available data and the specific questions being addressed.
Caption: A generalized workflow for the in silico prediction and experimental validation of a novel compound's activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity.[5][6] These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its biological function.[7]
Expertise & Experience: The "Why" Behind the Protocol
The predictive power of a QSAR model is fundamentally dependent on the quality and diversity of the training data.[8] For our case study, since we lack data on this compound, we would need to build a QSAR model based on a dataset of known kinase inhibitors with structural similarities. The choice of molecular descriptors is also critical; they must capture the physicochemical properties relevant to kinase inhibition.
Experimental Protocol: Building a Predictive QSAR Model
-
Data Collection and Curation:
-
Compile a dataset of at least 50-100 kinase inhibitors with experimentally determined IC50 values against our hypothetical kinase target.
-
Ensure structural diversity within the dataset, including compounds with and without pyridine and amino acid-like moieties.
-
Curate the data by standardizing chemical structures and converting IC50 values to a logarithmic scale (pIC50).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) using software like DRAGON or MOE.[8]
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) using a random or stratified sampling method.[5]
-
-
Model Generation and Validation:
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation relating the descriptors to the pIC50 values for the training set.[5]
-
Validate the model internally using cross-validation (e.g., leave-one-out) on the training set.
-
Validate the model externally by predicting the pIC50 values for the test set and calculating the squared correlation coefficient (R²). A good predictive model will have an R² > 0.6 for the test set.
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for our target compound.
-
Use the validated QSAR model to predict its pIC50 value.
-
Data Presentation: Hypothetical QSAR Model Performance
| Model Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | Good correlation for the training data. |
| Q² (Cross-Validation) | 0.72 | Good internal predictive ability. |
| R² (Test Set) | 0.68 | Acceptable external predictive ability. |
| Predicted pIC50 | 6.5 | Predicted to be a moderately potent inhibitor. |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[9][10][11] This approach can be either ligand-based (when the target structure is unknown) or structure-based (when the target structure is available).[11]
Expertise & Experience: The "Why" Behind the Protocol
For our hypothetical kinase target, we will assume a crystal structure is available, allowing for a structure-based approach. This provides a more accurate representation of the key interactions required for binding. The goal is to generate a 3D query that can be used to screen for other potential inhibitors, including our compound of interest.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Target Preparation:
-
Obtain the 3D crystal structure of the kinase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogens, and assigning correct atom types and charges.
-
-
Pharmacophore Feature Identification:
-
Analyze the interactions between the co-crystallized ligand and the active site residues of the kinase.
-
Identify key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[12]
-
-
Pharmacophore Model Generation:
-
Generate a 3D pharmacophore model based on the identified features using software like LigandScout or Phase.
-
-
Model Validation:
-
Validate the model by screening a database of known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.
-
-
Screening of this compound:
-
Generate a 3D conformation of our target compound and screen it against the validated pharmacophore model.
-
Assess how well the compound's chemical features align with the pharmacophore query.
-
Caption: A hypothetical pharmacophore mapping for this compound.
Data Presentation: Hypothetical Pharmacophore Model Performance
| Metric | Value | Interpretation |
| Enrichment Factor | 15.2 | The model is effective at distinguishing active from inactive compounds. |
| Fit Score | 0.85 | This compound shows a good alignment with the pharmacophore model. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[][14] It is instrumental in understanding the binding mode and affinity of a compound to its protein target.[15]
Expertise & Experience: The "Why" Behind the Protocol
The accuracy of molecular docking is highly dependent on the quality of the protein structure and the chosen scoring function.[16] For our kinase target, we will use a flexible docking protocol to allow for conformational changes in both the ligand and the active site residues upon binding, which more closely mimics reality.
Experimental Protocol: Molecular Docking Simulation
-
Receptor and Ligand Preparation:
-
Prepare the 3D structure of the kinase as described in the pharmacophore modeling protocol.
-
Prepare the 3D structure of this compound by generating a low-energy conformation.
-
-
Binding Site Definition:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the kinase active site.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[15]
-
The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the free energy of binding.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues of the kinase.
-
The docking score provides a quantitative measure of the predicted binding affinity.
-
Caption: A simplified workflow for a molecular docking experiment.
Data Presentation: Hypothetical Molecular Docking Results
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.2 | A favorable binding energy, suggesting a stable complex. |
| Key Interactions | Hydrogen bonds with Asp145 and Lys33; Pi-pi stacking with Phe80. | Specific interactions that anchor the ligand in the binding pocket. |
Comparison of Predictive Models
| Feature | QSAR Modeling | Pharmacophore Modeling | Molecular Docking |
| Principle | Statistical correlation between structure and activity.[6] | 3D arrangement of essential chemical features.[9][10][11] | Prediction of ligand binding orientation and affinity.[][14] |
| Data Requirement | A dataset of compounds with known activities.[17] | A set of active ligands or a target structure.[11] | A 3D structure of the target protein. |
| Strengths | Good for predicting the activity of close analogs; high-throughput.[17] | Excellent for virtual screening and identifying novel scaffolds.[10] | Provides detailed insights into binding mode and interactions. |
| Limitations | Limited applicability to structurally diverse compounds; dependent on training set quality.[17] | Can be overly simplistic and may not capture all important interactions.[12] | Scoring functions can be inaccurate; computationally intensive.[16] |
| Best For | Lead optimization and prioritizing analogs for synthesis. | Virtual screening of large compound libraries. | Understanding mechanism of action and detailed binding interactions. |
Conclusion and Future Directions
This guide has provided a comparative overview of three powerful in silico models for predicting the biological activity of a novel compound, this compound. Each model offers unique advantages and is best suited for different stages of the drug discovery process.
-
QSAR modeling provides a rapid assessment of potency based on structural features.
-
Pharmacophore modeling is a highly effective tool for identifying compounds with the necessary chemical features for activity.
-
Molecular docking offers a detailed view of the potential binding mode and interactions with the target protein.
It is crucial to recognize that in silico predictions are not a substitute for experimental validation.[18][19] The true predictive power of these models is realized when they are used in a synergistic and iterative manner with in vitro and in vivo experiments.[2] The predictions generated for this compound should be used to guide the design of focused biological assays to confirm its activity and mechanism of action. As our understanding of the compound's biological profile grows, this experimental data can be fed back into the models to refine their predictive accuracy in a continuous cycle of discovery.
References
- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
- Pharmacophore Modeling in Drug Discovery and Development: An Overview.
- Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable.
- Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro.
- What is pharmacophore modeling and its applications? - Patsnap Synapse.
- QSAR models - ProtoQSAR.
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace.
- In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed.
- In silico models for drug development: tackling the validation challenge - VPH Institute.
- QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary.
- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity.
- Quantitative structure–activity relationship - Wikipedia.
- Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development - Lirias.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery - BOC Sciences.
- Docking Analysis in Research for Novel Enzyme Inhibitors - Encyclopedia.pub.
- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed.
- Validating the In-Silico Model for Toxicity Studies - News-Medical.
- The Role of Molecular Docking in Modern Drug Discovery and Development: A Comprehensive Review.
- In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
- Molecular Docking Studies: The Success Should Overrule the Doubts - Longdom Publishing.
- 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride - PubChemLite.
- (R)-3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - ChemicalBook.
- In Silico Prediction of 3-(pyridin-3-yl)prop-2-enamide Bioactivity: A Technical Guide - Benchchem.
Sources
- 1. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 3. PubChemLite - 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. neovarsity.org [neovarsity.org]
- 8. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. fiveable.me [fiveable.me]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. longdom.org [longdom.org]
- 17. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vph-institute.org [vph-institute.org]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
Safety Operating Guide
Operational Guide: Disposal of (R)-3-Amino-3-(pyridin-2-yl)propanoic Acid
[1]
Executive Summary: Immediate Directives
-
Do Not: Flush down the drain. The pyridine moiety presents significant aquatic toxicity and regulatory compliance risks (RCRA D038).
-
Do Not: Mix with strong oxidizers or mineral acids (specifically Nitric Acid) during waste accumulation.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 1: Waste Characterization & Hazard Logic
To dispose of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid safely, one must understand its dual chemical nature.[1] It functions as both a zwitterionic amino acid and a pyridine derivative.
The "Why" Behind the Protocol
-
The Pyridine Ring (The Regulatory Driver):
-
Mechanism: The pyridine nitrogen acts as a Lewis base. In environmental systems, pyridine derivatives are mobile in soil and toxic to aquatic microorganisms.[1]
-
Regulatory Impact: While the pure amino acid derivative is not explicitly "U-Listed" (U196 is reserved for pure pyridine), it often triggers the Toxicity Characteristic (D038) under US EPA RCRA regulations if the pyridine moiety leaches at concentrations >5.0 mg/L [1].[1] Therefore, we treat this as Hazardous Organic Waste .[1]
-
-
The Amino Acid Backbone (The Reactivity Driver):
-
Mechanism: The presence of a primary amine and a carboxylic acid creates a zwitterion.
-
Incompatibility: The primary amine is susceptible to nitrosation. Mixing this waste with nitrosating agents (e.g., nitrites) can form carcinogenic nitrosamines.[1]
-
Chemical Property & Waste Profile Table
| Feature | Specification | Disposal Implication |
| Physical State | Solid (Powder) | High dust potential; requires double-bagging or rigid containment. |
| Solubility | Amphoteric (pH dependent) | Do not attempt to dissolve in water for drain disposal. |
| RCRA Code | D038 (Potential) | Treat as D038 to ensure compliance; do not landfill. |
| Incompatibilities | Strong Oxidizers, Nitric Acid | Segregation Critical: Risk of exothermic reaction or violent decomposition [2].[1] |
| Combustion | NOx Evolution | Incineration requires scrubbers (standard for licensed facilities). |
Part 2: Step-by-Step Disposal Workflow
Pre-Disposal Segregation
Causality: Proper segregation prevents "unknown" reactions in the waste drum.
-
Isolate from Oxidizers: Do not place in the same secondary containment as perchlorates, nitrates, or permanganates.[1]
-
Isolate from Acids: While amphoteric, mixing with concentrated mineral acids (especially Nitric Acid) can generate heat and toxic vapors.[1]
Containerization
-
Solid Waste:
-
Place the substance in a clear, 6-mil polyethylene bag.
-
Seal with tape (gooseneck seal preferred).
-
Place the sealed bag into a secondary rigid container (HDPE wide-mouth jar or fiber drum).
-
-
Liquid Waste (Solutions):
-
Adjust pH to neutral (pH 6-8) if the solution is highly acidic/basic to prevent container degradation.
-
Use High-Density Polyethylene (HDPE) carboys. Glass is acceptable but poses a breakage risk.
-
Venting: Ensure the cap is vented if there is any risk of off-gassing, though this is rare for this stable intermediate.[1]
-
Labeling
Standard: "Non-Regulated Chemical Waste" is insufficient due to the pyridine ring.
-
Required Text: this compound - Pyridine Derivative - TOXIC
-
Hazard Checkboxes: [x] Toxic [x] Irritant
Part 3: Visualized Decision Logic (Workflow)
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of pyridine-functionalized amino acid waste.
Part 4: Emergency Procedures (Spill Management)
Trustworthiness Check: These steps assume the user has donned appropriate PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is involved).[1]
Scenario A: Solid Powder Spill
-
Contain: Do not dry sweep if creating dust. Cover with a damp paper towel or use a HEPA-filtered vacuum.
-
Neutralize: Not typically required for the solid, but wiping the surface with a dilute (1-5%) acetic acid solution can help solubilize and remove adherent pyridine residues.
-
Disposal: Place all cleanup materials into the hazardous waste container described in Part 2.
Scenario B: Solution Spill
-
Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels if the solution was mixed with oxidizers.
-
Decontaminate: Clean the area with soap and water.[2]
-
Ventilate: Pyridine derivatives often possess a distinct, unpleasant odor.[1] Ensure fume hoods are active or open windows if safe.
References
-
US Environmental Protection Agency (EPA). (2024). 40 CFR § 261.24 - Toxicity Characteristic (Table 1). eCFR.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Personal protective equipment for handling (R)-3-Amino-3-(pyridin-2-YL)propanoic acid
Topic: Personal protective equipment for handling (R)-3-Amino-3-(pyridin-2-yl)propanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Introduction: The "Precautionary Principle" in Chiral Intermediates
As researchers, we often treat amino acid derivatives as benign "building blocks." However, This compound presents a dual challenge: it contains a pyridine moiety (associated with potential toxicity and irritation) and it is a chiral beta-amino acid (often a zwitterionic solid prone to static charge).
This guide does not merely aim for OSHA compliance; it aims to protect your biological assays from cross-contamination and your respiratory system from potent dust. Because specific toxicological data for this specific chiral isomer is often limited compared to generic reagents, we apply Occupational Exposure Band (OEB) 3 standards—treating it as a potent compound until definitive data proves otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the enemy. For this compound, the primary risks are inhalation of fine particulates and dermal sensitization .
| Hazard Category | Specific Risk | Mechanism of Action |
| Respiratory | High | Fine powder generation. Pyridine derivatives can be mucous membrane irritants (H335) and potentially toxic if inhaled (H331).[1] |
| Dermal | Moderate/High | Potential for skin sensitization and irritation (H315). Pyridine rings facilitate transdermal absorption. |
| Ocular | Moderate | Mechanical abrasion from dust and chemical irritation (H319). |
| Physical | Static Charge | Beta-amino acids are notorious for static buildup, causing "fly-away" powder that bypasses standard containment if not managed. |
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this substance in a research setting.
Core PPE Requirements
| Body Area | Standard PPE | Advanced PPE (Scale > 10g or High Dust) | Technical Rationale |
| Respiratory | N95 Respirator (if outside hood) | PAPR (Powered Air Purifying Respirator) | Standard surgical masks offer zero protection against chemical particulates. |
| Hand | Nitrile Gloves (Double-gloved) | Long-cuff Nitrile (min 0.11mm thick) | Double-gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses leave gaps. Goggles seal the ocular cavity against floating dust. |
| Body | Lab Coat (Buttoned, cotton/poly) | Tyvek® Disposable Coverall | Tyvek prevents dust from embedding in street clothes and traveling home with you. |
The "Static Factor" (Expert Insight)
-
Anti-Static Gun: While not "wearable" PPE, an ionizing anti-static gun is critical safety equipment. Neutralizing the charge prevents the powder from leaping out of the spatula and onto your gloves/cuffs.
Decision Logic: Risk-Based PPE Selection
Do not guess. Follow this logic flow to determine the necessary protection level based on your specific operation.
Figure 1: Decision matrix for selecting PPE based on physical state and quantity handled.[2] Note that solid powder handling always escalates risk due to inhalation potential.
Operational Protocol: Safe Weighing & Transfer
The most dangerous moment is transferring the solid from the stock bottle to the weighing boat. This protocol ensures a self-validating safety loop .
Step-by-Step Methodology
-
Pre-Check (The "Barrier" Test):
-
Verify Fume Hood flow (Magnehelic gauge should read within calibrated range).
-
Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.
-
Don PPE: Lab coat -> N95 (if required) -> Goggles -> Inner Gloves -> Outer Gloves.
-
-
Static Neutralization:
-
Place the receiving vessel and the stock bottle inside the hood.
-
Use an ionizing gun on the stock bottle before opening. This prevents the "puff" of dust upon cap removal.
-
-
The "Clean Hand / Dirty Hand" Technique:
-
Dominant Hand (Dirty): Handles the spatula and chemical.
-
Non-Dominant Hand (Clean): Handles the clean vials and balance door.
-
Why? This prevents cross-contamination of the balance buttons and sash handle.
-
-
Decontamination & Doffing:
-
Wipe down the balance area with a wet tissue (solvent appropriate for solubility, usually Methanol/Water).
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash hands immediately after leaving the lab.
-
Visual Workflow: The Safe Weighing Loop
Figure 2: The "Safe Weighing Loop" emphasizes that decontamination must occur before removing PPE to prevent migration of chemicals outside the fume hood.
Emergency Response & Disposal
Even with perfect PPE, accidents happen. Here is the immediate response plan.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Strip & Flush: Remove contaminated clothing/gloves immediately.[3] Flush skin with water for 15 mins.[2] | Do not use solvents (ethanol/DMSO) to clean skin; they increase absorption. Seek medical review. |
| Eye Contact | Eyewash Station: Hold eyelids open and flush for 15 mins.[2] | Seek ophthalmologist evaluation immediately. |
| Spill (< 1g) | Wet Wipe: Cover with wet paper towel to prevent dust. Wipe up.[1] | Dispose of as hazardous solid waste. |
| Spill (> 1g) | Evacuate & Ventilate: Close hood sash. Alert safety officer. | Do not attempt cleanup without respiratory protection (P100). |
Disposal:
-
Solid Waste: All contaminated gloves, weighing boats, and tissues go into "Solid Hazardous Waste" (Yellow bag/bin).
-
Liquid Waste: Dissolved material goes into "Basic/Organic" waste streams, depending on the solvent used.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[4] United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards - Pyridine. National Institute for Occupational Safety and Health.[5] [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine derivatives and classification. ECHA. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
